Product packaging for 6-Hydroxynicotinonitrile(Cat. No.:CAS No. 94805-52-4)

6-Hydroxynicotinonitrile

Cat. No.: B3416829
CAS No.: 94805-52-4
M. Wt: 120.11 g/mol
InChI Key: CCQUUHVUQQFTGV-UHFFFAOYSA-N
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Description

6-Hydroxynicotinonitrile is a useful research compound. Its molecular formula is C6H4N2O and its molecular weight is 120.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 120.032362755 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O B3416829 6-Hydroxynicotinonitrile CAS No. 94805-52-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-1H-pyridine-3-carbonitrile
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InChI

InChI=1S/C6H4N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CCQUUHVUQQFTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70915298
Record name 6-Oxo-1,6-dihydropyridine-3-carbonitrile
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Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

94805-52-4
Record name 1,6-Dihydro-6-oxo-3-pyridinecarbonitrile
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Record name 6-Hydroxynicotinonitrile
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Foundational & Exploratory

Introduction: The Strategic Importance of a Bifunctional Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 6-Hydroxynicotinonitrile

This guide provides an in-depth exploration of the chemical properties, structural characteristics, and synthetic versatility of this compound (CAS No: 95891-30-8). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental chemical principles with practical applications, emphasizing the causality behind its reactivity and its utility as a pivotal intermediate in modern synthetic chemistry.

This compound, also known by its tautomeric name 6-oxo-1,6-dihydropyridine-3-carbonitrile, is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical and materials science sectors.[1][2] Its strategic value stems from the unique arrangement of a pyridine ring functionalized with both a hydroxyl (or oxo) group and a nitrile moiety.[1] This bifunctionality provides a rich chemical canvas for a wide array of synthetic transformations, making it an excellent starting material for complex molecular architectures.[1][2] This guide will elucidate the core chemical properties that underpin its versatility, from its fundamental structure and tautomerism to its spectroscopic signature and key reactive pathways.

Molecular Structure and Physicochemical Properties

A foundational understanding of this compound begins with its molecular structure and physical characteristics. These properties dictate its behavior in solution, its reactivity, and its handling requirements.

Core Molecular Data

The compound is defined by the following key identifiers and properties:

PropertyValueSource(s)
CAS Number 95891-30-8[1][3]
Molecular Formula C₆H₄N₂O[1][4]
Molecular Weight 120.11 g/mol [1][4]
Appearance White to yellow or off-white to green solid[5]
Melting Point 223-225 °C[5]
Purity (Typical) ≥97%[1][5]
Storage Inert atmosphere, room temperature[4]
The Critical Role of Tautomerism

One of the most defining chemical features of this compound is its existence as an equilibrium mixture of two tautomeric forms: the aromatic 6-hydroxypyridine form and the non-aromatic 6-pyridone form.[6][7] This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the oxygen and nitrogen atoms.[8]

tautomerism cluster_hydroxy This compound (Aromatic Form) cluster_pyridone 6-Oxo-1,6-dihydropyridine-3-carbonitrile (Pyridone Form) hydroxy Pyridine Ring - Aromatic - OH group pyridone Pyridone Ring - Non-aromatic diene - C=O and N-H groups hydroxy->pyridone Equilibrium (Keq) caption Prototropic tautomerism of this compound.

Caption: Prototropic tautomerism of this compound.

The position of this equilibrium is highly sensitive to the local environment, including the solvent, pH, and physical state (solution vs. solid).[7] While the hydroxy form benefits from aromatic stabilization, the pyridone form contains a highly polar amide-like group.[7] In polar solvents, the pyridone tautomer is often favored due to stronger intermolecular interactions, such as hydrogen bonding. This duality is not merely a structural curiosity; it dictates the molecule's reactivity. Reactions can proceed via the nucleophilic oxygen of the hydroxy form or the nitrogen of the pyridone form, a critical consideration in planning synthetic strategies.

Spectroscopic and Structural Characterization

Unambiguous identification and purity assessment rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

TechniqueExpected FeaturesRationale
¹H NMR Aromatic protons (δ 6.5-8.5 ppm), broad N-H signal (if pyridone form dominates).The chemical shifts and coupling patterns of the three protons on the pyridine ring provide definitive evidence of the substitution pattern. The N-H proton of the pyridone tautomer is often broad and its position is solvent-dependent.
¹³C NMR Signals for nitrile carbon (δ ~115-120 ppm), aromatic/olefinic carbons, and a carbonyl carbon (δ >160 ppm) for the pyridone form.The presence of a signal in the carbonyl region is strong evidence for the pyridone tautomer being a significant species in the chosen NMR solvent.[9]
IR Spectroscopy Strong C≡N stretch (~2220-2240 cm⁻¹), C=O stretch (~1650-1670 cm⁻¹) for the pyridone form, O-H/N-H stretches (~3100-3400 cm⁻¹).The nitrile stretch is a sharp, characteristic peak. The presence and relative intensity of C=O versus broad O-H bands can provide qualitative insight into the dominant tautomer in the solid state.
Mass Spectrometry Molecular ion peak (M+) at m/z 120.03.Provides confirmation of the molecular weight (120.11 g/mol ) and elemental formula (C₆H₄N₂O).[1][10]
Standard Protocol: NMR Sample Preparation and Analysis

A self-validating protocol ensures data integrity and reproducibility.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh 5-10 mg of sample for ¹H NMR (20-50 mg for ¹³C). B 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). A->B C 3. Add internal standard (TMS) if quantitative analysis is needed. B->C D 4. Insert tube and lock on solvent deuterium signal. E 5. Shim magnetic field for optimal homogeneity (sharp solvent peak). D->E F 6. Acquire spectrum with appropriate parameters (scans, relaxation delay). E->F Validation Validation Checkpoint: Sharp, symmetrical solvent peak confirms field homogeneity. E->Validation G 7. Apply Fourier Transform, phase correction, and baseline correction. H 8. Calibrate chemical shifts using solvent or TMS signal. G->H I 9. Integrate signals and analyze coupling constants for structural assignment. H->I caption Workflow for NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

Causality in Protocol:

  • Choice of Solvent: DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to slow the exchange of labile protons (like N-H or O-H), making them more readily observable in the ¹H NMR spectrum.

  • Shimming: This step is critical for data quality. An inhomogeneous magnetic field leads to broad, distorted peaks, which would obscure fine structural details like coupling constants, making a definitive structural assignment impossible.[9]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct and complementary reactivity of its two functional groups.[1]

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle, serving as a precursor to several other key groups.[1]

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, yielding 6-hydroxynicotinic acid. This transformation is fundamental for creating amide derivatives via subsequent coupling reactions.

  • Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ can reduce the nitrile to an aminomethyl group, providing a route to primary amines.

  • Cycloaddition: The nitrile group can participate in cycloaddition reactions, enabling the construction of more complex heterocyclic systems.[1]

Reactions of the Hydroxypyridine/Pyridone System

The tautomeric nature of the ring system allows for selective reactions at either the nitrogen or oxygen atom.

  • N-Alkylation/Arylation: The pyridone nitrogen is nucleophilic and can be readily alkylated or arylated under basic conditions, a common strategy in modifying the core scaffold.

  • O-Alkylation/Acylation: The oxygen of the 6-hydroxy tautomer can act as a nucleophile, participating in etherification or esterification reactions.[1] The choice between N- versus O-alkylation is a classic challenge in heterocyclic chemistry, often controlled by the choice of base, solvent, and electrophile.

  • Halogenation: The hydroxyl group can be converted to a chloro or bromo group using reagents like POCl₃ or PBr₃, transforming the electron-rich ring into one primed for nucleophilic aromatic substitution or cross-coupling reactions.

reactions cluster_nitrile Nitrile Group Reactions cluster_ring Pyridone/Ring Reactions Start This compound Acid Carboxylic Acid (6-Hydroxynicotinic Acid) Start->Acid Hydrolysis (H⁺/H₂O or OH⁻/H₂O) Amine Primary Amine Start->Amine Reduction (e.g., H₂, Catalyst) N_Alk N-Alkylated Product Start->N_Alk Alkylation (RX) Base (e.g., NaH) O_Alk O-Alkylated Product (6-Alkoxynicotinonitrile) Start->O_Alk Etherification (RX) Base (e.g., K₂CO₃) Halogen 6-Halonicotinonitrile Start->Halogen Halogenation (e.g., POCl₃) caption Key synthetic transformations of this compound.

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery and Materials Science

The versatile reactivity profile makes this compound a valuable building block in medicinal chemistry.[2] The nitrile group itself is a recognized pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[11] The hydroxypyridone scaffold is also prevalent in drug design, often utilized for its metal-chelating properties or as a stable, polar core structure.[12] Derivatives have been investigated for a wide range of biological activities, and the molecule serves as a key starting material for synthesizing complex heterocyclic systems.[2][13]

Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.[5]

Conclusion

This compound is a deceptively simple molecule whose chemical properties are governed by the sophisticated interplay of its nitrile and hydroxypyridine functionalities. Its critical tautomeric equilibrium dictates its reactivity, allowing for selective transformations that have made it an indispensable tool for synthetic chemists. A thorough understanding of its structure, spectroscopic behavior, and reaction pathways, as detailed in this guide, empowers researchers to fully leverage its potential in the rational design of novel pharmaceuticals and functional materials.

References

An In-depth Technical Guide to 6-Hydroxynicotinonitrile (CAS: 95891-30-8)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

6-Hydroxynicotinonitrile, also known as 6-oxo-1,6-dihydropyridine-3-carbonitrile, is a heterocyclic organic compound of significant interest in medicinal chemistry and process development.[1] Its strategic value lies in its bifunctional nature, possessing both a reactive hydroxyl group (in its pyridinol tautomer) and a versatile nitrile moiety on a pyridine scaffold.[2] This unique combination allows it to serve as a crucial intermediate in the synthesis of a wide array of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] For drug development professionals, this compound represents a key building block for constructing molecular architectures that target critical biological pathways, most notably in the realm of kinase inhibitors for oncology.[3][4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, grounded in established chemical principles and synthetic methodologies.

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis. The compound typically presents as an off-white to yellow or green solid, with a purity of 97% or higher expected from reliable manufacturers.[5]

Tautomerism: A Key to Understanding Reactivity

A critical feature of this compound is its existence in a tautomeric equilibrium between the 6-hydroxypyridine form and the 6-pyridone form. In most conditions, particularly in polar solvents and the solid state, the pyridone tautomer is predominant.[6] This equilibrium is crucial as it dictates the compound's reactivity, especially in alkylation reactions where it can act as an ambident nucleophile, leading to either O-alkylation or N-alkylation depending on the reaction conditions.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 95891-30-8[8]
Molecular Formula C₆H₄N₂O[8]
Molecular Weight 120.11 g/mol [8]
Appearance Off-white to green solid[5]
Melting Point 223-225 °C (lit.)[5]
Purity ≥ 97%[5]
Synonyms 6-oxo-1,6-dihydro-3-pyridinecarbonitrile, 6-hydroxy-3-pyridinecarbonitrile[5][6]
Storage Inert atmosphere, room temperature[8]
Spectroscopic Signature

While experimentally obtained spectra are not widely published in peer-reviewed literature, a predicted spectroscopic profile can be constructed based on the analysis of structurally analogous compounds and fundamental principles. This data is vital for reaction monitoring and quality control.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆): The spectrum is expected to show three distinct signals in the aromatic region. The proton at C5 would likely appear as a doublet of doublets, coupled to the protons at C4 and C2. The protons at C2 and C4 would also appear as multiplets, with their precise chemical shifts influenced by the electron-withdrawing effects of the nitrile group and the tautomeric equilibrium. A broad singlet corresponding to the N-H or O-H proton is also expected.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆): Six distinct carbon signals are anticipated. The nitrile carbon (C≡N) would appear significantly downfield. The carbonyl carbon (C=O) of the pyridone tautomer would be the most deshielded signal. The remaining four sp² carbons of the pyridine ring would have chemical shifts characteristic of this heterocyclic system.

Predicted Infrared (IR) Spectrum (KBr Pellet):

  • ~3400 cm⁻¹ (broad): O-H or N-H stretching, indicative of the tautomeric forms.

  • ~2230 cm⁻¹ (strong, sharp): C≡N stretching of the nitrile group. This is a highly characteristic peak.

  • ~1650 cm⁻¹ (strong): C=O stretching of the predominant pyridone tautomer.

  • 1600-1400 cm⁻¹: C=C and C=N stretching vibrations within the aromatic ring.

Synthesis & Preparation

The synthesis of this compound can be achieved through several routes, typically involving the construction of the pyridone ring via condensation reactions or the modification of a pre-existing pyridine core.

Multicomponent Synthesis Approach

One of the most efficient methods for constructing the 2-pyridone scaffold is through a one-pot, multicomponent reaction. This approach offers high atom economy and procedural simplicity.

cluster_reactants Reactants cluster_reaction Reaction Conditions A Aryl Aldehyde R One-Pot Reflux (e.g., in Ethanol) A->R B Acetophenone Derivative B->R C Ethyl Cyanoacetate C->R D Ammonium Acetate D->R P 4,6-Diaryl-2-oxo-1,2- dihydropyridine-3-carbonitrile R->P Cyclocondensation

Caption: Multicomponent reaction for pyridone synthesis.[4]

Protocol: General Procedure for Multicomponent Synthesis of Substituted 2-Oxo-1,2-dihydropyridine-3-carbonitriles [4]

  • Reaction Setup: In a round-bottom flask, combine the appropriate acetophenone (1.0 eq), an aromatic aldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and an excess of ammonium acetate (e.g., 8.0 eq).

  • Solvent Addition: Add a suitable solvent, such as absolute ethanol, to the flask.

  • Reaction Execution: Heat the mixture to reflux and maintain for 10-14 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and recrystallize from a suitable solvent system (e.g., DMF/ethanol) to yield the purified product.

This generalized protocol illustrates a common and robust method for creating the core structure of this compound derivatives.[4]

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the reactivity of its two primary functional groups. Judicious selection of reagents and conditions allows for selective modification at the hydroxyl/pyridone nitrogen or the nitrile group.

O-Alkylation vs. N-Alkylation

The tautomeric nature of the molecule presents a classic synthetic challenge and opportunity. The deprotonated intermediate is an ambident nucleophile, and the site of alkylation can be controlled by the reaction conditions.

cluster_pathways Alkylation Pathways Start This compound (Tautomeric Mixture) Base Base (e.g., Cs₂CO₃, NaH) Start->Base -H⁺ Intermediate Ambident Nucleophile (Pyridoxide/Pyridonate Anion) O_Product O-Alkylated Product (6-Alkoxynicotinonitrile) Intermediate->O_Product O-Alkylation (Favored in polar aprotic solvents e.g., DMSO) N_Product N-Alkylated Product (N-Alkyl-6-pyridone-3-carbonitrile) Intermediate->N_Product N-Alkylation (Conditions can be tuned) AlkylHalide Alkylating Agent (R-X)

Caption: Competing O- and N-alkylation pathways.[6]

Insights for Experimental Design:

  • Solvent Choice: Polar aprotic solvents like DMSO tend to favor O-alkylation.[6]

  • Base and Counter-ion: The choice of base (e.g., Cs₂CO₃, NaH, K₂CO₃) and the resulting counter-ion can influence the O/N selectivity due to differential coordination with the oxygen and nitrogen atoms. Cesium carbonate, for instance, has been shown to strongly favor O-alkylation in the propargylation of a similar 2-pyridone system.[6]

Protocol: Selective O-Propargylation of a 2-Oxo-dihydropyridine-3-carbonitrile Derivative [6] This protocol for a structurally related compound demonstrates the principles for selective O-alkylation.

  • Reaction Setup: To a stirred solution of the 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative (1.0 eq) in anhydrous dimethylsulfoxide (DMSO), add cesium carbonate (Cs₂CO₃, 1.0 eq).

  • Anion Formation: Stir the resulting suspension at room temperature (e.g., 20 °C) for 30 minutes to facilitate the formation of the pyridonate anion.

  • Alkylation: Add propargyl bromide (1.0 eq) to the mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 24 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Upon completion, filter the mixture and wash with ethyl acetate. The filtrate is then subjected to an aqueous workup and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification via column chromatography on silica gel separates the desired O-alkylated product from the N-alkylated byproduct.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into other key functionalities, such as amines and carboxylic acids.

  • Reduction to Primary Amines: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂/Raney Ni). This transformation is fundamental for introducing a basic nitrogen center, often crucial for receptor binding in drug molecules.

  • Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (6-hydroxynicotinic acid). This conversion is valuable for creating ligands for metal coordination or for further functionalization via amide bond formation.

Applications in Drug Discovery and Development

This compound is a well-established building block in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4] Its structure is embedded within several potent inhibitors that target key signaling pathways involved in tumor growth and angiogenesis.

Intermediate in the Synthesis of Sorafenib

While multiple synthetic routes to the multikinase inhibitor Sorafenib exist, several patented and published methods utilize a pyridine core that can be derived from or is analogous to this compound.[1][9][10] The core structure, 4-(4-aminophenoxy)-N-methylpicolinamide, is a key intermediate. The synthesis involves the etherification of a 4-chloropicolinamide with a substituted phenol, a reaction type directly analogous to the O-alkylation of this compound's tautomer. The pyridine scaffold is essential for the final molecule's ability to bind to the kinase active site.

cluster_intermediates Key Intermediates cluster_reaction Key Reaction I1 Pyridine Precursor (e.g., 4-Chloro-N- methylpicolinamide) R Nucleophilic Aromatic Substitution (SNAr) (Etherification) I1->R I2 Phenol Derivative (e.g., 4-Aminophenol) I2->R I3 Sorafenib Core (4-(4-aminophenoxy)-N- methylpicolinamide) R->I3 Forms Key Ether Linkage Sorafenib Sorafenib I3->Sorafenib Further Elaboration (Urea Formation)

References

An In-Depth Technical Guide to 6-Hydroxynicotinonitrile: A Core Scaffold for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Hydroxynicotinonitrile, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, grounding our discussion in established scientific principles and field-proven insights.

Core Physicochemical & Structural Properties

This compound is a substituted pyridine derivative whose value lies in its bifunctional nature, incorporating both a nucleophilic hydroxyl group and an electrophilic nitrile moiety. These features provide a versatile platform for a wide array of chemical transformations.

Key Data Summary

The essential physicochemical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₆H₄N₂O[1][2][3]
Molecular Weight 120.11 g/mol [1][2][3]
Primary CAS Number 95891-30-8[1][4][5]
Alternative CAS Number 94805-52-4[2]
Appearance White to light yellow solid[2]
Melting Point 223-225 °C[4]
Common Synonyms 6-oxo-1,6-dihydropyridine-3-carbonitrile; 6-hydroxy-3-pyridinecarbonitrile[2][4]
Storage Conditions Store at room temperature under an inert atmosphere[3]
Structural Elucidation: The Concept of Tautomerism

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its pyridone form, 6-oxo-1,6-dihydropyridine-3-carbonitrile.[6][7][8] In solution and in the solid state, the equilibrium heavily favors the pyridone tautomer due to the greater stability of the amide-like functionality compared to the enol-like hydroxypyridine.[7][8] This has significant implications for its reactivity and spectroscopic characterization.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Chemical Reactivity

The synthesis of this compound is most commonly achieved through the hydrolysis of a halogenated precursor, a staple reaction in heterocyclic chemistry.

Representative Synthesis: Hydrolysis of 6-Chloronicotinonitrile

The conversion of 6-chloronicotinonitrile to this compound is a classic example of nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrile group and the ring nitrogen atom facilitates the displacement of the chloride by a hydroxide ion.

synthesis_workflow start Start: 6-Chloronicotinonitrile (Precursor) reaction Step 1: Nucleophilic Aromatic Substitution (Hydrolysis) start->reaction reagents Reagents: - Sodium Hydroxide (NaOH) - Water (H₂O) reagents->reaction workup Step 2: Acidification & Workup (e.g., with HCl) reaction->workup product Final Product: This compound workup->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

Disclaimer: This protocol is a representative methodology based on established chemical principles.[9] It must be adapted and optimized by a qualified synthetic chemist under appropriate laboratory safety protocols.

  • Reaction Setup: To a solution of 6-chloronicotinonitrile (1.0 eq) in water (10-15 volumes), add sodium hydroxide (1.2 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cooling and Neutralization: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise to adjust the pH to approximately 4-5. The product will precipitate out of the solution.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water to remove residual salts.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight to yield this compound as a white to off-white solid.

Application in Drug Development: The Neonicotinoid Insecticides

The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemicals. This compound and its chlorinated precursors are fundamental building blocks for the synthesis of neonicotinoid insecticides, such as Imidacloprid. These compounds act as agonists at the nicotinic acetylcholine receptors in insects, leading to paralysis and death.[10][11]

The synthesis of Imidacloprid from 2-chloro-5-chloromethyl pyridine (a closely related precursor) illustrates the strategic importance of this chemical class.

imidacloprid_synthesis start 2-Chloro-5-chloromethyl pyridine (CCMP) reaction Condensation Reaction start->reaction reagent2 2-Nitroiminoimidazolidine reagent2->reaction conditions Conditions: - Aprotic Solvent (e.g., DMF) - Base (e.g., NaH, K₂CO₃) - Heat conditions->reaction product Imidacloprid (Neonicotinoid Insecticide) reaction->product

Caption: Synthesis of Imidacloprid from a chloropyridine precursor.

Analytical Characterization: A Self-Validating System

Accurate characterization is essential for confirming the identity and purity of this compound. The following protocols describe a multi-technique approach to ensure a self-validating analytical system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

  • Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

    • δ ~12.0 ppm (broad singlet, 1H): N-H proton of the pyridone tautomer.

    • δ ~8.2 ppm (doublet, 1H): Aromatic proton at the C2 position.

    • δ ~7.8 ppm (doublet of doublets, 1H): Aromatic proton at the C4 position.

    • δ ~6.4 ppm (doublet, 1H): Aromatic proton at the C5 position. (Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from spectra of related compounds like 6-hydroxynicotinic acid.)[12]

  • Experimental Protocol:

    • Sample Preparation: Dissolve 10-15 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

    • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Analysis: Integrate the signals and analyze the chemical shifts and coupling constants to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information on the functional groups present in the molecule.

  • Expected Characteristic Absorptions:

    • ~3100-3000 cm⁻¹: N-H stretching (from the pyridone tautomer).

    • ~2230-2210 cm⁻¹: C≡N (nitrile) stretching. This is a sharp, characteristic peak.

    • ~1680-1640 cm⁻¹: C=O (amide/pyridone) stretching. This strong absorption confirms the predominance of the pyridone tautomer.

    • ~1600-1450 cm⁻¹: C=C and C=N ring stretching vibrations. (Note: Wavenumbers are inferred from typical functional group regions and data from related compounds.)[13][14]

  • Experimental Protocol:

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Background Scan: Perform a background scan of the empty sample compartment or KBr pellet.

    • Sample Scan: Acquire the spectrum of the sample from 4000 to 400 cm⁻¹.

    • Analysis: Identify the characteristic absorption bands corresponding to the key functional groups.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern.

  • Expected Results (Electron Ionization - EI):

    • Molecular Ion (M⁺): m/z = 120.11.

    • Key Fragments: Expect fragmentation patterns involving the loss of CO (m/z = 92) and HCN (m/z = 93), which are characteristic of pyridine and nitrile compounds.

  • Experimental Protocol:

    • Sample Introduction: Introduce the sample via a direct insertion probe or by Gas Chromatography (GC-MS) if volatility is sufficient.

    • Ionization: Use a standard electron ionization (EI) source at 70 eV.

    • Analysis: Detect the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

Conclusion

This compound is a deceptively simple molecule whose rich chemistry, governed by its tautomeric nature and dual functionality, makes it an invaluable asset in synthetic chemistry. Its role as a foundational precursor for complex molecules, particularly in the agrochemical and pharmaceutical industries, is well-established. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is crucial for any scientist looking to leverage its synthetic potential to drive innovation.

References

Section 1: Nomenclature and Compound Identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Hydroxynicotinonitrile for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate in modern organic synthesis and pharmaceutical development. Moving beyond a simple list of synonyms, this document offers an in-depth exploration of its nomenclature, physicochemical properties, synthesis, reactivity, and analytical methodologies. It is designed to equip researchers, medicinal chemists, and process development scientists with the critical knowledge required to effectively utilize this versatile compound. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility in the laboratory.

The accurate identification of a chemical entity is the foundation of all subsequent research and development. This compound is known by several names, which can lead to ambiguity in literature and procurement. The tautomeric nature of 2-hydroxypyridines, which exist in equilibrium with their 2-pyridone form, further complicates its nomenclature. The pyridone form, 6-oxo-1,6-dihydropyridine-3-carbonitrile, is often the dominant tautomer and is reflected in some of the compound's registered names.

A systematic approach to identification involves cross-referencing these various identifiers through chemical databases. The workflow below illustrates a standard procedure for confirming the identity of a sample starting from a suspected name or code.

cluster_0 Compound Identification Workflow start Start: Suspected Compound Name or Identifier db_search Query Chemical Database (e.g., PubChem, CAS SciFinder) with known identifier start->db_search cas_confirm Confirm CAS Number: 95891-30-8 db_search->cas_confirm cross_ref Cross-Reference Synonyms - 6-Hydroxy-3-pyridinecarbonitrile - 2-Hydroxy-5-cyanopyridine - 6-Oxo-1H-pyridine-3-carbonitrile cas_confirm->cross_ref structure_verify Verify Molecular Structure and Formula (C6H4N2O) cross_ref->structure_verify analytical_confirm Perform Analytical Confirmation (e.g., NMR, MS, HPLC) structure_verify->analytical_confirm final_id Identity Confirmed: This compound analytical_confirm->final_id

Caption: Workflow for unambiguous identification of this compound.

The following table summarizes the key identifiers for this compound.

Identifier TypeValueSource
Primary Name This compound-
Systematic Name (IUPAC) 6-Oxo-1,6-dihydropyridine-3-carbonitrile[1]
CAS Number 95891-30-8[1][2][3][4]
Molecular Formula C6H4N2O[1][2][3][5]
Synonym 6-Hydroxy-3-pyridinecarbonitrile[1]
Synonym 2-Hydroxy-5-cyanopyridine-
Synonym 3-Pyridinecarbonitrile, 6-hydroxy-[1][4]
InChI Key CCQUUHVUQQFTGV-UHFFFAOYSA-N[6]
SMILES N#CC1=CN=C(O)C=C1[2]

Section 2: Physicochemical & Spectroscopic Properties

Understanding the physical and chemical properties of this compound is essential for its handling, reaction setup, and purification. This compound is typically a solid at room temperature, with solubility characteristics that necessitate careful solvent selection for reactions and analyses.

PropertyValueSource
Molecular Weight 120.11 g/mol [1][2][3][5]
Appearance White to yellow or off-white to green solid[1][3][6]
Melting Point 223-225 °C (lit.)[1][3]
Boiling Point (Predicted) 382.7 °C at 760 mmHg[1][3]
Density (Predicted) 1.14 g/cm³[1][3]
Purity (Typical) ≥97%[1][3][4][5]
Storage Temperature Room Temperature, Inert Atmosphere[2][6]

Spectroscopic data is critical for structure elucidation and purity confirmation. Commercial suppliers often provide access to analytical data such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) for specific batches.[2]

Section 3: Synthesis and Reactivity

This compound serves as a versatile heterocyclic building block, valued for its dual reactivity conferred by the hydroxyl and nitrile functional groups.[5] This structure is a cornerstone in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1][5]

Key Reactive Sites:

  • Hydroxyl Group: The hydroxyl group (or its pyridone tautomer) can undergo O-alkylation, O-acylation, and other nucleophilic reactions.[5]

  • Nitrile Group: The nitrile moiety is a valuable functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.[5]

  • Pyridine Ring: The pyridine ring itself can be subject to electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of its substituents.

A common synthetic approach to functionalized pyridines involves the condensation of smaller, readily available precursors. The diagram below outlines a generalized, plausible pathway for the synthesis of the this compound scaffold.

cluster_1 Plausible Synthetic Pathway reagent_a Acrylonitrile Derivative intermediate Cyclization/ Condensation Intermediate reagent_a->intermediate Base-catalyzed Michael Addition reagent_b 1,3-Dicarbonyl Compound or equivalent reagent_b->intermediate Condensation product This compound Scaffold intermediate->product Dehydration/ Aromatization

Caption: Generalized synthetic route to the this compound core.

Section 4: Applications in Research and Drug Development

The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific arrangement of functional groups in this compound makes it an excellent starting material or intermediate for creating libraries of compounds for biological screening.[5][7] Its structure is particularly relevant in the design of inhibitors for metalloenzymes, where the hydroxypyridone moiety can act as an effective metal-chelating pharmacophore.[8] The ability to readily modify both the hydroxyl and nitrile groups allows for systematic Structure-Activity Relationship (SAR) studies, a critical process in optimizing lead compounds during drug discovery.[7]

Section 5: Analytical Methodologies

Ensuring the purity and identity of starting materials is a non-negotiable aspect of drug development and chemical research. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard, robust method for assessing the purity of this compound.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol provides a framework for the quantitative analysis of this compound. The causality for this choice is its wide applicability, high resolution, and sensitivity for aromatic, polar compounds.

  • Instrumentation & Materials:

    • HPLC system with UV-Vis Detector (e.g., Agilent 1260, Waters Alliance).

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 Water:Acetonitrile.

    • This compound reference standard and sample for analysis.

    • Class A volumetric flasks and pipettes.

  • Preparation of Solutions:

    • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

    • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock solution to 10.0 mL with the diluent.

    • Sample Preparation (0.1 mg/mL): Prepare the sample to be tested in the same manner as the working standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or λmax of the compound).

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration).

  • System Suitability (Self-Validation):

    • Before sample analysis, perform five replicate injections of the Working Standard.

    • The Relative Standard Deviation (RSD) for the peak area must be ≤ 2.0%. This ensures the system is performing with adequate precision.

  • Analysis & Calculation:

    • Inject the diluent (as a blank), followed by the Working Standard and the test Sample.

    • Calculate the purity (% Assay) of the sample using the area of the main peak relative to the standard.

    • % Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Section 6: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. Based on available safety data, this compound should be handled with care.

  • Hazard Statements: May be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][9] An inert atmosphere is recommended for long-term storage.[2]

References

An In-depth Technical Guide to the Solubility of 6-Hydroxynicotinonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 6-hydroxynicotinonitrile, a pivotal intermediate in pharmaceutical synthesis.[1] Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document furnishes researchers, scientists, and drug development professionals with a robust framework for understanding and determining its solubility profile. The guide elucidates the physicochemical properties of this compound that govern its solubility, presents a qualitative assessment of its expected behavior in various organic solvents, and offers detailed, field-proven experimental protocols for accurate solubility measurement. Furthermore, we explore advanced thermodynamic and machine learning models as modern approaches to solubility prediction, empowering researchers to streamline their development processes.

Introduction: The Significance of this compound in Drug Development

This compound (CAS: 95891-30-8), with a molecular formula of C₆H₄N₂O and a molecular weight of 120.11 g/mol , is a heterocyclic organic compound of significant interest in the pharmaceutical industry.[1] Its structure, featuring a pyridine ring substituted with both a hydroxyl and a nitrile group, provides a versatile scaffold for the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1][2] The dual functionality of the hydroxyl group, which can undergo etherification and esterification, and the nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine, makes it a valuable starting material for creating complex molecular architectures.[1]

The solubility of this compound in organic solvents is a critical parameter that profoundly influences various stages of drug development, from synthesis and purification to formulation.[3][4] A thorough understanding of its solubility behavior is essential for:

  • Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.

  • Crystallization and Purification: Designing efficient crystallization processes for isolating the compound with high purity.[3]

  • Formulation Development: Developing stable and effective dosage forms by identifying suitable solvent systems.[4]

  • Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and NMR.

This guide aims to bridge the existing knowledge gap by providing a foundational understanding of the solubility of this compound and empowering researchers with the practical tools to determine it.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The key physicochemical properties of this compound that dictate its solubility are:

  • Polarity: The presence of the electronegative nitrogen atom in the pyridine ring and the polar hydroxyl and nitrile groups imparts a significant dipole moment to the molecule, making it a polar compound.[5]

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the nitrile group can act as hydrogen bond acceptors. This capacity for hydrogen bonding plays a crucial role in its interaction with protic solvents.

  • Crystal Lattice Energy: In its solid state, this compound exists as a crystalline solid (typically off-white to yellow/green).[6][7] The energy required to overcome the forces holding the molecules together in the crystal lattice is a critical factor in the dissolution process.

Qualitative Solubility Profile of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighThe ability of this compound to form strong hydrogen bonds with protic solvents will facilitate its dissolution.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileModerate to HighThe polar nature of these solvents will allow for favorable dipole-dipole interactions. The lack of hydrogen bond donation from the solvent may limit solubility compared to protic solvents.
Nonpolar Toluene, Hexane, Diethyl EtherLowThe significant difference in polarity between the polar solute and nonpolar solvents will result in weak intermolecular interactions, leading to poor solubility.
Chlorinated Dichloromethane, ChloroformLow to ModerateWhile these solvents have a dipole moment, their ability to interact with the highly polar this compound is limited, suggesting modest solubility.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published quantitative data, the ability to accurately determine the solubility of this compound in-house is paramount. The following section provides a detailed, step-by-step protocol for the widely accepted shake-flask method, a gold standard for equilibrium solubility determination.[9][10]

The Shake-Flask Method: A Step-by-Step Guide

This method establishes thermodynamic equilibrium between the undissolved solid and a saturated solution at a controlled temperature.

Materials and Equipment:

  • This compound (purity ≥ 97%)[1][7]

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Syringe filters (0.45 µm pore size, compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Develop a suitable HPLC method to separate and quantify this compound.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 samp1 Allow excess solid to settle prep2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.45 µm syringe filter samp2->samp3 ana2 Analyze standards and sample by HPLC samp3->ana2 ana1 Prepare calibration standards ana1->ana2 ana3 Determine concentration from calibration curve ana2->ana3 calc1 Calculate solubility (mg/mL or mol/L) ana3->calc1

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Advanced Approaches to Solubility Prediction

In modern drug discovery and development, computational models are increasingly used to predict solubility, thereby reducing the need for extensive experimental screening.[11] These methods can provide valuable insights in the early stages of development.

Thermodynamic Models

Thermodynamic models, such as the UNIFAC and COSMO-RS methods, predict solubility based on the thermodynamic properties of the solute and solvent.[12][13] These models consider factors like the activity coefficient, enthalpy of fusion, and melting point to calculate the ideal solubility and then correct for non-ideal behavior in the solution.[3][12] While powerful, these methods require accurate input parameters for both the solute and the solvent.

Machine Learning and QSPR Models

Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are gaining prominence in solubility prediction.[12][14][15] These models are trained on large datasets of experimentally determined solubilities and learn to correlate molecular descriptors (features) with solubility.[3][15] By inputting the structure of this compound, these models can provide a rapid estimation of its solubility in a wide range of solvents.

G cluster_input Input Data cluster_models Prediction Models cluster_output Output input1 Molecular Structure of This compound model1 Thermodynamic Models (e.g., UNIFAC, COSMO-RS) input1->model1 model2 Machine Learning Models (e.g., QSPR, Neural Networks) input1->model2 input2 Solvent Properties input2->model1 input3 Experimental Data (for training) input3->model2 output1 Predicted Solubility (mg/mL, logS) model1->output1 model2->output1

Caption: Conceptual overview of advanced solubility prediction methods.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary theoretical foundation and practical methodologies for researchers to confidently determine and understand its solubility profile. By leveraging the detailed experimental protocols and considering the insights from advanced prediction models, scientists and drug development professionals can effectively navigate the challenges associated with the handling and formulation of this important pharmaceutical intermediate, thereby accelerating the development of new and innovative medicines.

References

stability and storage conditions for 6-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 6-Hydroxynicotinonitrile

Introduction

This compound (CAS: 95891-30-8), a bifunctional heterocyclic compound, serves as a critical intermediate in the synthesis of novel active pharmaceutical ingredients (APIs) and functional materials.[1] Its structure, featuring a pyridine ring substituted with both a hydroxyl and a nitrile group, provides significant synthetic versatility.[1] The hydroxyl group can act as a nucleophile or undergo etherification, while the nitrile moiety can be hydrolyzed to a carboxylic acid or reduced to an amine.[1] However, this same reactivity profile presents inherent stability challenges. A comprehensive understanding of the molecule's stability and the establishment of precise storage conditions are paramount for ensuring its purity, potency, and reliability in research and drug development workflows. This guide provides a detailed examination of the factors influencing the stability of this compound and outlines field-proven protocols for its storage, handling, and stability assessment.

Core Physicochemical Properties and Structural Considerations

A foundational understanding of this compound's physicochemical properties is essential to predict its behavior.

PropertyValue / DescriptionSource(s)
CAS Number 95891-30-8 (Note: 94805-52-4 is also cited)[2][3][4][5]
Molecular Formula C₆H₄N₂O[1][5][6]
Molecular Weight 120.11 g/mol [1][3][6]
Appearance White to yellow solid powder[3][7]
Purity (Typical) ≥ 97%[1][7]
Melting Point 223-225 °C[7]
Synonyms 6-hydroxy-3-pyridinecarbonitrile, 6-oxo-1,6-dihydropyridine-3-carbonitrile[3][7]

Keto-Enol Tautomerism: A Critical Insight

The nomenclature itself—this compound versus its synonym 6-oxo-1,6-dihydropyridine-3-carbonitrile—highlights a crucial aspect of its chemistry: tautomerism. Like other 2- and 4-hydroxypyridines, this compound predominantly exists in the pyridone (keto) form rather than the enol form.[8][9][10] This equilibrium is significant because the pyridone tautomer, while still aromatic, has different electronic properties and reactivity compared to the hydroxy form, influencing its susceptibility to degradation. The stability of the pyridone form is enhanced by intermolecular hydrogen bonding in the solid state.[8][9]

Potential Degradation Pathways

The stability of this compound is primarily threatened by three key degradation mechanisms: hydrolysis, oxidation, and photolysis. These pathways are dictated by the compound's functional groups and aromatic system.

Hydrolytic Degradation

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding through an amide intermediate to the corresponding carboxylic acid.[11][12][13][14] In this case, this compound would degrade to 6-hydroxynicotinamide and subsequently to 6-hydroxynicotinic acid.[15]

  • Causality: The presence of moisture is the primary driver. The reaction rate is significantly accelerated by acidic or basic catalysts.[14] Therefore, exposure to humid air or formulation in unbuffered aqueous solutions can lead to a quantifiable loss of the parent compound and the emergence of related impurities. Pyridine-containing compounds are often hygroscopic, compounding this risk.[16]

Oxidative Degradation

The electron-rich pyridine ring, activated by the hydroxyl (or oxo) group, is vulnerable to oxidation. While microbial degradation pathways often involve enzymatic hydroxylation to form dihydroxypyridine intermediates[17][18][19][20], chemical oxidation via atmospheric oxygen (autooxidation) can also occur, particularly if catalyzed by trace metal ions or light.[17][21]

  • Causality: The π-electron system of the pyridine ring can interact with molecular oxygen, leading to ring-opening or the formation of N-oxides and other oxidized species. The presence of the hydroxyl group increases the electron density of the ring, making it more susceptible to electrophilic attack by oxidizing agents compared to unsubstituted pyridine.[22]

Photodegradation

Many aromatic heterocyclic compounds are sensitive to light. Supplier recommendations to store this compound in a "dark" place strongly suggest photosensitivity.[2] Exposure to UV or even high-intensity visible light can provide the activation energy for various photochemical reactions.

  • Causality: Absorption of photons can promote the molecule to an excited electronic state, leading to reactions such as photoreduction, photohydration, or the formation of radical species that can then polymerize or react with other molecules.[23][24] This often manifests as a color change in the solid material, from white to yellow or brown, indicating the formation of chromophoric degradants.

G cluster_main Potential Degradation Pathways for this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Compound This compound (Pyridone Tautomer) Amide 6-Hydroxynicotinamide (Intermediate) Compound->Amide + H₂O (Acid/Base Catalyst) Oxidized Oxidized Products (e.g., N-Oxides, Ring-Opened Species) Compound->Oxidized + O₂ (Light, Metal Ions) Photo Photolytic Products (e.g., Radicals, Polymers) Compound->Photo + hν (UV/Vis Light) Acid 6-Hydroxynicotinic Acid (Final Product) Amide->Acid + H₂O (Acid/Base Catalyst) G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acidic (1N HCl, 80°C) start->acid base Basic (1N NaOH, RT) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid photo Photolytic (ICH Q1B) start->photo thermal Thermal (Solid) (105°C) start->thermal neutralize Neutralize & Dilute to 0.1 mg/mL acid->neutralize base->neutralize oxid->neutralize photo->neutralize thermal->neutralize analyze Analyze All Samples (Stressed & Control) by HPLC neutralize->analyze evaluate Evaluate Peak Purity & Mass Balance analyze->evaluate

References

6-Hydroxynicotinonitrile safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety Data Sheet (SDS) of 6-Hydroxynicotinonitrile

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's safety profile is paramount to ensuring a safe laboratory environment and the integrity of experimental outcomes. This guide provides a detailed technical overview of the safety information for this compound (CAS Nos. 94805-52-4, 95891-30-8), a versatile heterocyclic organic compound utilized in various research and pharmaceutical applications. As a senior application scientist, this document is structured to provide not just data, but actionable insights into the causality behind safety protocols and emergency procedures.

Chemical and Physical Identity

This compound, with the molecular formula C6H4N2O and a molecular weight of 120.11 g/mol , is typically a white to yellow or off-white to green solid.[1][2][3][4] Its structure, featuring a pyridine ring with both a hydroxyl and a nitrile group, makes it a valuable intermediate in pharmaceutical synthesis due to its versatile reactivity.[1]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound is classified with the signal word "Warning" and the GHS07 pictogram, indicating that it poses a moderate hazard.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[2][5]

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

The following Graphviz diagram illustrates the GHS classification for this compound.

GHS_Classification cluster_GHS GHS Classification: this compound Pictogram {GHS07 | Exclamation Mark} SignalWord {Signal Word | Warning} HazardStatements Hazard Statements H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H332: Harmful if inhaled H335: May cause respiratory irritation SignalWord->HazardStatements PrecautionaryStatements Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray P280: Wear protective gloves/eye protection P305+P351+P338: IF IN EYES: Rinse cautiously HazardStatements->PrecautionaryStatements

Caption: GHS hazard classification for this compound.

Toxicological Profile and Routes of Exposure

The primary hazards associated with this compound are acute toxicity upon ingestion or inhalation, and irritation to the skin, eyes, and respiratory system.[2][7] The toxicological properties have not been fully investigated, which necessitates a cautious approach when handling this compound.[8]

Hazard Description Primary Routes of Exposure
Acute Oral Toxicity Harmful if swallowed, may cause nausea, vomiting, and stomach pain.[2][7]Ingestion
Skin Irritation Causes redness and irritation upon contact.[5][7]Dermal Contact
Eye Irritation Causes serious eye irritation, redness, and profuse watering.[5][7]Ocular Contact
Acute Inhalation Toxicity Harmful if inhaled, may cause irritation of the throat and a feeling of tightness in the chest.[7]Inhalation
Respiratory Irritation May cause respiratory irritation.[2][5]Inhalation

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure risk.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical step in risk mitigation. The following workflow outlines the decision-making process for PPE selection when handling this compound.

PPE_Selection Start Handling this compound AssessRisk Assess Risk of Exposure (Inhalation, Dermal, Ocular) Start->AssessRisk InhalationRisk Inhalation Risk? AssessRisk->InhalationRisk DermalRisk Dermal Contact Risk? InhalationRisk->DermalRisk No UseFumeHood Work in a Chemical Fume Hood InhalationRisk->UseFumeHood Yes OcularRisk Ocular Splash Risk? DermalRisk->OcularRisk No WearGloves Wear Chemical-Resistant Gloves (e.g., Nitrile) DermalRisk->WearGloves Yes WearGoggles Wear Safety Goggles OcularRisk->WearGoggles Yes End Proceed with Experiment OcularRisk->End No UseFumeHood->DermalRisk WearRespirator Consider NIOSH-approved Respirator WearLabCoat Wear a Lab Coat or Gown WearGloves->WearLabCoat WearLabCoat->OcularRisk WearFaceShield Wear a Face Shield WearGoggles->WearFaceShield High Splash Potential WearGoggles->End Low Splash Potential WearFaceShield->End

Caption: Decision workflow for selecting appropriate PPE.

Hygiene Measures
  • Handle in accordance with good industrial hygiene and safety practices.[8]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash it before reuse.[6]

Storage Conditions
  • Store in a dry, cool, and well-ventilated place.[8]

  • Keep the container tightly closed.[8]

  • Store at room temperature in an inert atmosphere.[2]

  • Avoid exposure to heat and light.[7]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]

Emergency Procedures and First-Aid Measures

In the event of an exposure or spill, a rapid and informed response is crucial.

Exposure Type First-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7][9] Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out the mouth with water. If the person is conscious, give half a liter of water to drink immediately.[7] Seek immediate medical attention.[8][10]
Accidental Release Measures
  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.[8]

  • For solid spills, avoid dust formation. Sweep up the material and place it into a suitable container for disposal.[8]

  • Do not let the chemical enter the environment and do not discharge it into drains or rivers.[7][8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[7]

  • Specific Hazards: In case of fire, toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides may be produced.[7][8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[8] Do not empty into drains.[8] This material and its container must be disposed of as hazardous waste.[8]

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its potential hazards. A thorough understanding of its GHS classification, toxicological properties, and the implementation of robust safety protocols, including the use of appropriate engineering controls and personal protective equipment, are essential for its safe use in a laboratory setting. By adhering to the guidelines outlined in this document, researchers can mitigate risks and ensure a safe working environment.

References

biological activity of 6-hydroxynicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of 6-Hydroxynicotinonitrile Derivatives

Executive Summary

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, this compound presents a particularly valuable scaffold. Its unique arrangement of a hydroxyl group and a nitrile moiety on a pyridine ring provides a synthetically versatile platform for generating diverse molecular libraries.[1] This guide offers a comprehensive exploration of the biological activities demonstrated by derivatives of this compound, targeting researchers, medicinal chemists, and drug development professionals. We will delve into the preclinical evidence supporting their potential as anticancer, anti-inflammatory, and antimicrobial agents, providing not just data, but also the mechanistic rationale and detailed experimental protocols to empower further investigation in this promising area of chemical biology.

Chapter 1: The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

Physicochemical Properties and Reactivity

This compound (CAS No. 95891-30-8) is a heterocyclic organic compound with the molecular formula C₆H₄N₂O and a molecular weight of 120.11 g/mol .[1][2] The molecule's value lies in its dual reactivity. The hydroxyl group can undergo O-alkylation or esterification, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions.[1] This inherent functionality makes it an ideal starting material for creating libraries of complex molecules with diverse pharmacophores. For successful synthesis, sourcing high-purity material (typically ≥97%) is critical to ensure high yields and minimize by-products.[1]

Rationale for Use in Drug Discovery

The strategic placement of reactive groups on the stable pyridine core allows for systematic structural modifications. This enables researchers to conduct structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The ability to readily incorporate this scaffold into larger molecular structures is key to developing novel active pharmaceutical ingredients (APIs).[1][3]

General Synthetic Strategies

The development of bioactive derivatives often begins with the modification of the core this compound structure. A typical workflow involves the protection of one functional group while reacting the other, followed by deprotection and further derivatization. This allows for the controlled and predictable synthesis of target molecules.

G start This compound (Core Scaffold) step1 Reaction at Hydroxyl Group (e.g., Etherification, Esterification) start->step1 Modify -OH step2 Reaction at Nitrile Group (e.g., Hydrolysis, Reduction) start->step2 Modify -CN step3 Further Derivatization (e.g., Amide Coupling, Cyclization) step1->step3 step2->step3 end Bioactive Derivative Library step3->end

Caption: Conceptual workflow for creating a library of derivatives from the this compound scaffold.

Chapter 2: Anticancer Activity of this compound Derivatives

Mechanism of Action: VEGFR-2 Inhibition

A key strategy in modern oncology is the inhibition of angiogenesis, the process by which tumors form new blood vessels to support their growth. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical protein kinase in this pathway. Certain nicotinic acid-based derivatives have demonstrated potent and selective inhibitory activity against VEGFR-2.[4] By blocking the ATP-binding site of the kinase, these compounds prevent its phosphorylation, thereby disrupting the downstream signaling cascade that leads to endothelial cell proliferation and migration.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P_VEGFR2->Downstream Angiogenesis Angiogenesis (Tumor Growth) Downstream->Angiogenesis Inhibitor This compound Derivative Inhibitor->P_VEGFR2 Inhibits Phosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

In Vitro Cytotoxicity Data

Preclinical screening against human cancer cell lines is a fundamental step in evaluating anticancer potential. Studies have shown that specific nicotinic acid derivatives exhibit significant cytotoxicity. For instance, one notable compound, referred to as '5c' in a study, demonstrated a higher cytotoxic potential against colon (HCT-15) and prostate (PC-3) cancer cell lines than the standard chemotherapeutic agent doxorubicin.[4] This compound also showed promising VEGFR-2 inhibition with a half-maximal inhibitory concentration (IC₅₀) of 0.068 μM.[4]

Compound Cell Line Activity Metric Value Reference Drug Reference Value
Derivative 5cHCT-15 (Colon)CytotoxicityMore potentDoxorubicin-
Derivative 5cPC-3 (Prostate)CytotoxicityMore potentDoxorubicin-
Derivative 5cVEGFR-2IC₅₀0.068 µMSorafenib-

Data synthesized from literature reports.[4]

Experimental Protocol: In Vitro Cytotoxicity (Resazurin Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines. The resazurin assay is chosen for its sensitivity and simplicity; viable, metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin.

  • Cell Seeding:

    • Culture human cancer cells (e.g., HCT-116, MCF-7) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Causality: Seeding density is optimized to ensure cells are in the logarithmic growth phase during the experiment, providing a robust metabolic signal.

  • Compound Treatment:

    • After 24 hours of incubation to allow cell adherence, prepare serial dilutions of the test derivatives (e.g., from 0.01 µM to 100 µM) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Causality: A 24-hour pre-incubation ensures a healthy, attached cell monolayer before exposure to potentially cytotoxic agents.[5]

  • Incubation:

    • Incubate the plate for 72 hours.

    • Causality: A 72-hour incubation period is a standard duration that allows for multiple cell doubling times, making it possible to observe significant effects on cell proliferation.[5]

  • Resazurin Addition and Measurement:

    • Add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

    • Incubate for another 2-4 hours.

    • Measure fluorescence at an excitation/emission wavelength of ~560/590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from a media-only control.

    • Normalize the data to the vehicle-treated cells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Chapter 3: Anti-inflammatory Properties

Preclinical Evidence

Chronic inflammation is implicated in numerous diseases. Derivatives of nicotinic acid have shown potential as anti-inflammatory agents. Specifically, a ribofuranosyl derivative of 6-oxonicotinic acid demonstrated significant activity in a rat model of adjuvant-induced arthritis, a common preclinical model for rheumatoid arthritis.[6] The mechanism for many anti-inflammatory compounds involves the inhibition of enzymes like cyclooxygenase (COX), which are crucial for the production of pro-inflammatory prostaglandins.[7][8]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model for evaluating acute anti-inflammatory activity.

G start Acclimatize Rats (e.g., 1 week) step1 Administer Test Compound (Oral or IP) start->step1 step2 Wait for Absorption (e.g., 1 hour) step1->step2 step3 Induce Inflammation: Inject Carrageenan into Paw step2->step3 step4 Measure Paw Volume (Plethesmometer) at t=0 step3->step4 step5 Measure Paw Volume Hourly for 4-6 hours step4->step5 Time Course end Calculate % Inhibition of Edema vs. Vehicle Control step5->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay in rats.

  • Animal Acclimatization:

    • House male Wistar or Sprague-Dawley rats (150-200g) under standard laboratory conditions for at least one week before the experiment.

  • Compound Administration:

    • Group the animals (n=6 per group). Administer the test derivative, a vehicle control, or a standard drug (e.g., Indomethacin) orally or intraperitoneally one hour before inducing inflammation.[9]

    • Causality: The one-hour delay allows for the absorption and systemic distribution of the compound, ensuring it is present at the target site when the inflammatory insult occurs.

  • Inflammation Induction:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Edema Measurement:

    • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Chapter 4: Antimicrobial Applications

Spectrum of Activity

The rise of antimicrobial resistance necessitates the search for new chemical classes of antibiotics. Nicotinonitrile derivatives have been synthesized and screened for antimicrobial activity.[10] Research has indicated that certain 2-amino-3-cyanopyridine and 2-methoxy-3-cyanopyridine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[10][11] The specific substitutions on the pyridine ring are crucial for determining the spectrum and potency of the antimicrobial effect.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Final volumes should be 50 or 100 µL per well.

  • Inoculum Preparation:

    • Culture the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells after inoculation.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well of the plate.

    • Include a positive control (microbes in medium, no compound) and a negative control (medium only, no microbes).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration where no visible growth (no turbidity) is observed.

    • Self-Validation: The positive control must show robust growth, and the negative control must remain clear. If not, the assay is invalid.

Well Compound Conc. Inoculum Expected Result
1-10Serial DilutionsYesTurbid -> Clear
110 (Vehicle)YesTurbid (Growth Control)
120NoClear (Sterility Control)

References

The Versatile Scaffold: Unlocking the Potential of 6-Hydroxynicotinonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

6-Hydroxynicotinonitrile, a heterocyclic compound featuring a pyridine core functionalized with both a hydroxyl and a nitrile group, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent electronic properties and the versatile reactivity of its functional groups provide a unique starting point for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the potential applications of this compound in drug discovery, with a focus on its utility in the development of novel therapeutics for oncology, metabolic disorders, and neurodegenerative diseases. We will delve into the synthetic strategies employed to modify this core, explore the structure-activity relationships of its derivatives, and provide detailed experimental protocols for the synthesis of key compounds.

The Chemical Appeal of the this compound Core

The this compound scaffold (CAS: 95891-30-8) is a compound with the molecular formula C6H4N2O.[1] Its utility in medicinal chemistry stems from the strategic placement of its functional groups on the pyridine ring. The pyridine ring itself is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2]

The hydroxyl group at the 6-position can act as a hydrogen bond donor or be readily derivatized through etherification or esterification to modulate physicochemical properties such as solubility and lipophilicity.[1] The nitrile group at the 3-position is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, allowing for the introduction of a wide range of pharmacophoric features.[1] This dual functionality makes this compound an attractive starting material for the construction of compound libraries for high-throughput screening.

Therapeutic Applications of this compound Derivatives

The unique structural features of this compound have been exploited to develop potent and selective inhibitors for various biological targets. This section will highlight key therapeutic areas where this scaffold has shown significant promise.

Anticancer Agents: Targeting Pim Kinases

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are overexpressed in a variety of hematological and solid tumors, playing a crucial role in cell survival, proliferation, and drug resistance. Consequently, they have emerged as attractive targets for cancer therapy.[3][4] Several studies have demonstrated the potential of nicotinonitrile derivatives as potent Pim kinase inhibitors.[5][6][7]

A recent study detailed the design and synthesis of a novel series of nicotinonitrile derivatives that exhibited significant cytotoxic activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines.[5] One of the most potent compounds, 8e , demonstrated sub-micromolar IC50 values against all three Pim kinase isoforms, comparable to the pan-kinase inhibitor staurosporine.[5]

Mechanism of Action: These nicotinonitrile derivatives are believed to exert their anticancer effects by inhibiting Pim kinase activity, leading to the induction of apoptosis. Mechanistic studies on compounds 8c and 8e in HepG2 cells revealed an upregulation of p53 and caspase-3 gene expression, alongside an increased Bax/Bcl-2 protein expression ratio, all hallmarks of apoptosis.[5]

Table 1: In Vitro Activity of Nicotinonitrile-Based Pim Kinase Inhibitors [5]

CompoundPim-1 IC50 (µM)Pim-2 IC50 (µM)Pim-3 IC50 (µM)HepG2 GI50 (µM)MCF-7 GI50 (µM)
8c 0.851.201.502.503.10
8e 0.280.250.271.802.20
9a 2.102.502.805.606.80
9e 1.501.802.104.205.10
12 3.504.104.508.9010.20
Staurosporine 0.020.030.020.010.01

Experimental Protocol 1: Synthesis of a Nicotinonitrile-Based Pim Kinase Inhibitor (General Procedure)

This protocol is a general representation based on the synthesis of similar nicotinonitrile derivatives.[5]

G cluster_synthesis Synthesis Workflow start This compound step1 Protection of Hydroxyl Group start->step1 e.g., TBDMSCl, Imidazole step2 Reaction with Hydrazine step1->step2 Hydrazine Hydrate step3 Condensation with Aldehyde step2->step3 Aromatic Aldehyde, Acid Catalyst step4 Cyclization step3->step4 e.g., Reflux in Ethanol product Final Nicotinonitrile Derivative step4->product

Caption: General synthetic workflow for nicotinonitrile derivatives.

  • Protection of the Hydroxyl Group: To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (1.2 eq). Stir the reaction mixture at room temperature for 12 hours.

  • Formation of the Hydrazide: To the protected this compound, add hydrazine hydrate (5.0 eq) and heat the mixture to 80°C for 4 hours.

  • Condensation with an Aldehyde: To the resulting hydrazide in ethanol, add a substituted aromatic aldehyde (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 6 hours.

  • Cyclization and Deprotection: Cool the reaction mixture and add a suitable cyclizing agent (e.g., elemental sulfur for thiadiazole formation). Reflux for an additional 8 hours. Finally, deprotect the hydroxyl group using TBAF in THF.

  • Purification: Purify the final product by column chromatography on silica gel.

Antidiabetic Agents: Inhibition of α-Amylase and α-Glucosidase

Type 2 diabetes mellitus is characterized by postprandial hyperglycemia, which can be managed by inhibiting carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase.[8][9] A study on spirothiazolidine analogs incorporating a pyridine-carbonitrile moiety demonstrated significant inhibitory activity against these enzymes.[10] While not directly starting from this compound, this highlights the potential of the pyridine-3-carbonitrile scaffold in developing antidiabetic agents.

Structure-Activity Relationship (SAR): The study revealed that the presence of the pyridine-carbonitrile moiety was crucial for the observed activity. Modifications on the spirothiazolidine ring system led to variations in potency, suggesting that further optimization of this scaffold could lead to the development of potent and selective dual inhibitors of α-amylase and α-glucosidase.[10]

Table 2: In Vitro Antidiabetic Activity of Spirothiazolidine-Pyridine-Carbonitrile Derivatives [10]

Compoundα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)
6 15.212.5
9 18.715.8
Acarbose 10.58.9
Neuroprotective Agents

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss.[11][12] The development of neuroprotective agents that can slow or halt this process is a major goal in medicinal chemistry. The 3-hydroxypyridine scaffold, present in this compound, has been investigated for its neuroprotective properties.[13][14] The antioxidant and iron-chelating properties of this moiety are thought to contribute to its neuroprotective effects by mitigating oxidative stress, a key pathological factor in many neurodegenerative disorders.[15]

While direct studies on this compound-derived neuroprotective agents are still emerging, the established neuroprotective potential of the 3-hydroxypyridine core suggests that this is a promising area for future research.

G cluster_workflow Drug Discovery Workflow scaffold This compound Scaffold library Compound Library Synthesis scaffold->library Derivatization screening High-Throughput Screening library->screening Biological Assays hit Hit Identification screening->hit lead_opt Lead Optimization (SAR) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: A typical drug discovery workflow utilizing the this compound scaffold.

Future Directions and Conclusion

This compound represents a versatile and valuable scaffold for the development of novel therapeutic agents. Its application in the synthesis of potent Pim kinase inhibitors for cancer therapy is well-documented, and its potential in the areas of diabetes and neurodegenerative diseases is rapidly emerging. The dual reactivity of its hydroxyl and nitrile groups allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the exploration of diverse chemical spaces.

Future research should focus on expanding the therapeutic applications of this compound derivatives. Investigating their potential as anti-inflammatory and anti-infective agents, for instance, could yield promising results. Furthermore, the development of more efficient and stereoselective synthetic methodologies will be crucial for the generation of complex and potent drug candidates. In silico modeling and machine learning approaches can also be employed to guide the rational design of new derivatives with improved efficacy and safety profiles.

References

The Strategic Utility of 6-Hydroxynicotinonitrile: A Precursor for Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with enhanced efficacy and specificity is paramount. The strategic selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a drug development program. Among the pantheon of heterocyclic building blocks, 6-Hydroxynicotinonitrile, a substituted pyridine derivative, has emerged as a "privileged scaffold" of significant interest.[1][2] This technical guide provides an in-depth exploration of this compound as a versatile precursor for the synthesis of innovative compounds, particularly in the realm of kinase inhibition. We will dissect its inherent chemical reactivity, provide field-proven insights into its synthetic transformations, and present detailed methodologies for its application, thereby offering a comprehensive resource for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Rationale for this compound in Drug Design

This compound (also known as 6-oxo-1,6-dihydropyridine-3-carbonitrile) is a bifunctional heterocyclic compound featuring a pyridinone ring, a hydroxyl group (in its tautomeric form), and a nitrile moiety. This unique combination of functional groups within a compact aromatic system provides a rich platform for a multitude of chemical transformations. The pyridine ring itself is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[3][4] The pyridinone core, in particular, is recognized for its capacity to act as both a hydrogen bond donor and acceptor, making it an excellent motif for binding to the hinge region of protein kinases.[1][2]

The nitrile group offers a versatile handle for conversion into other key functional groups such as carboxylic acids, amines, or tetrazoles, further expanding the accessible chemical space. The hydroxyl group, in its more reactive pyridone form, is amenable to a range of substitution reactions, most notably O-alkylation, which allows for the introduction of diverse side chains to probe the binding pockets of biological targets. This inherent multifunctionality positions this compound as a highly strategic starting material for the construction of compound libraries aimed at identifying novel therapeutic agents.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₄N₂O[1]
Molecular Weight 120.11 g/mol [1]
Appearance Off-white to green solid[5]
Melting Point 223-225 °C (lit.)[5]
Purity ≥97% (typical)[5]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[5]

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound is primarily derived from the reactivity of its hydroxyl (pyridinone) and nitrile functionalities. The following diagram illustrates the key reactive sites and potential transformations.

Reactivity_of_this compound cluster_main cluster_hydroxyl Hydroxyl Group Reactivity cluster_nitrile Nitrile Group Reactivity 6-HNN This compound O-Alkylation O-Alkylation 6-HNN->O-Alkylation R-X, Base Hydrolysis Hydrolysis 6-HNN->Hydrolysis H₂O, H⁺ or OH⁻ Reduction Reduction 6-HNN->Reduction H₂, Catalyst Ether_Derivatives Ether Derivatives (e.g., for Kinase Inhibitors) O-Alkylation->Ether_Derivatives Introduction of side chains Carboxylic_Acid Nicotinic Acid Derivatives Hydrolysis->Carboxylic_Acid Bioisosteric replacement Aminomethyl_Derivatives Aminomethyl Pyridines Reduction->Aminomethyl_Derivatives Linker for further derivatization

Caption: Key reactive sites and synthetic pathways of this compound.

O-Alkylation: A Gateway to Kinase Inhibitors

The hydroxyl group of this compound readily undergoes O-alkylation under basic conditions, a reaction of paramount importance for the synthesis of kinase inhibitors.[6] This transformation allows for the introduction of a wide variety of side chains, which can be tailored to interact with specific amino acid residues in the ATP-binding pocket of a target kinase. For instance, the synthesis of potent Pim-1 kinase inhibitors often involves the installation of substituted aryl or heteroaryl moieties at this position.[7]

Field-Proven Insight: The choice of base and solvent is critical for achieving high yields and preventing N-alkylation. While stronger bases like sodium hydride can be effective, milder conditions using potassium carbonate in a polar aprotic solvent like DMF or acetonitrile are often sufficient and offer better control over the reaction. The use of microwave irradiation can significantly accelerate the reaction time.[6]

Nitrile Group Manipulations

The nitrile group serves as a versatile precursor to other important functional groups.

  • Hydrolysis: Acidic or basic hydrolysis of the nitrile furnishes the corresponding nicotinic acid derivative. This transformation is valuable for introducing a carboxylic acid group, which can act as a hydrogen bond donor or a point of attachment for further derivatization, for example, through amide bond formation.

  • Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride converts the nitrile to a primary amine. The resulting aminomethylpyridine can be used as a linker to connect the pyridinone core to other pharmacophoric elements.

Application in the Synthesis of Novel Kinase Inhibitors: A Representative Workflow

The Pim kinases are a family of serine/threonine kinases that are attractive targets for cancer therapy.[5] Several potent Pim-1 inhibitors feature a cyanopyridine or cyanopyridone core, highlighting the relevance of this compound as a starting material.[7] Below is a representative, field-tested workflow for the synthesis of a generic O-alkylated 6-alkoxynicotinonitrile, a common scaffold for Pim-1 inhibitors.

Synthesis_Workflow Start Start: This compound Reaction O-Alkylation Reaction: - 6-HNN - Alkyl Halide (R-X) - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) Start->Reaction Step 1 Workup Aqueous Workup: - Quench with H₂O - Extract with Organic Solvent Reaction->Workup Step 2 Purification Purification: Column Chromatography Workup->Purification Step 3 Analysis Characterization: - NMR - Mass Spectrometry Purification->Analysis Step 4 End Product: 6-Alkoxynicotinonitrile Analysis->End Final Product

References

The Emergence of a Versatile Scaffold: A Technical Guide to 6-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-hydroxynicotinonitrile, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, historical context, synthesis, and critical role in the development of novel therapeutics. This document serves as a technical resource, offering field-proven insights and detailed methodologies for professionals in drug discovery and development.

Core Chemical Identity of this compound

This compound, with the chemical formula C₆H₄N₂O and a molecular weight of 120.11 g/mol , is a pyridine derivative featuring both a hydroxyl and a nitrile functional group.[1] This dual functionality makes it a highly versatile intermediate in organic synthesis. The compound exists in a tautomeric equilibrium with its pyridone form, 6-oxo-1,6-dihydropyridine-3-carbonitrile. This tautomerism is a critical aspect of its reactivity and chemical behavior. The pyridone form is generally favored, a common characteristic for 2- and 4-hydroxypyridines.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 95891-30-8[2]
Molecular Formula C₆H₄N₂O[1]
Molecular Weight 120.11 g/mol [1]
Appearance Off-white to green solid[3]
Melting Point 223-225 °C[3]
Synonyms 6-oxo-1,6-dihydropyridine-3-carbonitrile, 6-hydroxy-3-pyridinecarbonitrile[3]

Historical Context and Emergence in Medicinal Chemistry

While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its emergence is intrinsically linked to the broader exploration of nicotinic acid and its derivatives throughout the 20th century. Early research focused on the fundamental chemistry of pyridine compounds, with significant efforts dedicated to the synthesis of various substituted pyridines for potential applications in agriculture and pharmaceuticals.

The true significance of this compound as a valuable synthetic intermediate became more apparent with the rise of modern drug discovery. Its bifunctional nature, allowing for diverse chemical modifications, positioned it as an attractive scaffold for the construction of complex molecular architectures. The pyridine ring is a common motif in a vast number of biologically active compounds, and the ability to functionalize it at multiple positions is a key advantage in medicinal chemistry.[4]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through various routes, with the hydrolysis of 6-chloronicotinonitrile being a common and efficient method. The following protocol provides a detailed, step-by-step methodology for its laboratory-scale preparation.

Experimental Protocol: Synthesis of this compound via Hydrolysis of 6-Chloronicotinonitrile

Objective: To synthesize this compound by the hydrolysis of 6-chloronicotinonitrile.

Materials:

  • 6-Chloronicotinonitrile

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Water (deionized)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of 6-chloronicotinonitrile in 100 mL of a 1 M aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature in an ice bath. Carefully neutralize the solution to approximately pH 7 by the dropwise addition of concentrated hydrochloric acid.

  • Precipitation and Isolation: The product, this compound, will precipitate out of the solution upon neutralization. Continue cooling the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to a constant weight.

Expected Yield: 80-90% Purity: The product is typically of high purity, but can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.

Causality of Experimental Choices:

  • Choice of Base: Sodium hydroxide is a strong base that effectively facilitates the nucleophilic aromatic substitution of the chloride with a hydroxide ion.

  • Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing for a complete conversion within a reasonable timeframe.

  • Neutralization: Acidification is crucial to protonate the resulting sodium salt of the hydroxypyridine, leading to the precipitation of the less soluble this compound. Careful pH control is necessary to maximize yield and prevent the formation of byproducts.

Diagram 1: Synthesis of this compound

G 6-Chloronicotinonitrile 6-Chloronicotinonitrile This compound This compound 6-Chloronicotinonitrile->this compound 1. NaOH, H₂O, Reflux 2. HCl (aq)

Caption: Reaction scheme for the synthesis of this compound.

The Role of this compound in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities.[1][4] The hydroxyl group can be readily converted into ethers and esters, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[1] This allows for the introduction of a wide range of substituents and the construction of diverse molecular libraries for biological screening.

While specific blockbuster drugs directly synthesized from this compound are not prominently documented, its structural motif is present in numerous compounds investigated in preclinical and clinical studies for a variety of therapeutic areas. For instance, the cyanopyridine core is a key feature in a number of kinase inhibitors and other targeted therapies.[5][6]

Diagram 2: Reactivity of this compound

G cluster_0 This compound cluster_1 Derivatives Start This compound Ether Ethers/Esters Start->Ether Alkylation/ Acylation Amine Aminomethylpyridines Start->Amine Reduction Acid 6-Hydroxynicotinic Acid Start->Acid Hydrolysis

Caption: Key chemical transformations of this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques. While a comprehensive set of publicly available spectra for this compound itself is limited, data for the closely related 6-hydroxynicotinic acid provides valuable insights into the expected spectral features.[7][8]

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing nitrile group and the electron-donating hydroxyl group. A broad singlet for the hydroxyl proton (or NH proton in the pyridone tautomer).
¹³C NMR Signals for the six carbon atoms of the pyridine ring and the nitrile carbon. The chemical shifts will be characteristic of the substituted pyridine system.
IR Spectroscopy A strong absorption band for the nitrile (C≡N) stretching vibration (around 2220-2260 cm⁻¹). A broad O-H stretching band for the hydroxyl group (or N-H stretch for the pyridone tautomer) and characteristic C=O stretching for the pyridone form.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (120.11 g/mol ).

Conclusion and Future Outlook

This compound has solidified its position as a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis, coupled with the rich chemistry of its functional groups, ensures its continued application in the quest for novel therapeutics. As our understanding of disease biology deepens and the demand for more targeted and effective drugs grows, the importance of foundational scaffolds like this compound will only increase. Future research will likely focus on the development of novel derivatives with enhanced biological activity and improved pharmacokinetic properties, further cementing the legacy of this important heterocyclic compound.

References

Methodological & Application

synthesis of 6-hydroxynicotinonitrile from pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 6-Hydroxynicotinonitrile from Pyridine Derivatives

Abstract

This compound, also known as 2-hydroxy-5-cyanopyridine, is a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs) and functional materials. Its pyridine core, substituted with both a nucleophilic hydroxyl group and an electrophilic nitrile moiety, offers significant synthetic versatility.[1] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the primary synthetic routes to this compound from common pyridine derivatives. We present a comparative analysis of key methodologies, including nucleophilic aromatic substitution, Sandmeyer-type diazotization, and ether cleavage, explaining the mechanistic rationale behind each approach. Detailed, field-tested protocols are provided for the most reliable synthetic pathways, supplemented with troubleshooting guides, data summaries, and process flow diagrams to ensure reproducible and scalable outcomes.

Introduction: The Strategic Importance of this compound

The this compound scaffold is a privileged structure in medicinal chemistry and materials science.[2][3] The molecule's value lies in its dual reactivity: the hydroxyl group can undergo O-alkylation or esterification, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[1] This functional dichotomy allows for the construction of complex molecular architectures, making it a sought-after building block for novel therapeutics and specialized polymers. A reliable and scalable synthesis is therefore critical for advancing research and development programs that rely on this versatile intermediate. This guide explores the most effective strategies for its preparation from readily available pyridine precursors.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route depends on factors such as starting material availability, cost, scalability, and the desired purity profile. Below, we analyze three primary strategies for synthesizing this compound.

Strategy A: Nucleophilic Aromatic Substitution of 6-Chloronicotinonitrile

This is arguably the most direct and industrially favored route. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a hydroxide source displaces the chloride ion. The electron-withdrawing nature of the nitrile group and the ring nitrogen atom activates the C6 position towards nucleophilic attack.

  • Causality & Expertise: The choice of base is critical. Strong hydroxides (NaOH, KOH) are effective but can also promote the hydrolysis of the nitrile group to a carboxamide or carboxylic acid if the temperature and concentration are not carefully controlled. A weaker base or a buffered system can mitigate this side reaction but may require longer reaction times or higher temperatures. The use of a phase-transfer catalyst can be beneficial in biphasic systems to improve reaction rates.

  • Trustworthiness: This method is highly reliable due to the predictable reactivity of the activated aryl chloride. The starting material, 6-chloronicotinonitrile (also known as 2-chloro-5-cyanopyridine), is commercially available.

  • Advantages: High yield, straightforward procedure, and scalability.

  • Disadvantages: Potential for nitrile hydrolysis, requiring careful control of reaction conditions.

Start 6-Chloronicotinonitrile Reagent Aqueous Base (e.g., NaOH, KOH) Heat Start->Reagent Product This compound Reagent->Product SNAr Reaction SideProduct 6-Hydroxynicotinamide (Potential Side Product) Product->SideProduct Nitrile Hydrolysis (Excess Heat/Base)

Caption: Pathway A: Nucleophilic Aromatic Substitution.

Strategy B: Sandmeyer-Type Reaction of 6-Aminonicotinonitrile

This classical transformation provides an effective route from an amino-substituted pyridine.[4] The process involves two key steps: the diazotization of the primary amine with nitrous acid (generated in situ from NaNO₂) to form a diazonium salt, followed by the thermal or copper-catalyzed decomposition of the diazonium salt in water to introduce the hydroxyl group.[5]

  • Causality & Expertise: The stability of the pyridine diazonium salt is a critical parameter. These intermediates can be unstable and potentially explosive if isolated. Therefore, the reaction is almost always performed as a one-pot synthesis where the diazonium salt is generated at low temperatures (0-5 °C) and immediately converted. The use of copper salts (e.g., Cu₂O, CuSO₄) can catalyze the decomposition, allowing for milder reaction conditions and often improving yields.[4][6]

  • Trustworthiness: While requiring careful temperature control, the Sandmeyer reaction is a well-established and reliable method for introducing a variety of functional groups onto an aromatic ring.[7]

  • Advantages: Utilizes a different, readily available starting material (6-aminonicotinonitrile).

  • Disadvantages: Requires strict temperature control, involves potentially unstable intermediates, and may generate phenolic byproducts that require careful purification.

cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis Start 6-Aminonicotinonitrile Reagent1 NaNO2, H2SO4 0-5 °C Start->Reagent1 Intermediate Pyridinium Diazonium Salt Reagent1->Intermediate Reagent2 H2O, Heat (Optional: Cu2O catalyst) Intermediate->Reagent2 Decomposition Product This compound Reagent2->Product Start 6-Methoxynicotinonitrile Reagent Demethylating Agent (e.g., BBr3, HBr) Start->Reagent Product This compound Reagent->Product Ether Cleavage

References

detailed experimental protocol for 6-hydroxynicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Hydroxynicotinonitrile

Abstract

This compound, also known as 2-hydroxy-5-cyanopyridine, is a pivotal heterocyclic organic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals and functional materials.[1] Its molecular structure, featuring both a hydroxyl group and a nitrile moiety on a pyridine ring, offers a rich landscape for chemical modification.[1] The hydroxyl group can undergo etherification or esterification, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, making it a valuable building block for complex molecular architectures.[1] This guide provides a comprehensive, field-proven experimental protocol for the synthesis of this compound via the Sandmeyer reaction, starting from 2-amino-5-cyanopyridine. The document outlines the underlying chemical principles, detailed step-by-step procedures, critical safety protocols for handling cyanide-containing compounds, and methods for purification and structural validation.

Introduction: Chemical Significance and Synthetic Strategy

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous top-selling pharmaceuticals.[2] this compound (CAS: 95891-30-8) serves as a key precursor in this domain.[1] With a molecular formula of C₆H₄N₂O and a molecular weight of 120.11 g/mol , its strategic importance is rooted in its dual reactivity.[1]

The chosen synthetic route is the Sandmeyer reaction, a classic and robust method for converting an aromatic amino group into various functionalities via a diazonium salt intermediate.[3][4] This reaction, first discovered by Traugott Sandmeyer in 1884, is exceptionally reliable for introducing nucleophiles onto an aromatic ring.[5] In this protocol, the amino group of 2-amino-5-cyanopyridine is first converted to a diazonium salt (diazotization). This intermediate is then subjected to hydrolysis to yield the final hydroxylated product. This approach is favored for its high efficiency and applicability to a wide range of substrates.

Reaction Mechanism and Workflow

The synthesis proceeds in two primary stages: diazotization of the starting amine followed by a copper-catalyzed hydroxylation. The Sandmeyer reaction is understood to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a one-electron transfer from the copper(I) catalyst.[4]

Caption: The Sandmeyer reaction mechanism for this compound synthesis.

The overall experimental process, from setup to final product validation, follows a systematic workflow designed to ensure safety, efficiency, and purity.

G start Setup & Safety Precautions diazotization Diazotization of 2-Amino-5-cyanopyridine start->diazotization hydroxylation Sandmeyer Hydroxylation diazotization->hydroxylation workup Reaction Quench & Crude Isolation hydroxylation->workup purification Purification by Recrystallization workup->purification characterization Structural Validation (NMR, etc.) purification->characterization end Pure Product characterization->end

Caption: Experimental workflow for the synthesis and validation of this compound.

Critical Safety Protocols: Handling Cyanides

This synthesis involves cyanide compounds, which are highly toxic. The cyanide ion (CN⁻) can cause histotoxic hypoxia by binding to iron in cytochrome c oxidase, thereby inhibiting cellular respiration.[6] Ingestion or skin contact with as little as 50-200 mg of alkali cyanides can be fatal.[6] All operations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, closed-toe shoes, and chemical safety goggles, is mandatory.[7] When handling cyanide compounds, wear double nitrile gloves or thicker, chemical-resistant gloves.[6][7]

  • Engineering Controls: All weighing and handling of solid cyanides and their solutions must occur within a properly functioning fume hood.[6] Ensure acids are kept separate from cyanide work areas to prevent the accidental generation of highly toxic and flammable hydrogen cyanide (HCN) gas.[8][9]

  • Work Practices: Never work alone when handling cyanides.[6] Inform lab colleagues before starting the experiment. Establish a designated and clearly marked area for cyanide use.[7]

  • Waste Disposal: All cyanide-contaminated waste, including gloves, filter paper, and aqueous solutions, must be collected in designated, sealed hazardous waste containers.[8] Do not mix cyanide waste with acidic waste.

  • Spill & Exposure Response:

    • Spills: Carefully sweep up solid spills to avoid dust formation.[6] Wipe the area with a pH 10 buffer solution followed by a freshly prepared 10% bleach solution.[7] Collect all cleanup materials as hazardous waste.[6] For large spills, evacuate the area and call emergency services.[6]

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of soap and water for at least 15 minutes.[6]

    • Eye Contact: Flush eyes with an eyewash station for at least 15 minutes.[6]

    • Inhalation/Ingestion: Move the affected person to fresh air immediately. If ingested and the person is conscious, induce vomiting. Seek immediate medical attention in all cases of exposure.[6] Provide the Safety Data Sheet (SDS) to the medical team.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )Molar Eq.QuantityPurity
2-Amino-5-cyanopyridineC₆H₅N₃119.121.05.00 g≥98%
Sulfuric Acid (conc.)H₂SO₄98.08-25 mL98%
Sodium NitriteNaNO₂69.001.13.10 g≥97%
Copper(I) OxideCu₂O143.090.10.60 g≥97%
Sodium BicarbonateNaHCO₃84.01-As neededReagent
Deionized WaterH₂O18.02-~500 mL-
EthanolC₂H₅OH46.07-As needed95%
Celite® (optional)---As needed-
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Heating mantle with temperature controller

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • pH paper

  • Rotary evaporator

  • NMR spectrometer

Detailed Experimental Protocol

PART 1: Diazotization of 2-Amino-5-cyanopyridine

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add 2-amino-5-cyanopyridine (5.00 g, 41.97 mmol).

  • Acidic Dissolution: Carefully add 25 mL of concentrated sulfuric acid to the flask while stirring. The mixture may warm up; allow it to cool to room temperature.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C. Causality: The diazonium salt formed in the next step is unstable and can decompose at higher temperatures, reducing the yield. Maintaining a low temperature is critical for its stability.

  • Nitrite Addition: In a separate beaker, dissolve sodium nitrite (3.10 g, 44.92 mmol, 1.1 eq) in 10 mL of cold deionized water. Add this solution dropwise via the dropping funnel to the stirred pyridine solution over 30-45 minutes. Ensure the internal temperature is strictly maintained below 5 °C throughout the addition. Causality: Slow, dropwise addition prevents a rapid exothermic reaction and localized heating, which would decompose the diazonium salt.

  • Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

PART 2: Sandmeyer Hydroxylation

  • Catalyst Preparation: In a separate 500 mL beaker, prepare a suspension of copper(I) oxide (0.60 g, 4.20 mmol, 0.1 eq) in 50 mL of deionized water.

  • Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper(I) oxide suspension with vigorous stirring. A significant evolution of nitrogen gas will be observed. Causality: The copper(I) catalyst facilitates the decomposition of the diazonium salt and the subsequent substitution with a hydroxyl group.[10] The reaction can be vigorous; a slow addition rate is essential for control.

  • Heating: Once the gas evolution subsides, gently heat the reaction mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Cooling and Neutralization: Cool the mixture to room temperature. A solid precipitate should be present. Carefully neutralize the acidic solution by slowly adding solid sodium bicarbonate in small portions until the pH is approximately 7-8. Be cautious as this will cause CO₂ evolution.

PART 3: Work-up and Purification

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 20 mL).

  • Drying: Dry the crude solid in a desiccator or a vacuum oven at 50 °C until a constant weight is achieved. The expected appearance is an off-white to green solid.[11]

  • Recrystallization: This step is crucial for achieving high purity.[12] a. Select a suitable solvent. A water/ethanol mixture is a good starting point. Test the solubility of a small amount of crude product to find a system where the product is soluble when hot but sparingly soluble when cold.[12] b. Dissolve the crude solid in a minimum amount of the hot solvent mixture in an Erlenmeyer flask.[12] c. If insoluble impurities are present, perform a hot gravity filtration. d. Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[12] e. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry to a constant weight.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. A purity of >97% is generally expected for successful synthesis.[1]

PropertyExpected Value/Observation
Appearance Off-white to green solid[11]
Melting Point 223-225 °C (lit.)[11]
¹H NMR The spectrum should show characteristic aromatic proton signals consistent with the 3,5-disubstituted pyridine ring structure.
¹³C NMR The spectrum should display six distinct carbon signals, including those for the nitrile (CN), the carbon bearing the hydroxyl group (C-OH), and the other four aromatic carbons.[13]
FT-IR (cm⁻¹) Characteristic peaks for O-H stretch (broad, ~3400), C≡N stretch (~2230), and C=C/C=N stretches in the aromatic region (~1600-1400).
Mass Spec (MS) The molecular ion peak [M+H]⁺ should be observed at m/z = 121.04.

Standard NMR Sample Preparation Protocol: [13]

  • Accurately weigh 5-10 mg of the purified product for ¹H NMR (20-50 mg for ¹³C NMR).

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Acquire the spectrum according to standard instrument procedures.

References

Application Notes & Protocols: 6-Hydroxynicotinonitrile as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Core Concepts

6-Hydroxynicotinonitrile (CAS: 95891-30-8) is a heterocyclic organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors.[1] Its structure, featuring a pyridine ring functionalized with both a hydroxyl and a nitrile group, provides a powerful and versatile platform for the synthesis of complex molecular architectures.[1] This dual functionality allows for orthogonal chemical modifications, making it a highly valuable building block for creating libraries of compounds for drug discovery and a key raw intermediate for established Active Pharmaceutical Ingredients (APIs).[]

The inherent reactivity of this compound is governed by the interplay between its two functional groups. The hydroxyl group allows the molecule to exist in a tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form. This property influences its reactivity, particularly at the 6-position, which is readily activated for nucleophilic substitution. The nitrile group, a versatile precursor for amines, carboxylic acids, and various heterocycles, also serves as a key polar and hydrogen-bonding motif in final drug structures.[1][3] This guide provides an in-depth exploration of the core reactivity of this compound and details robust protocols for its application in pharmaceutical intermediate synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 95891-30-8[1][4]
Molecular Formula C₆H₄N₂O[1]
Molecular Weight 120.11 g/mol [1]
Appearance Off-white to green solid[4]
Melting Point 223-225 °C[4]
Purity (Typical) ≥97%[1][4]
IUPAC Name 6-Oxo-1,6-dihydropyridine-3-carbonitrile[4]
SMILES N#CC1=CN=C(O)C=C1[5]

Section 2: Core Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from the distinct and addressable reactivity of its hydroxyl and nitrile moieties. A strategic approach to its use in synthesis typically involves an initial activation of the hydroxyl group, transforming it into a better leaving group for subsequent nucleophilic substitution reactions.

Activation of the Hydroxyl Group: The Gateway to Derivatization

The pyridone hydroxyl group is a poor leaving group. Therefore, the most critical and common first step in leveraging this compound as an intermediate is its conversion to a more reactive species. Chlorination is the predominant method, yielding 6-chloronicotinonitrile. This transformation is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 6-chloronicotinonitrile is an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for the introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles.

The Role of the Nitrile Group

The nitrile group is often retained throughout the initial synthetic steps, acting as a stable and directing group. In drug discovery, the nitrile is a valuable pharmacophore, capable of acting as a hydrogen bond acceptor and participating in key binding interactions with biological targets.[3][6] Its polarity and linear geometry make it a desirable feature in many API structures. If required, it can be transformed in later synthetic stages:

  • Reduction to a primary amine (e.g., using H₂/Raney Ni, LiAlH₄), introducing a basic center.

  • Hydrolysis to a carboxylic acid (under acidic or basic conditions), providing a handle for amide coupling.

  • Cycloaddition reactions to form heterocyclic rings like tetrazoles.

The following diagram illustrates the primary synthetic pathways originating from this compound.

G A This compound B Activation of -OH Group A->B e.g., POCl₃ F Nitrile Group Transformations A->F C 6-Chloronicotinonitrile B->C D Nucleophilic Aromatic Substitution (SNAr) C->D Nucleophiles (R₂NH, ROH, RSH) E C-N, C-O, C-S Bond Formation D->E G Amines, Carboxylic Acids, Tetrazoles F->G Reduction, Hydrolysis, etc. G cluster_0 Reaction Setup cluster_1 Workup & Isolation A Charge reactor with This compound B Add POCl₃ (slowly) under N₂ atmosphere A->B C Heat mixture to reflux (e.g., 100-110 °C) B->C D Cool reaction to RT C->D E Quench slowly onto crushed ice D->E F Neutralize with aqueous base (e.g., NaOH) E->F G Extract with organic solvent (e.g., EtOAc) F->G H Dry, filter, and concentrate solvent G->H I Purify by crystallization or chromatography H->I G A This compound B 6-Chloronicotinonitrile A->B Step 1 step1 1. POCl₃ C 6-Azido-5-nitronicotinonitrile B->C Steps 2 & 3 step2 2. Nitration (HNO₃/H₂SO₄) D 6-Amino-5-nitronicotinonitrile C->D Step 4 step3 3. Azide Substitution (NaN₃, DMF) E 5,6-Diaminonicotinonitrile (Varenicline Precursor) D->E Step 5 step4 4. Selective Azide Reduction (e.g., H₂S) step5 5. Nitro Reduction (e.g., H₂/Pd-C)

References

The Versatile Scaffold: 6-Hydroxynicotinonitrile in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the relentless pursuit of novel and effective crop protection agents, the pyridine scaffold has emerged as a cornerstone in the design of modern agrochemicals. Among the myriad of pyridine-based synthons, 6-hydroxynicotinonitrile stands out as a particularly valuable building block. Its unique arrangement of a hydroxyl group, a nitrile moiety, and a pyridine ring offers a trifecta of reactive sites, enabling a diverse array of chemical transformations. This versatility positions this compound as a key intermediate in the synthesis of a new generation of fungicides, herbicides, and insecticides. This guide provides an in-depth exploration of the applications of this compound in agrochemical research, complete with detailed protocols and an analysis of structure-activity relationships to empower researchers in their quest for innovative crop protection solutions.

Part 1: The Synthetic Utility of this compound

The strategic placement of functional groups on the this compound ring allows for selective modifications, leading to a wide range of derivatives with diverse biological activities. The hydroxyl group can undergo etherification and esterification, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The pyridine ring itself can also be subject to further functionalization.

Protocol 1: General Procedure for O-Alkylation of this compound

This protocol describes a general method for the synthesis of 6-alkoxynicotinonitrile derivatives, which are common precursors for various agrochemicals.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-alkoxynicotinonitrile.

Causality of Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the nucleophilic substitution reaction. Potassium carbonate acts as a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. Heating is often necessary to drive the reaction to completion.

Protocol 2: Hydrolysis of the Nitrile Group to Nicotinamide Derivatives

Nicotinamide derivatives are a well-established class of fungicides. This protocol outlines the conversion of 6-substituted nicotinonitriles to the corresponding nicotinamides.

Materials:

  • 6-substituted-nicotinonitrile (from Protocol 1)

  • Concentrated sulfuric acid (H₂SO₄) or Manganese Dioxide (MnO₂) catalyst with an alcohol and water[1]

  • Sodium bicarbonate solution

  • Ice

Procedure (Acid-catalyzed):

  • Carefully add the 6-substituted-nicotinonitrile (1.0 eq) to concentrated sulfuric acid (5-10 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 50-70 °C for several hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and slowly neutralize with a saturated solution of sodium bicarbonate until the pH is ~7.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Causality of Experimental Choices: Concentrated sulfuric acid acts as both a solvent and a catalyst for the hydration of the nitrile group to an amide. The reaction is exothermic and requires careful temperature control during the initial addition. Neutralization is performed at low temperatures to avoid unwanted side reactions.

Part 2: Application in Fungicide Research

Nicotinamide derivatives, often synthesized from this compound precursors, have demonstrated significant fungicidal activity. A notable example is the development of N-(thiophen-2-yl) nicotinamide derivatives.

Structure-Activity Relationship (SAR) Insights for Nicotinamide Fungicides:
  • Substitution on the Pyridine Ring: The presence of chloro substituents at the 5 and 6-positions of the pyridine ring has been shown to significantly enhance fungicidal activity against pathogens like cucumber downy mildew.[2]

  • Thiophene Ring Modifications: Altering the substituents on the thiophene ring can modulate the efficacy. For instance, an ethoxy group at a specific position on the thiophene ring, combined with the dichloro-substituted pyridine, resulted in a compound with excellent fungicidal activity.[2] The fungicidal activity was observed to increase and then decrease with the lengthening of the alkyloxy carbon chain, indicating an optimal lipophilicity for target interaction.[2]

Table 1: Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives against Cucumber Downy Mildew (CDM) [2]

CompoundRn (Pyridine)R1 (Thiophene)EC₅₀ (mg/L)
4f 5,6-Cl₂OC₂H₅1.96
4a 2-CH₃-5-CN-6-Cl-4.69
Diflumetorim (Commercial Fungicide)-21.44
Flumorph (Commercial Fungicide)-7.55
Protocol 3: In Vitro Antifungal Screening Assay

This protocol provides a general method for the preliminary evaluation of the fungicidal activity of newly synthesized compounds.

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Fusarium graminearum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to about 50-60 °C.

  • Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL).

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the test fungus.

  • A control plate containing PDA with DMSO (without the test compound) should be included.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28 °C).

  • Measure the colony diameter after a specific incubation period (e.g., 3-5 days) and calculate the percentage of growth inhibition compared to the control.

Causality of Experimental Choices: The use of a poison plate assay is a standard and straightforward method for initial screening. DMSO is used as a solvent for the compounds due to its ability to dissolve a wide range of organic molecules and its low toxicity to most fungi at the concentrations used.

Part 3: Application in Herbicide Research

Derivatives of nicotinic acid, which can be obtained from this compound, have been explored for their herbicidal properties. The research in this area often focuses on creating synthetic auxin herbicides.[3]

Structure-Activity Relationship (SAR) Insights for Picolinic Acid Herbicides:
  • Auxin Mimicry: Many picolinic acid-based herbicides act as synthetic auxins, disrupting plant growth processes.[3]

  • Substitution Patterns: The specific substitution pattern on the picolinic acid skeleton is crucial for herbicidal activity and crop selectivity. For example, in a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, certain aryl substitutions led to compounds with significantly higher herbicidal activity than commercial standards.[3]

Protocol 4: Seed Germination and Root Growth Inhibition Assay for Herbicidal Screening

This protocol is a common primary screen to assess the phytotoxicity of new compounds.

Materials:

  • Test compounds

  • Seeds of a model plant (e.g., Arabidopsis thaliana, cress)

  • Agar medium (e.g., Murashige and Skoog)

  • Sterile Petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO, acetone).

  • Prepare the agar medium and add the test compound to achieve the desired final concentration. Include a solvent control.

  • Pour the medium into sterile Petri dishes.

  • Aseptically place a defined number of seeds on the surface of the agar.

  • Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle, 22 °C).

  • After a set period (e.g., 7-14 days), measure the percentage of seed germination and the primary root length of the seedlings.

  • Calculate the inhibition of germination and root growth relative to the control.

Causality of Experimental Choices: Using a model plant like Arabidopsis thaliana allows for rapid and reproducible results. The in vitro agar-based assay provides a controlled environment to assess the direct phytotoxic effects of the compounds, minimizing external variables.

Part 4: Application in Insecticide Research

The pyridine ring is a key feature of neonicotinoid insecticides, which are potent neurotoxins for many insect species. While this compound is not a direct precursor to all neonicotinoids, its derivatives, such as 6-chloronicotinic acid, are crucial intermediates.

Mechanism of Action of Neonicotinoid Insecticides:

Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[4][5] Their binding to these receptors leads to an overstimulation of nerve cells, resulting in paralysis and death of the insect.[4][6] The selectivity of neonicotinoids towards insects over vertebrates is attributed to differences in the structure and pharmacology of their respective nAChRs.[5]

Protocol 5: Insecticidal Activity Bioassay (Topical Application)

This protocol outlines a method to assess the contact toxicity of compounds against a model insect, such as the housefly (Musca domestica) or the aphid (Aphis gossypii).

Materials:

  • Test compounds

  • Acetone or other suitable volatile solvent

  • Microsyringe or micropipette

  • Test insects of a uniform age and size

  • Petri dishes or vials with a food source and ventilation

  • Controlled environment chamber

Procedure:

  • Prepare serial dilutions of the test compounds in acetone.

  • Immobilize the insects (e.g., by chilling or CO₂ anesthetization).

  • Using a microsyringe, apply a small, precise volume (e.g., 0.1-1 µL) of the test solution to the dorsal thorax of each insect.

  • A control group should be treated with the solvent alone.

  • Place the treated insects in the holding containers with a food source.

  • Maintain the insects in a controlled environment (e.g., 25 °C, 60% relative humidity).

  • Assess mortality at specified time points (e.g., 24, 48, and 72 hours) after treatment.

  • Calculate the lethal dose (LD₅₀) values.

Causality of Experimental Choices: Topical application is a standard method to evaluate the intrinsic contact toxicity of a compound, bypassing factors related to ingestion or penetration through the cuticle from a treated surface. Acetone is a common solvent as it is volatile and evaporates quickly after application.

Visualizations

Synthetic Pathways from this compound

G cluster_start Starting Material cluster_derivatives Key Intermediates & Derivatives cluster_applications Agrochemical Classes 6-HNN This compound 6-Alkoxy 6-Alkoxynicotinonitrile 6-HNN->6-Alkoxy O-Alkylation (Protocol 1) Nicotinamide 6-Substituted Nicotinamide 6-Alkoxy->Nicotinamide Nitrile Hydrolysis (Protocol 2) Nicotinic_Acid 6-Substituted Nicotinic Acid 6-Alkoxy->Nicotinic_Acid Nitrile Hydrolysis (Stronger Conditions) Insecticides Insecticides (via further steps) 6-Alkoxy->Insecticides Fungicides Fungicides Nicotinamide->Fungicides Herbicides Herbicides Nicotinic_Acid->Herbicides caption Synthetic routes from this compound.

Caption: Synthetic routes from this compound.

Experimental Workflow for Agrochemical Screening

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization Start This compound Derivatization Purify Purification (Chromatography) Start->Purify Characterize Characterization (NMR, MS) Purify->Characterize Primary_Screen Primary Screening (In Vitro Assays) Characterize->Primary_Screen Fungicide_Screen Antifungal Assay (Protocol 3) Primary_Screen->Fungicide_Screen Herbicide_Screen Phytotoxicity Assay (Protocol 4) Primary_Screen->Herbicide_Screen Insecticide_Screen Insecticidal Assay (Protocol 5) Primary_Screen->Insecticide_Screen Dose_Response Dose-Response (EC₅₀ / LD₅₀) Fungicide_Screen->Dose_Response Herbicide_Screen->Dose_Response Insecticide_Screen->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt caption Workflow for agrochemical discovery.

Caption: Workflow for agrochemical discovery.

References

Protocol for the Purification of 6-Hydroxynicotinonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

6-Hydroxynicotinonitrile (CAS 95891-30-8) is a pivotal heterocyclic organic compound, serving as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring both a hydroxyl and a nitrile group on a pyridine ring, offers multiple reaction pathways for drug development.[1] The purity of this intermediate is paramount, as it directly impacts the yield, impurity profile, and overall quality of the final API.[1] Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[2][3] This document provides a detailed, step-by-step protocol for the purification of this compound using the recrystallization method, designed for researchers, scientists, and process chemists in the drug development field.

Introduction to Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases with temperature.[4] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[5][6] Any insoluble impurities can be removed by hot filtration. As the solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of crystals.[3] Soluble impurities, being present in lower concentrations, remain in the "mother liquor."[7] The subsequent isolation, washing, and drying of the crystals yield a product of significantly higher purity. The success of this technique is critically dependent on the selection of an appropriate solvent.[4]

Safety and Handling Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used.[8]

  • Hazard Identification : this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a laboratory coat, safety glasses or goggles, and chemical-resistant gloves.[10]

  • Engineering Controls : All procedures should be conducted within a properly functioning chemical fume hood to ensure adequate ventilation.[11]

  • First Aid : Ensure that safety showers and eyewash stations are readily accessible. In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.

Materials and Equipment

Materials:

  • Crude this compound (Purity: e.g., 95%)[12]

  • Solvent candidates for testing (e.g., Deionized Water, Ethanol, Isopropanol, Ethyl Acetate, Acetone)

  • Activated Carbon (decolorizing grade), if needed

  • Boiling chips

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Beakers

  • Hotplate with magnetic stirring capability

  • Magnetic stir bars

  • Thermometer or temperature probe

  • Glass funnel (for hot filtration)

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

  • Spatulas and weighing paper

  • Drying oven or desiccator

Experimental Protocol: A Step-by-Step Guide

Part A: Selection of an Optimal Recrystallization Solvent

The choice of solvent is the most critical step in developing a successful recrystallization protocol.[7] An ideal solvent should exhibit high solubility for this compound at elevated temperatures but low solubility at room or sub-ambient temperatures.[2][5]

Procedure for Solvent Screening:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each test tube, add a different candidate solvent (e.g., water, ethanol) dropwise, starting with about 0.5 mL.[13]

  • Agitate the mixture at room temperature and record the solubility. An ideal solvent will not dissolve the compound at this stage.[5][14]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath while stirring.[15] Continue adding small portions of the solvent until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Observe the formation of crystals. A successful solvent will yield a significant amount of crystalline precipitate upon cooling.

  • Based on these observations, select the solvent that provides the best balance of high solubility when hot and low solubility when cold. Given the polar functional groups of this compound, polar solvents like water or ethanol are strong candidates.[16]

Parameter Ideal Observation Notes
Solubility at Room Temp Insoluble or sparingly solubleEnsures minimal product loss in the mother liquor.
Solubility at Elevated Temp Completely solubleAllows for the creation of a saturated solution.
Crystal Formation on Cooling Abundant, well-formed crystalsIndicates a significant change in solubility with temperature.
Impurity Solubility Impurities remain in solutionCrucial for effective purification.

This table summarizes the desired outcomes from the solvent screening process.

Part B: The Recrystallization Workflow

The following workflow provides a comprehensive guide from the crude solid to the final purified product.

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process Crude Crude this compound Solvent Select Optimal Solvent Crude->Solvent Solubility Testing Dissolve 1. Dissolve in Minimum Hot Solvent Solvent->Dissolve Decolorize 2. Add Activated Carbon (If Needed) Dissolve->Decolorize Colored Solution HotFilter 3. Hot Gravity Filtration Dissolve->HotFilter Insoluble Impurities Present Decolorize->HotFilter Crystallize 4. Slow Cooling & Crystallization HotFilter->Crystallize Clear Filtrate Isolate 5. Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Wash 6. Wash with Ice-Cold Solvent Isolate->Wash Dry 7. Dry Purified Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow diagram for the purification of this compound.

Detailed Step-by-Step Methodology:

  • Dissolution : Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the selected solvent in portions while heating the mixture on a hotplate with stirring. Add just enough hot solvent to completely dissolve the solid.[4][14] Using the minimum volume is critical to ensure the solution is saturated and to maximize the recovery yield.[4]

  • Decolorization (Optional) : If the resulting solution is colored by impurities, remove it from the heat and allow it to cool slightly. Add a small amount (e.g., 1-2% by weight of the solute) of activated carbon. Caution : Never add activated carbon to a boiling solution, as it can cause violent frothing.[13] Stir and gently reheat the mixture for a few minutes.

  • Hot Gravity Filtration : To remove insoluble impurities or activated carbon, perform a hot gravity filtration.[6] Use a pre-heated glass funnel with fluted filter paper, filtering the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be performed quickly to prevent the product from crystallizing prematurely in the funnel.[17]

  • Crystallization : Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.[4] Slow cooling is essential for the formation of large, pure crystals, as it allows for the selective exclusion of impurities from the growing crystal lattice.[14] If crystals do not form, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a single "seed" crystal of the pure compound.[6]

  • Maximizing Yield : Once crystal formation at room temperature appears complete, place the flask in an ice-water bath for at least 30 minutes to further decrease the solubility of the product and maximize the yield.[14][17]

  • Isolation and Washing : Collect the purified crystals by vacuum filtration using a Büchner funnel.[3] Wash the collected crystal cake with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing soluble impurities.[5][7] Using cold solvent is crucial to minimize redissolving the purified product.[7]

  • Drying : Continue to draw air through the Büchner funnel to partially dry the crystals. Transfer the purified solid to a watch glass or drying dish and dry to a constant weight, either in a desiccator or a drying oven set to a temperature well below the compound's melting point.

Summary of Key Parameters

Parameter Guideline Rationale
Solvent-to-Solute Ratio Empirically determined (minimum volume)Maximizes product recovery by ensuring a saturated solution upon cooling.[4]
Dissolution Temperature Near the boiling point of the solventEnsures complete dissolution and saturation.[14]
Cooling Rate Slow, followed by an ice bathPromotes the formation of large, high-purity crystals and maximizes yield.[4][14]
Washing Solvent Temp. Ice-cold (0-5 °C)Minimizes loss of the purified product during the washing step.[7]
Expected Purity >99% (Typical)Recrystallization is a highly effective method for removing impurities.
Expected Recovery 70-90% (Typical)Dependent on the initial purity and solubility profile. Some product loss is inherent.

This table provides general guidelines; optimal conditions should be determined for each specific batch.

Validation of Purity

The effectiveness of the purification should be confirmed by analytical methods. A significant increase in purity should be observed when comparing the crude and recrystallized material.

  • Melting Point Analysis : A pure compound will exhibit a sharp melting point over a narrow range. Impurities typically depress and broaden the melting range.

  • Chromatographic Methods (HPLC, TLC) : These techniques can be used to quantify the purity and identify the presence of any remaining impurities.

  • Spectroscopic Analysis (NMR) : Can confirm the chemical structure and identify impurities.

By following this detailed protocol, researchers and drug development professionals can effectively purify this compound, ensuring a high-quality starting material for subsequent synthetic transformations.

References

High-Purity Isolation of 6-Hydroxynicotinonitrile via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

6-Hydroxynicotinonitrile is a pivotal intermediate in pharmaceutical synthesis, valued for its versatile reactivity stemming from the hydroxyl and nitrile functional groups on its pyridine core.[1] Achieving high purity (typically >98%) is critical for subsequent synthetic steps and regulatory compliance. This application note provides a detailed, field-proven protocol for the purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. We will delve into the rationale behind methodological choices, from solvent system selection via Thin-Layer Chromatography (TLC) to the optimization of the chromatographic gradient. This guide is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible purification strategy.

Introduction: The Rationale for Chromatographic Purification

The molecular structure of this compound (Figure 1) is characterized by a high degree of polarity. This is due to the presence of a hydroxyl group (-OH), a nitrile group (-C≡N), and a nitrogen atom within the aromatic pyridine ring. These features make the molecule an excellent hydrogen bond acceptor and donor.

Figure 1: Chemical Structure of this compound Molecular Formula: C₆H₄N₂O Molecular Weight: 120.11 g/mol [1]

In a typical synthetic environment, the crude product is often contaminated with less polar starting materials, non-polar byproducts, or highly polar impurities. Column chromatography is an indispensable technique for isolating the target compound based on differential adsorption to a stationary phase.[2]

Given the polar nature of this compound, Normal-Phase Chromatography (NPC) is the method of choice. NPC utilizes a polar stationary phase (most commonly, silica gel) and a non-polar to moderately polar mobile phase.[3] In this setup, polar molecules like this compound interact strongly with the polar stationary phase, leading to longer retention times. In contrast, non-polar impurities will have minimal interaction and elute quickly. This differential retention is the fundamental principle that enables effective separation.[4]

Foundational Work: Solvent System Scouting with TLC

Before proceeding to column chromatography, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[5] The goal is to find a solvent mixture that provides a retardation factor (Rf) of approximately 0.25 to 0.35 for this compound.[6] An Rf in this range typically translates to good resolution and a manageable elution volume during the column separation.

Protocol: TLC Method Development

  • Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetone). Spot the solution onto the baseline of several TLC plates.

  • Solvent Systems: Prepare a series of eluent systems with varying polarity. A good starting point is a binary mixture of a non-polar solvent (e.g., Dichloromethane or Hexane) and a polar solvent (e.g., Ethyl Acetate or Methanol).

  • Development: Place each TLC plate in a chamber containing one of the prepared solvent systems. Allow the solvent front to travel up the plate.

  • Visualization: Visualize the spots under UV light (254 nm). If necessary, use a staining agent like potassium permanganate.

  • Rf Calculation: Calculate the Rf value for the spot corresponding to this compound in each solvent system.

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Table 1: Example TLC Scouting Results for this compound

TrialSolvent System (v/v)ObservationsTarget Rf
1100% DichloromethaneCompound remains at the baseline (Rf ≈ 0). Eluent is not polar enough.~0.30
295:5 Dichloromethane / Ethyl AcetateCompound shows slight movement (Rf ≈ 0.10). Polarity is still too low.~0.30
390:10 Dichloromethane / Ethyl AcetateCompound moves to Rf ≈ 0.28. Good separation from non-polar spots at higher Rf.System Selected
480:20 Dichloromethane / Ethyl AcetateCompound moves to Rf ≈ 0.50. Separation from impurities may be reduced.~0.30
5100% Ethyl AcetateCompound moves with the solvent front (Rf ≈ 0.85). Eluent is too polar.~0.30

Note: The optimal system will vary depending on the specific impurities in the crude mixture.

Detailed Protocol: Flash Column Chromatography

This protocol assumes the use of an automated flash chromatography system with a pre-packed silica gel column. The principles are directly transferable to traditional glass column chromatography.

3.1. Materials and Equipment

  • Stationary Phase: Pre-packed silica gel column (e.g., 40 g, 20-40 µm particle size).

  • Crude Sample: this compound (e.g., 400 mg crude material).

  • Solvents (HPLC Grade):

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Ethyl Acetate (EtOAc)

    • Expert Tip: For pyridine derivatives, the acidic nature of silica gel can cause peak tailing due to strong interaction with the basic nitrogen atom.[7] To mitigate this, consider adding 0.1% triethylamine (TEA) to the mobile phase to act as a competing base and improve peak shape.[7]

  • Equipment:

    • Automated flash chromatography system with UV detector.

    • Rotary evaporator.

    • Fraction collection tubes.

    • TLC plates and chamber for fraction analysis.

3.2. Sample Preparation and Loading

  • Dissolution: Dissolve the crude sample (400 mg) in a minimal amount of the initial mobile phase (e.g., 2-3 mL of Dichloromethane). If solubility is low, add a small amount of a stronger solvent like methanol and sonicate.

  • Dry Loading (Recommended): For best results, pre-adsorb the dissolved sample onto a small amount of silica gel (~1-2 g). Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. This technique prevents band broadening and improves separation efficiency.

  • Column Insertion: Place the resulting powder into an empty solid-load cartridge and attach it to the top of the pre-packed column.

3.3. Chromatographic Method and Elution

The goal is to start with a low-polarity mobile phase to elute non-polar impurities and then gradually increase the polarity to elute the target compound.

Table 2: Suggested Gradient Elution Method

StepColumn Volumes (CV)% Solvent A (DCM)% Solvent B (EtOAc)Rationale
12.0955Equilibration & Elution of Non-Polar Impurities: The column is equilibrated, and fast-moving, non-polar compounds are washed out.
210.095 → 855 → 15Gradient Elution: The polarity is slowly increased. This compound (Rf ≈ 0.3) should begin to elute in this range.
33.085 → 015 → 100High-Polarity Flush: A rapid increase in polarity to elute any strongly retained impurities and clean the column.
42.00100Hold: Ensures all components have eluted.
  • Flow Rate: 40 mL/min for a 40 g column.

  • Detection: Monitor at 254 nm and 280 nm.

Workflow and Data Analysis

The overall purification process follows a logical sequence from method development to final analysis.

G cluster_prep Phase 1: Method Development cluster_purify Phase 2: Purification cluster_analysis Phase 3: Analysis & Isolation cluster_final Final Product TLC TLC Scouting (Find Rf ≈ 0.3) SamplePrep Sample Preparation (Dry Loading) TLC->SamplePrep Informs Solvent Choice Flash Flash Chromatography (Gradient Elution) SamplePrep->Flash Fractions Collect Fractions Flash->Fractions TLC_Fractions Analyze Fractions by TLC Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Pure Pure this compound (>98% Purity) Evaporate->Pure

Caption: Overall workflow for the purification of this compound.

Post-Run Analysis

  • Analyze Fractions: Spot each collected fraction (or every other fraction) on a TLC plate. Develop the plate using the optimized solvent system (e.g., 90:10 DCM/EtOAc).

  • Combine and Evaporate: Identify the fractions that contain only the pure target compound. Combine these fractions in a round-bottom flask.

  • Isolate Product: Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

  • Confirm Purity: Assess the purity of the final product using HPLC, LC-MS, or NMR.

Understanding the Separation Mechanism

The diagram below illustrates the interactions at the molecular level during normal-phase chromatography.

G cluster_stationary Silica Gel Stationary Phase (Polar) Silica Si-OH Si-OH Si-OH Si-OH MobilePhase Mobile Phase (Less Polar) Dichloromethane / Ethyl Acetate Target This compound (Polar) Target->Silica:f1 Strong H-Bonding (High Retention) Target->MobilePhase Elutes Slowly Impurity Non-Polar Impurity Impurity->MobilePhase Weak Interaction (Low Retention) Impurity->MobilePhase Elutes Quickly

Caption: Principle of normal-phase separation for this compound.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks 1. Column was overloaded. 2. Elution gradient is too steep. 3. Improper solvent system.1. Reduce the amount of crude material loaded (aim for 1-5% of the column mass). 2. Make the gradient shallower (e.g., run over 15-20 CV instead of 10). 3. Re-optimize the solvent system with TLC to achieve better spot separation.[6]
Target Compound Does Not Elute The mobile phase is not polar enough.Increase the percentage of the more polar solvent (Solvent B) in the gradient or switch to a more polar solvent altogether (e.g., use methanol instead of ethyl acetate).[5]
Peak Tailing Strong, undesirable interactions between the basic pyridine and acidic silanol groups on the silica surface.[7]Add a small amount (0.1-0.5% v/v) of a basic modifier like triethylamine (TEA) or a competitive agent like acetic acid to the mobile phase.[7]
Cracked or Channeled Column Bed Improper packing of the column (if manually packed).Always use the wet slurry method for manual packing to ensure a uniform, stable bed.[3] Using pre-packed commercial columns avoids this issue.

Conclusion

This application note outlines a systematic and robust method for the purification of this compound using normal-phase flash column chromatography. By leveraging preliminary TLC analysis to define an optimal solvent system and employing a well-designed gradient elution, researchers can consistently achieve high purity of the target compound. The key to success lies in understanding the polar nature of the molecule and mitigating potential issues like peak tailing through appropriate mobile phase modification. This protocol serves as a comprehensive guide for scientists in pharmaceutical and chemical development, enabling the efficient isolation of this critical synthetic intermediate.

References

Comprehensive Analytical Characterization of 6-Hydroxynicotinonitrile: Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Analytical Imperative for 6-Hydroxynicotinonitrile

This compound (CAS No: 95891-30-8), with a molecular formula of C₆H₄N₂O and a molecular weight of 120.11 g/mol , is a highly functionalized pyridine derivative.[1] Its structure, featuring a hydroxyl (-OH) group, a nitrile (-C≡N) moiety, and a pyridine ring, offers versatile reactivity for creating complex molecular architectures.[1] This versatility makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2]

The quality of such a starting material is non-negotiable. Impurities can lead to unwanted side reactions, lower yields, and the generation of potentially toxic by-products, compromising the safety and efficacy of the final drug product. Therefore, a robust analytical control strategy is paramount. A typical purity expectation for 6-HNN from reliable manufacturers is a minimum of 97%.[1][2] This guide details the primary analytical workflows to confirm the identity, structure, and purity of 6-HNN, providing researchers with a validated framework for quality assessment.

Strategic Approach to Characterization

A multi-technique approach is essential for a complete and unambiguous characterization of this compound. Each technique provides a unique and complementary piece of information. Our strategy begins with chromatographic methods to assess purity and separate components, followed by spectroscopic techniques for definitive structural elucidation and functional group identification.

cluster_0 Overall Characterization Workflow Sample 6-HNN Sample Purity Purity & Quantification Sample->Purity Separation Structure Structural Elucidation Sample->Structure Confirmation Identity Identity & Functional Groups Sample->Identity Verification HPLC HPLC Purity->HPLC GC_MS GC_MS Purity->GC_MS NMR NMR Structure->NMR MS MS Structure->MS FTIR FTIR Identity->FTIR UV_Vis UV_Vis Identity->UV_Vis Report Certificate of Analysis (CoA) HPLC->Report GC_MS->Report NMR->Report MS->Report FTIR->Report UV_Vis->Report

Figure 1: A strategic workflow for the comprehensive analytical characterization of this compound.

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment, capable of separating the main compound from process-related impurities and degradation products.[3]

High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC (RP-HPLC) is the preferred method for analyzing non-volatile, polar organic compounds like 6-HNN.[3] Its high resolving power allows for the accurate quantification of the main peak and the detection of trace-level impurities. The inclusion of an acid modifier in the mobile phase ensures the hydroxyl group is protonated, leading to sharper, more symmetrical peaks.

Experimental Protocol:

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh and dissolve 6-HNN in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Conditions: The parameters below provide a robust starting point for method development.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reverse-phase chemistry with good retention for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape and provides protons for ESI-MS.
Mobile Phase B 0.1% AcetonitrileCommon organic modifier with good elution strength and UV transparency.
Gradient 5% B to 95% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring sensitivity.
Detection UV at 275 nmCorresponds to a strong absorbance maximum (λmax) for the conjugated system.
  • Data Analysis: Calculate the purity of 6-HNN using the area percent method. The peak area of 6-HNN is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.[4] Although 6-HNN has a high melting point (223-225 °C), this method is invaluable for detecting residual solvents or volatile precursors from the synthesis process.[2]

Experimental Protocol:

  • Instrumentation: A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation: Dissolve 1 mg of 6-HNN in 1 mL of a suitable solvent like N,N-Dimethylformamide (DMF) or pyridine. Derivatization (e.g., silylation) may be required to increase volatility and improve peak shape, but direct injection should be attempted first to screen for highly volatile impurities.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, low-polarity column suitable for a wide range of analytes.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Injector Temp. 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/minA general-purpose gradient to separate compounds with varying boiling points.
MS Source Temp. 230 °CStandard temperature for an EI source.
MS Quad Temp. 150 °CStandard temperature for a quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40-450 m/zCovers the molecular weight of the analyte and expected fragments.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide definitive confirmation of the molecular structure and functional groups present in the 6-HNN molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the gold standard for unambiguous structure determination.[3] ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. Data from 2D NMR experiments (e.g., HSQC, HMBC) can be used to assign all signals definitively.

Experimental Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of 6-HNN in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is ideal as it solubilizes the compound and allows for the observation of the exchangeable hydroxyl proton.

  • Experiments: Acquire ¹H, ¹³C, and DEPT-135 spectra.

  • Expected Chemical Shifts: The pyridine ring protons will appear in the aromatic region, showing characteristic coupling patterns. The hydroxyl proton will appear as a broad singlet.

NucleusExpected Chemical Shift (ppm)MultiplicityNotes
¹H ~12.0 - 12.5br s-OH proton, exchangeable.
~8.0 - 8.2dAromatic proton adjacent to the nitrile group.
~7.8 - 8.0ddAromatic proton between the other two ring protons.
~6.4 - 6.6dAromatic proton adjacent to the hydroxyl group.
¹³C ~163sC-OH carbon.
~145dAromatic CH.
~140dAromatic CH.
~118s-C≡N (nitrile carbon).
~110dAromatic CH.
~105sAromatic carbon adjacent to the nitrile group.

Note: These are predicted shifts based on the structure and data from similar compounds. Actual values must be confirmed by experimental data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5] It provides a unique "fingerprint" that can be used for material identification and quality control. For 6-HNN, FTIR is excellent for confirming the presence of the key hydroxyl and nitrile groups.

cluster_1 FTIR Analysis Workflow start Start sample Place Solid Sample on ATR Crystal start->sample acquire Acquire Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) sample->acquire process Process Data (Baseline Correction) acquire->process identify Identify Key Peaks process->identify end Report Results identify->end

Figure 2: Standard workflow for sample analysis using ATR-FTIR spectroscopy.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[6]

  • Sample Preparation: Place a small amount of the solid 6-HNN powder directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3300 - 3000 (broad)O-H (hydroxyl)Stretching
~2230C≡N (nitrile)Stretching
1650 - 1550C=C / C=N (aromatic ring)Stretching
1300 - 1000C-OStretching
Mass Spectrometry (MS) and LC-MS

Rationale: Mass spectrometry provides the molecular weight of the compound, serving as a critical identity test. High-Resolution Mass Spectrometry (HRMS) delivers an exact mass, which can be used to confirm the elemental composition (C₆H₄N₂O) with high confidence. Coupling HPLC with MS (LC-MS) allows for the mass identification of impurity peaks separated by the chromatograph.

Experimental Protocol (for LC-MS):

  • Instrumentation: An HPLC system connected to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

  • Method: Use the HPLC conditions described in Section 3.1. The formic acid in the mobile phase makes it ideal for positive-ion ESI.

  • MS Parameters:

    • Ionization Mode: ESI, Positive and Negative.

    • Expected m/z:

      • Positive Ion ([M+H]⁺): 121.0453

      • Negative Ion ([M-H]⁻): 119.0302

    • Analysis: Extract ion chromatograms for the expected masses to confirm the identity of the main peak. Analyze the mass spectra of any impurity peaks to aid in their identification.

UV-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is essential for setting the detector wavelength in HPLC for maximum sensitivity.[7] The absorbance spectrum is characteristic of the compound's conjugated π-electron system.

Experimental Protocol:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of 6-HNN (~10 µg/mL) in methanol or ethanol. Use the same solvent as a reference blank.

  • Data Acquisition: Scan the sample from 200 to 400 nm.

  • Expected Results: A distinct absorbance maximum (λmax) is expected in the range of 270-300 nm, which is characteristic of the conjugated pyridine ring system.[7] This value informs the optimal wavelength for HPLC detection.

Conclusion

The analytical protocols outlined in this guide provide a robust and comprehensive framework for the characterization of this compound. The orthogonal application of chromatographic and spectroscopic techniques ensures a thorough assessment of the compound's identity, purity, and structural integrity. Adherence to these methodologies will enable researchers and drug development professionals to guarantee the quality of this critical pharmaceutical intermediate, supporting the development of safe and effective medicines. For regulatory purposes, all methods should be fully validated according to ICH guidelines.

References

Application Note: Structural Elucidation of 6-Hydroxynicotinonitrile using FT-IR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed technical guide for the analysis of 6-hydroxynicotinonitrile (CAS 95891-30-8), a pivotal heterocyclic organic compound in pharmaceutical and materials science research.[1] We present comprehensive protocols and theoretical insights for the structural characterization of this molecule using Fourier-Transform Infrared (FT-IR) Spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies outlined herein are designed to ensure data integrity and reproducibility, adhering to Good Laboratory Practices (GLP). This guide is intended for researchers, scientists, and drug development professionals seeking to confirm the identity and purity of this compound.

Introduction to this compound

This compound, with the molecular formula C₆H₄N₂O and a molecular weight of 120.11 g/mol , is a substituted pyridine derivative of significant interest in organic synthesis.[1] Its structure, featuring a hydroxyl group, a nitrile moiety, and a pyridine ring, offers versatile reactivity for the development of novel active pharmaceutical ingredients (APIs) and functional materials.[1] The presence of these functional groups makes it amenable to a variety of chemical transformations, including etherification, esterification, hydrolysis of the nitrile to a carboxylic acid, or reduction to an amine.[1] Given its role as a key intermediate, rigorous analytical characterization is imperative to ensure the quality and success of subsequent synthetic steps.

This application note will detail the orthogonal analytical techniques of FT-IR spectroscopy and mass spectrometry for the unambiguous identification and structural elucidation of this compound.

FT-IR Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule, providing a unique "molecular fingerprint."

Principle of FT-IR for this compound

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, C=C and C-N stretching vibrations of the pyridine ring, and C-H aromatic stretches. Due to tautomerism, this compound can exist in equilibrium with its pyridone form, 6-oxo-1,6-dihydropyridine-3-carbonitrile. This equilibrium will be reflected in the FT-IR spectrum, potentially showing bands for both N-H and C=O stretching vibrations.

Predicted FT-IR Spectral Features

Based on established group frequencies and data from analogous structures, the following table summarizes the expected vibrational modes for this compound.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityNotes
3500-3200 (broad)O-H stretch (intermolecular H-bonding) / N-H stretch (pyridone tautomer)Medium to StrongThe broadness of this peak is indicative of hydrogen bonding. The presence of the pyridone tautomer would contribute to the N-H stretching in this region.
~3100-3000Aromatic C-H stretchMedium to WeakCharacteristic of C-H bonds on the pyridine ring.
2260-2240C≡N stretch (nitrile)MediumA sharp and distinct peak characteristic of the nitrile functional group.
~1670-1640C=O stretch (pyridone tautomer)StrongThe presence of a strong absorption in this region would provide evidence for the existence of the pyridone tautomer.
~1600-1475Aromatic C=C and C=N ring stretchesMedium to StrongA series of bands in this region are characteristic of the pyridine ring vibrations.
~1300-1000C-O stretch / In-plane C-H bendingMedium to StrongThe C-O stretching of the hydroxyl group and various in-plane bending vibrations of the aromatic C-H bonds are expected here.
~900-690Out-of-plane C-H bendingStrongThese bands can provide information about the substitution pattern of the pyridine ring.
Protocol for FT-IR Analysis (Attenuated Total Reflectance - ATR)

This protocol outlines the analysis of a solid sample of this compound using an FT-IR spectrometer equipped with an ATR accessory.

Materials:

  • This compound (solid powder)

  • Spatula

  • Isopropanol or acetone for cleaning

  • Lint-free wipes

Instrumentation:

  • FT-IR Spectrometer with a diamond or germanium ATR crystal

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol or acetone.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum should be displayed in terms of transmittance or absorbance.

    • Perform a baseline correction if necessary.

    • Identify and label the major absorption peaks.

    • Compare the obtained peak positions with the predicted values in the table above and with reference spectra if available.

  • Cleaning:

    • Retract the press arm and carefully remove the sample powder with a lint-free wipe.

    • Clean the ATR crystal thoroughly with isopropanol or acetone to prevent cross-contamination.

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For small organic molecules like this compound, Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for generating intact molecular ions.

Principle of ESI-MS for this compound

In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions. For this compound, positive ion mode ESI is expected to produce the protonated molecule [M+H]⁺, while negative ion mode would yield the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) can then be used to fragment these precursor ions to obtain structural information.

Predicted Mass Spectral Features

The monoisotopic mass of this compound (C₆H₄N₂O) is 120.0324 Da. The following table summarizes the predicted m/z values for common adducts in high-resolution mass spectrometry.

AdductPredicted m/z (Positive Ion Mode)Predicted m/z (Negative Ion Mode)
[M+H]⁺121.0396-
[M+Na]⁺143.0215-
[M+K]⁺158.9954-
[M-H]⁻-119.0251
[M+HCOO]⁻-165.0306
Predicted Fragmentation Pattern

Tandem MS (MS/MS) of the [M+H]⁺ ion (m/z 121.0396) can provide valuable structural information. Based on the fragmentation of similar pyridine derivatives, the following pathways are plausible:

  • Loss of CO: A common fragmentation for pyridone-like structures, leading to a fragment ion at m/z 93.03.

  • Loss of HCN: Characteristic of nitrile-containing compounds, resulting in a fragment at m/z 94.03.

  • Loss of H₂O: From the hydroxyl group, although less common for aromatic alcohols without significant rearrangement, could lead to a fragment at m/z 103.03.

Protocol for ESI-MS Analysis

This protocol describes the analysis of this compound by direct infusion into an ESI-mass spectrometer.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

  • Micropipettes and vials

Instrumentation:

  • An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)

  • Syringe pump for direct infusion

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a suitable solvent system (e.g., 50:50 methanol:water with 0.1% formic acid for positive ion mode).

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for small molecule analysis.

  • Direct Infusion Analysis:

    • Load the working solution into a syringe and place it in the syringe pump.

    • Infuse the sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the full scan mass spectrum in both positive and negative ion modes.

  • Tandem MS (MS/MS) Analysis:

    • Select the precursor ion of interest (e.g., m/z 121.0396 for [M+H]⁺) in the first mass analyzer.

    • Fragment the selected ion in the collision cell using an appropriate collision energy.

    • Acquire the product ion spectrum in the second mass analyzer.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway.

Visualized Experimental Workflows

FT-IR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Clean_ATR->Background_Scan Place_Sample Place Solid Sample Sample_Scan Acquire Sample Spectrum Place_Sample->Sample_Scan Background_Scan->Place_Sample Process_Spectrum Process Spectrum (Baseline Correction) Sample_Scan->Process_Spectrum Identify_Peaks Identify & Label Peaks Process_Spectrum->Identify_Peaks Compare_Data Compare with Reference Identify_Peaks->Compare_Data

Caption: Workflow for FT-IR analysis of this compound.

ESI-MS Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare_Stock Prepare Stock Solution Prepare_Working Prepare Working Solution Prepare_Stock->Prepare_Working Infuse_Sample Infuse Sample Prepare_Working->Infuse_Sample Calibrate_MS Calibrate Mass Spec Calibrate_MS->Infuse_Sample Acquire_Full_Scan Acquire Full Scan MS Infuse_Sample->Acquire_Full_Scan Acquire_MSMS Acquire MS/MS Acquire_Full_Scan->Acquire_MSMS Accurate_Mass Determine Accurate Mass Acquire_Full_Scan->Accurate_Mass Analyze_Fragments Analyze Fragmentation Acquire_MSMS->Analyze_Fragments Confirm_Structure Confirm Structure Accurate_Mass->Confirm_Structure Analyze_Fragments->Confirm_Structure

Caption: Workflow for ESI-MS analysis of this compound.

Good Laboratory Practices (GLP) and Data Integrity

Adherence to Good Laboratory Practices is essential for ensuring the quality and integrity of analytical data. This includes:

  • Standard Operating Procedures (SOPs): All experimental procedures should be documented in detailed SOPs.

  • Instrument Calibration and Maintenance: Instruments must be regularly calibrated and maintained, with all activities logged.

  • Data Recording and Archiving: All raw data, processed data, and reports should be accurately recorded and securely archived.

  • Reagent and Sample Management: All chemicals and samples should be properly labeled, stored, and tracked.

By following these principles, researchers can ensure that the data generated for the characterization of this compound is reliable, reproducible, and suitable for regulatory submission.

Conclusion

The combination of FT-IR spectroscopy and electrospray ionization mass spectrometry provides a robust analytical strategy for the comprehensive structural characterization of this compound. FT-IR confirms the presence of key functional groups and provides insight into tautomeric forms, while high-resolution ESI-MS confirms the elemental composition and MS/MS reveals structural details through fragmentation analysis. The protocols and data presented in this application note serve as a valuable resource for scientists and researchers working with this important chemical intermediate, ensuring accurate identification and quality control in their research and development endeavors.

References

Application Notes and Protocols for the Development of Novel Functional Materials Using 6-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 6-hydroxynicotinonitrile as a versatile precursor for novel functional materials. By leveraging its unique trifunctional chemical architecture—a pyridine ring, a hydroxyl group, and a nitrile moiety—this guide explores synthetic pathways towards advanced polymers, metal-organic frameworks (MOFs), and potential pharmaceutical agents. The protocols are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a foundational understanding for further innovation.

Introduction: The Versatility of this compound

This compound (CAS: 95891-30-8) is a heterocyclic organic compound poised as a powerful building block in modern materials science and medicinal chemistry.[1] Its value lies in the strategic placement of three distinct functional groups on a stable pyridine core. The hydroxyl group offers a reactive site for esterification and etherification, the nitrile group can be hydrolyzed, reduced, or used as a ligand for metal coordination, and the pyridine ring itself provides a site for N-alkylation and contributes to the electronic properties of the final material.[1][2] This inherent versatility allows for the rational design of a diverse array of materials, from high-surface-area porous structures to biologically active molecules.[1][3][4] The successful synthesis of these advanced materials is contingent upon the purity of the starting material, which should be a minimum of 97% to ensure high yields and minimize side reactions.[1]

Chapter 1: Foundational Chemistry of this compound

A thorough understanding of the precursor's properties is fundamental to its successful application. This chapter outlines the essential physicochemical properties and safety considerations for this compound.

Physicochemical Properties

The key properties of this compound are summarized below, providing a quick reference for experimental design.

PropertyValueReference(s)
CAS Number 95891-30-8 / 94805-52-4[1]
Molecular Formula C₆H₄N₂O[1][5]
Molecular Weight 120.11 g/mol [1][6]
Appearance White to off-white or yellow solid/powder[6]
Melting Point 223-225 °C[6]
Purity ≥ 97% recommended[1]
Canonical SMILES C1=CC(=O)NC=C1C#N[5]
Reactivity Profile

The synthetic utility of this compound stems from the distinct reactivity of its functional groups:

  • Hydroxyl Group (-OH): As a nucleophile, this group readily participates in O-alkylation and esterification reactions, allowing for the attachment of various side chains or integration into polymer backbones like polyesters.[1][2]

  • Nitrile Group (-C≡N): This group is a versatile functional handle. It can coordinate with metal centers in the formation of MOFs, be hydrolyzed to a carboxylic acid, reduced to a primary amine, or undergo cycloaddition reactions.[1][7] In a biological context, the nitrile often acts as a key pharmacophore, for instance, by serving as a hydrogen bond acceptor in enzyme active sites.[8]

  • Pyridine Ring: The nitrogen atom in the aromatic ring is a coordination site for metal ions and can be targeted for N-alkylation, further expanding the molecular complexity that can be achieved.

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount.

  • Hazards: this compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[9]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles conforming to EN166 standards, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[10]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Chapter 2: Synthesis of Novel Functional Polymers

The bifunctional nature of this compound makes it an excellent monomer for creating polymers with pendant nitrile groups. These nitrile functionalities can be used for subsequent post-polymerization modifications, such as converting them into amidoximes for metal chelation or into amines for further derivatization.[7] This allows for the creation of materials with tailored properties for applications ranging from drug delivery to water treatment.[7][12]

Application Note 2.1: Synthesis of a Nitrile-Functionalized Polyester

Rationale: This protocol describes the synthesis of a polyester via interfacial polycondensation. The hydroxyl group of this compound reacts with a diacyl chloride, incorporating the nicotinonitrile moiety into the polymer backbone. The nitrile group remains as a pendant functionality, available for further chemical transformations. This method is chosen for its typically high reaction rates and yields at moderate temperatures.

Protocol:

  • Preparation of Aqueous Phase: Dissolve 1.20 g (10.0 mmol) of this compound and 0.80 g (20.0 mmol) of sodium hydroxide in 50 mL of distilled water in a 250 mL beaker. Stir until a clear solution is obtained.

  • Preparation of Organic Phase: In a separate 100 mL beaker, dissolve 1.83 g (10.0 mmol) of adipoyl chloride in 50 mL of dichloromethane.

  • Interfacial Polymerization: Vigorously stir the aqueous phase using an overhead mechanical stirrer. Carefully pour the organic phase down the side of the beaker onto the aqueous phase to create two distinct layers.

  • Polymer Formation: Increase the stirring speed to create a vortex that pulls the interface between the two layers downwards. The polymer will begin to form immediately at the interface. Continue vigorous stirring for 30 minutes.

  • Isolation: Stop stirring and allow the phases to separate. The polymer will have precipitated as a solid. Decant the bulk of the liquid phases.

  • Washing: Add 50 mL of water to the beaker, stir for 10 minutes to wash the polymer, and then decant. Repeat this washing step with 50 mL of methanol to remove unreacted monomers and oligomers.

  • Drying: Collect the polymer by vacuum filtration and dry in a vacuum oven at 60 °C overnight. The final product is a solid, nitrile-functionalized polyester.

Workflow Visualization:

G cluster_prep Phase Preparation A Dissolve this compound & NaOH in Water C Combine Phases & Initiate Vigorous Stirring A->C B Dissolve Adipoyl Chloride in Dichloromethane B->C D Interfacial Polymerization (30 min) C->D E Isolate Precipitated Polymer D->E F Wash with Water & Methanol E->F G Dry Polymer under Vacuum (60°C) F->G

Caption: Workflow for polyester synthesis.

Chapter 3: Synthesis of Metal-Organic Frameworks (MOFs)

The coordination chemistry of this compound, involving its pyridine nitrogen, nitrile nitrogen, and hydroxyl oxygen, makes it a promising multitopic organic linker for constructing MOFs.[13] MOFs are highly porous, crystalline materials with applications in gas storage, catalysis, and sensing.[14] The solvothermal synthesis method is widely employed as it facilitates the growth of high-quality single crystals.[14][15]

Application Note 3.1: Solvothermal Synthesis of a Zn-Based MOF

Rationale: This protocol details a solvothermal method to synthesize a zinc-based MOF. Zinc (II) ions are chosen for their versatile coordination geometries. In this process, this compound acts as the organic linker, bridging zinc centers to form a porous, three-dimensional network. The reaction is conducted in a sealed vessel at elevated temperatures to promote crystal growth.

Protocol:

  • Precursor Solution: In a 20 mL glass scintillation vial, combine 30.0 mg (0.25 mmol) of this compound and 74.4 mg (0.25 mmol) of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O).

  • Solvent Addition: Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.

  • Dissolution: Cap the vial and sonicate the mixture for 15 minutes or until all solids are fully dissolved, resulting in a clear, homogeneous solution.[16]

  • Reaction: Place the tightly sealed vial in a programmable laboratory oven. Heat the vial to 100 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.

  • Cooling: Allow the oven to cool naturally to room temperature. Crystalline product should be visible at the bottom of the vial.

  • Activation/Washing: Carefully decant the mother liquor. Add 10 mL of fresh DMF to the vial, cap, and let it sit for 3 hours to exchange the solvent. Repeat this washing step three times.[15]

  • Final Wash: After the final DMF wash, perform a similar solvent exchange with 10 mL of methanol three times to remove the high-boiling DMF.

  • Drying: After decanting the final methanol wash, place the open vial in a vacuum oven at 80 °C for 12 hours to remove all guest solvent molecules and activate the MOF.

Typical Synthesis Parameters:

ParameterConditionRationale
Metal Source Zn(NO₃)₂·6H₂OProvides Zn²⁺ nodes for coordination.
Ligand This compoundActs as the organic linker.
Solvent N,N-Dimethylformamide (DMF)High boiling point, effectively solubilizes precursors.
Temperature 100 °CPromotes crystal formation and growth.
Time 24 hoursAllows for the reaction to reach completion.
Activation Solvent exchange & vacuumRemoves guest molecules to open up the porous framework.[15]

Logical Diagram:

G cluster_precursors Precursors cluster_conditions Synthesis Conditions Metal Metal Salt Zn(NO₃)₂·6H₂O Solvent Solvent DMF Metal->Solvent dissolve Ligand Organic Linker This compound Ligand->Solvent dissolve Result {Result | Crystalline MOF} Solvent->Result solvothermal reaction Temp Temperature 100°C Temp->Result solvothermal reaction Time Time 24h Time->Result solvothermal reaction G cluster_enzyme Enzyme Active Site Enzyme Target Protein Inhibitor Nicotinonitrile Derivative (Inhibitor) Residue1 Amino Acid Residue (e.g., Phenylalanine) Residue2 Amino Acid Residue (e.g., Histidine) Inhibitor->Residue1 Hydrophobic Interaction Inhibitor->Residue2 H-Bond Acceptor (Nitrile Group)

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 6-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Hydroxynicotinonitrile in Pharmaceutical Development

This compound, a key heterocyclic organic compound, serves as a critical intermediate in the synthesis of a wide array of pharmaceutical agents.[1][2] Its unique molecular architecture, featuring both a hydroxyl and a nitrile group on a pyridine ring, offers versatile reactivity for constructing more complex molecular entities.[1] The hydroxyl group can undergo etherification or esterification, while the nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions.[1] This inherent chemical versatility makes it a valuable building block in drug discovery and development. The efficient and scalable synthesis of this compound is therefore a topic of significant interest to researchers, scientists, and professionals in the pharmaceutical industry. A minimum purity of 97% is typically required for this intermediate to ensure high yields and minimal byproducts in subsequent synthetic steps.[1]

This document provides a detailed guide to two robust and industrially viable synthetic routes for the large-scale production of this compound. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, process safety, and product quality control.

Comparative Analysis of Synthetic Strategies

Two primary synthetic routes have been identified as the most promising for the industrial-scale synthesis of this compound:

  • The Sandmeyer Reaction: This classic transformation converts an aromatic amine to a nitrile via a diazonium salt intermediate. In this case, the starting material is 6-aminonicotinonitrile. This method is well-established and offers a predictable route to the desired product.

  • Hydrolysis of 6-Chloronicotinonitrile: This approach involves the nucleophilic substitution of the chloro group in 6-chloronicotinonitrile (also known as 2-chloro-5-cyanopyridine) with a hydroxide source. This method is often favored in industrial settings due to the ready availability and lower cost of chlorinated pyridine precursors.

The choice between these two routes will depend on factors such as the cost and availability of starting materials, equipment capabilities, and waste disposal considerations. The following sections will provide detailed protocols for both methods.

Protocol 1: Scale-Up Synthesis of this compound via the Sandmeyer Reaction

This protocol is adapted from established procedures for the Sandmeyer reaction on analogous heterocyclic amines.

Experimental Workflow: Sandmeyer Reaction

Sandmeyer_Workflow cluster_0 Diazotization cluster_1 Sandmeyer Reaction cluster_2 Work-up and Purification A 6-Aminonicotinonitrile in HBr(aq) B Cool to 0-5 °C A->B C Add NaNO2(aq) dropwise B->C D Diazonium Salt Formation C->D F Add Diazonium Salt Solution D->F E CuBr in HBr(aq) at 0 °C E->F G Warm to RT, then heat F->G H Nitrogen Evolution G->H I Cool and Quench on Ice H->I J Neutralize with NaHCO3 I->J K Extract with Organic Solvent J->K L Dry, Concentrate, and Purify K->L M This compound L->M Hydrolysis_Workflow cluster_0 Reaction Setup cluster_1 Hydrolysis cluster_2 Work-up and Purification A 6-Chloronicotinonitrile C Charge Reactor A->C B Aqueous NaOH Solution B->C D Heat to 100-120 °C C->D E Monitor Reaction D->E F Reaction Completion E->F G Cool Reaction Mixture F->G H Acidify with HCl G->H I Precipitation of Product H->I J Filter and Wash I->J K Dry Product J->K L This compound K->L

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-hydroxynicotinonitrile (6-HNN). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable pharmaceutical intermediate. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and purity of your synthesis.

Introduction

This compound (CAS 95891-30-8) is a key building block in the pharmaceutical industry, prized for its versatile reactivity stemming from the hydroxyl and nitrile functionalities on a pyridine ring.[1] Achieving high purity of 6-HNN, typically above 97%, is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1] This guide will delve into the common synthetic routes for 6-HNN and provide practical solutions to the challenges of impurity formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The three most prevalent synthetic pathways to this compound are:

  • Hydrolysis of 6-chloronicotinonitrile: A straightforward nucleophilic aromatic substitution.

  • Diazotization of 6-aminonicotinonitrile: A classic method for converting an amino group to a hydroxyl group.

  • Ammoxidation of 2-methyl-5-cyanopyridine: A gas-phase catalytic reaction.

Q2: My final product has a persistent yellow or brownish tint. What is the likely cause?

A2: A colored impurity often indicates the presence of azo compounds, which can form as byproducts during the diazotization of 6-aminonicotinonitrile, especially if the reaction conditions are not strictly controlled. Incomplete hydrolysis of 6-chloronicotinonitrile can also sometimes lead to colored impurities.

Q3: I am seeing a significant amount of 6-hydroxynicotinic acid in my final product. How can I prevent this?

A3: The formation of 6-hydroxynicotinic acid is due to the hydrolysis of the nitrile group. This is a common issue, particularly during the hydrolysis of 6-chloronicotinonitrile if the reaction is carried out under harsh basic conditions or for an extended period. To minimize this, carefully control the reaction time, temperature, and pH.

Q4: My NMR spectrum shows unreacted starting material. How can I improve the conversion rate?

A4: Incomplete conversion can be due to several factors depending on the synthetic route. For the hydrolysis of 6-chloronicotinonitrile, ensure the base is of good quality and used in a sufficient stoichiometric amount. For the diazotization of 6-aminonicotinonitrile, ensure the complete formation of nitrous acid by using a fresh solution of sodium nitrite and maintaining the acidic conditions. In the case of ammoxidation, catalyst deactivation or suboptimal temperature and pressure could be the cause.

Q5: What is the best way to purify crude this compound?

A5: Recrystallization is a highly effective method for purifying this compound.[2][3] The choice of solvent is critical and depends on the impurity profile. Common solvent systems include ethanol/water or acetone/hexane mixtures.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Hydrolysis of 6-Chloronicotinonitrile

This route involves the nucleophilic substitution of the chlorine atom with a hydroxyl group, typically using a base like sodium hydroxide or potassium hydroxide.

Diagram of Reaction and Impurity Formation:

6-Chloronicotinonitrile 6-Chloronicotinonitrile This compound This compound 6-Chloronicotinonitrile->this compound NaOH, H2O, Heat 6-Chloronicotinamide 6-Chloronicotinamide 6-Chloronicotinonitrile->6-Chloronicotinamide Incomplete Hydrolysis (intermediate) 6-Hydroxynicotinic Acid 6-Hydroxynicotinic Acid This compound->6-Hydroxynicotinic Acid Over-hydrolysis (Side Reaction)

Caption: Impurity formation in the hydrolysis of 6-chloronicotinonitrile.

Common Issues and Solutions:

Problem Potential Cause Recommended Solution
Incomplete reaction (presence of 6-chloronicotinonitrile) Insufficient base, low reaction temperature, or short reaction time.Ensure at least one equivalent of a strong base is used. Monitor the reaction by TLC or HPLC to determine the optimal reaction time and temperature.
Formation of 6-hydroxynicotinic acid Prolonged reaction time, high temperature, or excess base, leading to nitrile hydrolysis.[4]Optimize reaction conditions to find the point of maximum conversion of the starting material with minimal formation of the carboxylic acid. A kinetic study might be beneficial.
Formation of 6-chloronicotinamide Incomplete hydrolysis of the nitrile group of the starting material under certain conditions.Ensure complete hydrolysis of the chloro-substituent before stopping the reaction. This intermediate is less common but possible.
Route 2: Diazotization of 6-Aminonicotinonitrile

This method involves the conversion of the amino group to a diazonium salt, which is then hydrolyzed to the hydroxyl group.

Diagram of Reaction and Impurity Formation:

6-Aminonicotinonitrile 6-Aminonicotinonitrile Diazonium Salt Diazonium Salt 6-Aminonicotinonitrile->Diazonium Salt NaNO2, HCl, 0-5 °C This compound This compound Diazonium Salt->this compound H2O, Heat Azo Impurities Azo Impurities Diazonium Salt->Azo Impurities Side Reaction (Coupling) 6-Chloronicotinonitrile 6-Chloronicotinonitrile Diazonium Salt->6-Chloronicotinonitrile Sandmeyer-type Side Reaction

Caption: Impurity formation in the diazotization of 6-aminonicotinonitrile.

Common Issues and Solutions:

Problem Potential Cause Recommended Solution
Low yield and formation of colored impurities (azo compounds) The diazonium salt is unstable and can couple with the starting material or other aromatic species.[5][6]Maintain a low temperature (0-5 °C) during diazotization. Ensure slow, portion-wise addition of sodium nitrite solution. Use a slight excess of acid to prevent the presence of free amine which can participate in coupling reactions.
Formation of 6-chloronicotinonitrile Sandmeyer-type side reaction where the diazonium group is replaced by a chloride ion from the hydrochloric acid.While difficult to completely eliminate in the presence of chloride ions, using a non-coordinating acid like sulfuric acid for diazotization can minimize this impurity. However, this may affect the overall reaction efficiency.
Incomplete diazotization (presence of 6-aminonicotinonitrile) Insufficient nitrous acid or decomposition of nitrous acid before it can react.Use a freshly prepared solution of sodium nitrite. Ensure the reaction medium is sufficiently acidic for the formation of the nitrosonium ion.
Route 3: Ammoxidation of 2-Methyl-5-cyanopyridine

This industrial process involves the gas-phase reaction of the methylpyridine with ammonia and oxygen over a catalyst.

Diagram of Reaction and Impurity Formation:

2-Methyl-5-cyanopyridine 2-Methyl-5-cyanopyridine This compound This compound 2-Methyl-5-cyanopyridine->this compound NH3, O2, Catalyst, High Temp Pyridine-2,5-dicarbonitrile Pyridine-2,5-dicarbonitrile 2-Methyl-5-cyanopyridine->Pyridine-2,5-dicarbonitrile Over-oxidation Unreacted Starting Material Unreacted Starting Material 2-Methyl-5-cyanopyridine->Unreacted Starting Material Incomplete Reaction

Caption: Impurity formation in the ammoxidation of 2-methyl-5-cyanopyridine.

Common Issues and Solutions:

Problem Potential Cause Recommended Solution
Low conversion of starting material Catalyst deactivation, incorrect temperature or pressure, or improper feed ratio of reactants.Optimize reaction parameters, including temperature, pressure, and the molar ratio of ammonia and oxygen to the substrate. Ensure the catalyst is active; regeneration or replacement may be necessary.[7]
Formation of pyridine-2,5-dicarbonitrile Over-oxidation of the methyl group.Adjust the oxygen concentration and reaction temperature to control the extent of oxidation. A more selective catalyst may be required.
Formation of other oxidation byproducts Non-selective oxidation of the pyridine ring or methyl group.Catalyst screening is crucial. Vanadium and molybdenum-based catalysts are common for ammoxidation and their composition can be tuned for selectivity.[8]

Analytical Methods for Impurity Profiling

A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and effective technique.[9][10]

General HPLC-UV Method Protocol:
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where 6-HNN and its potential impurities have significant absorbance (e.g., 270 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

NMR Spectroscopy for Structural Elucidation:

¹H and ¹³C NMR spectroscopy are invaluable for the structural identification of unknown impurities.[11][12][13] Comparison of the chemical shifts and coupling constants of the impurity signals with those of the main product and known standards can confirm their identity.

Purification Protocols

Recrystallization is the primary method for purifying crude this compound.

General Recrystallization Protocol:
  • Solvent Selection: Screen various solvents and solvent mixtures to find a system where 6-HNN is highly soluble at elevated temperatures and sparingly soluble at room temperature or below, while the impurities remain in solution.[2]

  • Dissolution: Dissolve the crude 6-HNN in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum.

Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.[14][15] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter.

Typical Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid at 105 °C.

  • Photolytic Degradation: Exposure to UV light.

The degradation products should be analyzed by a validated stability-indicating HPLC method to assess the extent of degradation and identify the degradation products.

References

troubleshooting low yield in 6-hydroxynicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-hydroxynicotinonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis. We will delve into the mechanistic underpinnings of potential issues and provide actionable, field-proven solutions to optimize your yield and purity.

Introduction: The Synthetic Landscape

This compound is a valuable heterocyclic intermediate, notable for its dual reactivity stemming from the hydroxyl and nitrile functional groups.[1] Its synthesis is not without challenges, and low yields can often be traced back to suboptimal reaction conditions or procedural missteps. The two most prevalent synthetic strategies are:

  • Nucleophilic Aromatic Substitution: The hydrolysis of a 6-halonicotinonitrile, typically 6-chloronicotinonitrile, under basic conditions.

  • The Sandmeyer Reaction: A diazotization of 6-aminonicotinonitrile followed by a copper-mediated hydroxylation.[2][3]

This guide is structured to address specific problems you might encounter in each of these routes.

Part 1: Troubleshooting the Hydrolysis of 6-Chloronicotinonitrile

This route is often preferred for its operational simplicity, but achieving high yields requires careful control of reaction parameters to avoid side reactions. The primary goal is to hydrolyze the C-Cl bond without affecting the nitrile group.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction is incomplete. I'm recovering a significant amount of 6-chloronicotinonitrile starting material. What are the likely causes and solutions?

Answer: Incomplete conversion is one of the most common issues and typically points to insufficient reaction drive. Let's break down the causality and solutions.

  • Causality: The hydrolysis of the C-Cl bond on the electron-deficient pyridine ring is a nucleophilic aromatic substitution. Its rate is highly dependent on temperature, the concentration of the nucleophile (hydroxide), and reaction time. Insufficient energy (low temperature) or a low concentration of the hydroxide nucleophile will result in a sluggish or stalled reaction.

  • Troubleshooting Protocol:

    • Verify Base Stoichiometry: Ensure at least one molar equivalent of a strong base (e.g., NaOH, KOH) is used. For practical purposes, using a slight excess (1.1 to 1.5 equivalents) can help drive the reaction to completion.

    • Increase Reaction Temperature: This is the most effective way to increase the reaction rate. However, it must be done judiciously. See the table below for guidance. A good starting point is refluxing in an aqueous or aqueous/co-solvent mixture.

    • Extend Reaction Time: If you are hesitant to increase the temperature due to concerns about side reactions, extending the reaction time is a viable alternative. Monitor the reaction progress every 2-4 hours using Thin-Layer Chromatography (TLC).

    • Consider a Co-Solvent: If your starting material has poor solubility in a purely aqueous medium, its availability to react with the hydroxide is limited. Adding a water-miscible, high-boiling point co-solvent like dioxane, DMSO, or DMF can significantly improve solubility and reaction rate.

Question 2: My yield is low, and I've isolated a significant byproduct that I suspect is 6-hydroxynicotinic acid. How can I prevent this over-hydrolysis?

Answer: This is the classic challenge of this synthesis: selective hydrolysis of the halide over the nitrile.

  • Causality: The nitrile group is also susceptible to hydrolysis under basic conditions, which converts it to a carboxylate salt (and then to a carboxylic acid upon acidic workup).[4][5] This reaction is highly temperature-dependent. Aggressive conditions (high temperatures and/or high base concentrations) that favor rapid C-Cl hydrolysis will also accelerate the undesired nitrile hydrolysis.

  • Optimization Strategy: The key is to find the "sweet spot" where the C-Cl hydrolysis is efficient, and nitrile hydrolysis is minimal.

    • Control Temperature: Avoid excessive temperatures. While reflux is often necessary, prolonged heating at very high temperatures (>120 °C) should be avoided. Aim for the lowest temperature that gives a reasonable reaction rate.

    • Limit Base Concentration: Using a large excess of strong base can promote over-hydrolysis. Stick to a range of 1.1 to 1.5 equivalents.

    • Monitor Carefully: Use TLC to track the disappearance of the starting material and the appearance of the product. Crucially, also look for the more polar spot corresponding to the carboxylic acid byproduct. The reaction should be quenched as soon as the starting material is consumed.

ParameterEffect on C-Cl HydrolysisEffect on Nitrile Hydrolysis (Byproduct)Recommendation
Temperature Increases Rate SignificantlyIncreases Rate ExponentiallyUse the minimum temperature for a reasonable rate (e.g., 90-110 °C).
Base Conc. Increases RateIncreases RateUse a slight excess (1.1-1.5 eq.) to avoid promoting the side reaction.
Reaction Time Increases ConversionIncreases Byproduct FormationMonitor by TLC and quench as soon as starting material is consumed.
Workflow: Optimizing the Hydrolysis Reaction

Below is a logical workflow for troubleshooting this synthesis.

Hydrolysis_Troubleshooting start Start Synthesis tlc_check Monitor Reaction by TLC start->tlc_check sm_present Starting Material Remains? tlc_check->sm_present increase_params Increase Temp / Time (Cautiously) sm_present->increase_params Yes workup Quench & Workup sm_present->workup No increase_params->tlc_check yield_check Low Yield? workup->yield_check byproduct_check Carboxylic Acid Byproduct Present? yield_check->byproduct_check Yes success High Yield Product yield_check->success No optimize Decrease Temp / Time Use 1.1-1.5 eq. Base byproduct_check->optimize Yes end End byproduct_check->end No (Other Issues) optimize->start Re-run success->end

Caption: Troubleshooting workflow for the hydrolysis of 6-chloronicotinonitrile.

Part 2: Troubleshooting the Sandmeyer Reaction from 6-Aminonicotinonitrile

The Sandmeyer reaction is a powerful tool but requires precise control over its two main stages: diazotization and the copper-catalyzed substitution.[6][7] Low yields often stem from the instability of the intermediate diazonium salt or inefficient copper catalysis.

Frequently Asked Questions & Troubleshooting Guide

Question 3: My Sandmeyer reaction results in a low yield and a lot of dark, insoluble "tar". What is happening?

Answer: The formation of tar-like substances is a classic symptom of diazonium salt decomposition and/or uncontrolled side reactions.

  • Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures.[8] If the temperature during the diazotization (formation of the diazonium salt with nitrous acid) or the copper-catalyzed step rises prematurely, the diazonium salt can decompose through various radical pathways, leading to polymerization and the formation of biaryl byproducts. The reaction is a radical-nucleophilic aromatic substitution, and controlling radical side reactions is key.[2]

  • Critical Control - Diazotization Step:

    • Strict Temperature Control: The diazotization of 6-aminonicotinonitrile must be performed at low temperatures, typically between 0 °C and 5 °C. Use an ice-salt bath to maintain this temperature range.

    • Slow Addition of Nitrite: The solution of sodium nitrite (NaNO₂) should be added dropwise to the acidic solution of the amine. This prevents localized overheating and a buildup of excess nitrous acid, which can also lead to decomposition.

    • Ensure Complete Dissolution: The starting 6-aminonicotinonitrile must be fully dissolved in the acid (e.g., H₂SO₄, HCl) before cooling and adding the nitrite. Incomplete dissolution leads to an incomplete reaction.

  • Critical Control - Copper-Catalyzed Step:

    • Pre-chilled Copper Solution: The solution containing the copper(I) catalyst (typically Cu₂O for hydroxylation) should also be cooled before the diazonium salt solution is added to it.

    • Controlled Addition: The cold diazonium salt solution should be added slowly to the copper solution, allowing the nitrogen gas to evolve smoothly. A rapid addition can cause excessive foaming and a temperature spike, leading to decomposition.

Question 4: The main product I'm isolating is phenol (or a substituted phenol), not the desired this compound. Why?

Answer: This indicates that water is acting as the primary nucleophile, displacing the diazonium group without the intended copper mediation for hydroxylation.

  • Causality: While the goal is a copper-mediated hydroxylation using a species like Cu₂O, the diazonium salt can also react directly with water, especially if heated, to produce a phenol-type compound. If the copper catalyst is inactive or added incorrectly, this background reaction can dominate.

  • Troubleshooting Protocol:

    • Use an Active Catalyst: Ensure you are using a high-quality source of copper(I) oxide (Cu₂O). This is the specific catalyst for the hydroxylation variant of the Sandmeyer reaction.[2] Using other copper salts like CuCl or CuBr will lead to the corresponding aryl chlorides or bromides.

    • Correct Reaction Order: The diazonium salt solution should be added to the copper catalyst suspension, not the other way around. This ensures that the diazonium salt encounters the catalyst immediately, favoring the desired Sandmeyer pathway over simple hydrolysis.

    • Maintain Acidic Conditions: The reaction should be kept acidic until the substitution is complete. Premature neutralization can lead to unwanted coupling reactions.

Diagram: Sandmeyer Reaction Pathways

Sandmeyer_Pathway cluster_diazotization Diazotization (0-5 °C) cluster_substitution Substitution Step Amine 6-Aminonicotinonitrile Diazonium Pyridinium Diazonium Salt Amine->Diazonium NaNO₂, H⁺ Desired This compound Diazonium->Desired + Cu₂O (Catalyst) Controlled Temp Byproduct1 Phenolic Byproducts Diazonium->Byproduct1 + H₂O (Uncatalyzed / High Temp) Byproduct2 Tar / Polymers Diazonium->Byproduct2 Decomposition (High Temp)

Caption: Desired vs. undesired pathways in the Sandmeyer synthesis.

General FAQs

Question 5: What is a realistic yield to expect for this compound synthesis?

Answer: For the hydrolysis route, optimized lab-scale syntheses can often achieve yields in the 75-90% range. The Sandmeyer reaction is generally more challenging to control, and yields are typically lower, often in the 50-70% range, though higher yields have been reported with careful optimization.

Question 6: What are the recommended methods for purification?

Answer: The choice of purification depends on the nature of the impurities.

  • Recrystallization: This is the most common and effective method for purifying the final product, which is typically a solid.[9][10] A good solvent system must be determined empirically, but polar solvents like water, ethanol, or mixtures thereof are good starting points. The goal is to find a solvent that dissolves the product well when hot but poorly when cold.[10]

  • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be used. A good starting point for the eluent would be a mixture of a non-polar solvent like hexanes or dichloromethane with a more polar solvent like ethyl acetate or methanol.[10] Progress can be monitored by TLC.

Question 7: How should I properly store this compound?

Answer: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[9] Storing it under an inert atmosphere (e.g., nitrogen or argon) can help prevent slow degradation over time.[11]

References

side reactions to avoid when synthesizing 6-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-hydroxynicotinonitrile (CAS: 95891-30-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable heterocyclic intermediate. Our goal is to provide you with the causal understanding and field-proven insights necessary to optimize your synthetic route, maximize yield, and ensure the highest purity of your final product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during synthesis, providing explanations for their root causes and actionable solutions.

Question 1: My yield is consistently low when preparing this compound via hydrolysis of 6-chloronicotinonitrile, and I'm detecting significant amounts of 6-hydroxynicotinamide as a byproduct. What is causing this and how can I prevent it?

Answer: This is a classic case of competing hydrolysis reactions. While you intend to hydrolyze the C-Cl bond, the reaction conditions can also be harsh enough to hydrolyze the nitrile (-CN) group to a primary amide (-CONH₂) and subsequently to a carboxylic acid. The presence of water, coupled with elevated temperatures or prolonged reaction times, is the primary cause.[1]

Causality: The nitrile group, while relatively stable, is susceptible to hydrolysis under both acidic and basic conditions. The mechanism involves the protonation (in acid) or nucleophilic attack by hydroxide (in base) on the nitrile carbon, followed by tautomerization to the amide. If the reaction is left for too long or at too high a temperature, this side reaction becomes significant.

Recommended Protocol & Optimization:

  • Control Temperature: Maintain the reaction temperature strictly within the optimized range. Start with milder conditions (e.g., 80-90 °C) and monitor the reaction progress closely by TLC or HPLC.

  • Limit Reaction Time: Track the disappearance of the 6-chloronicotinonitrile starting material. Once the starting material is consumed, proceed with the workup immediately to prevent over-reaction.

  • pH Control: If using basic hydrolysis (e.g., NaOH, KOH), use a stoichiometric amount of base. Excess hydroxide will accelerate the undesired nitrile hydrolysis.

  • Solvent Choice: Ensure you are using anhydrous solvents if the protocol demands it to minimize the primary source of the competing hydrolysis.[1]

Data Summary: Optimizing Hydrolysis Conditions

ParameterStandard ConditionOptimized Condition to Avoid Amide FormationRationale
Temperature 100-120 °C80-95 °CReduces the rate of nitrile hydrolysis relative to C-Cl hydrolysis.
Reaction Time 4-8 hours1-3 hours (or until SM consumed)Minimizes exposure of the product to hydrolytic conditions.[1]
Base (eq.) 1.5 - 2.0 eq.1.05 - 1.2 eq.Prevents excess hydroxide from driving the side reaction.

Question 2: During a Sandmeyer synthesis starting from 6-aminonicotinonitrile, the diazotization step resulted in a dark brown, tarry mixture and very poor yield of the final product. What likely went wrong?

Answer: This issue almost certainly points to the decomposition of the intermediate aryl diazonium salt. Aryl diazonium salts are notoriously unstable at elevated temperatures and can decompose violently.[2][] The dark coloration is a tell-tale sign of decomposition products and unwanted azo coupling side reactions.[4]

Causality: The diazotization reaction, which converts the primary amine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid), is highly exothermic and must be performed at low temperatures (typically 0-5 °C).[5][6] If the temperature rises above this range, the diazonium salt intermediate, Ar-N₂⁺, will prematurely decompose, releasing nitrogen gas and forming highly reactive aryl radicals or cations that lead to a complex mixture of byproducts, including phenols (from reaction with water) and polymers.[7]

Recommended Protocol & Troubleshooting:

  • Strict Temperature Control: Prepare an ice-salt bath to maintain an internal reaction temperature between 0 °C and 5 °C. Use a thermometer placed directly in the reaction mixture, not just in the bath.

  • Slow Reagent Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise to the acidic solution of the amine.[5] This allows you to control the reaction rate and dissipate the heat generated.

  • Sufficient Acidity: Ensure high acidity is maintained throughout the addition. This is crucial to prevent the newly formed diazonium salt from coupling with the unreacted primary amine, a common side reaction that forms colored azo compounds.[][4]

  • Immediate Use: Use the prepared diazonium salt solution immediately in the subsequent Sandmeyer step. Do not store it.

Workflow: Controlled Sandmeyer Synthesis

Below is a workflow diagram illustrating the critical control points for a successful Sandmeyer synthesis.

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Hydroxylation cluster_critical Critical Control Point start 6-Aminonicotinonitrile in Acid (e.g., H2SO4) reagent Add NaNO2 (aq) Dropwise start->reagent Maintain 0-5 °C diazonium Aryl Diazonium Salt Intermediate reagent->diazonium Vigorous Stirring copper Cu2O or CuSO4 Solution diazonium->copper Add diazonium solution to copper salt solution temp_control Temp > 5°C? product This compound copper->product Gentle Warming (to drive N2 evolution) temp_control->diazonium NO (Proceed) side_products Decomposition Azo Coupling Tarry Byproducts temp_control->side_products YES (Failure) Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions intermediate Aryl Diazonium Salt (Ar-N2+) product This compound intermediate->product  Sandmeyer Reaction  (Cu2O / H2O) phenol Phenolic Impurity (Ar-OH) intermediate->phenol  Reaction with H2O  (Temp too high) azo Azo Compound (Ar-N=N-Ar') intermediate->azo  Coupling with Ar'-H  (Insufficient Acid) tar Decomposition Products (Tars, Polymers) intermediate->tar  Uncontrolled Decomposition  (Temp >> 5°C)

References

Technical Support Center: Purification of 6-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-hydroxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of this versatile heterocyclic compound. Achieving high purity of this compound (CAS: 95891-30-8) is critical for its successful application in pharmaceutical synthesis and materials science, where a minimum purity of 97% is often required.[1] This document offers in-depth technical guidance in a user-friendly question-and-answer format to address common challenges encountered during its purification.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield After Initial Synthesis and Work-up

Question: I've synthesized this compound, but my yield is significantly lower than expected after the initial aqueous work-up. What could be the issue?

Answer:

Low recovery of this compound after an aqueous work-up is often attributed to its moderate water solubility, a characteristic of many pyridine derivatives, especially those with a hydroxyl group. The pyridine nitrogen can be protonated in acidic media, forming a more water-soluble salt, leading to product loss in the aqueous phase during extraction.

Causality and Solution:

  • pH of the Aqueous Phase: During extraction, if the aqueous layer is acidic, a significant portion of your product will be protonated and remain in the aqueous phase.

    • Protocol: Carefully adjust the pH of the reaction mixture to be neutral or slightly basic (pH 7-8) before extracting with an organic solvent. Use a mild base like sodium bicarbonate (NaHCO₃) for this adjustment. This will ensure the this compound is in its free, less water-soluble form, maximizing its partitioning into the organic layer.

  • Inadequate Extraction: A single extraction is often insufficient to recover all the product.

    • Protocol: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent such as ethyl acetate or dichloromethane. Pool the organic extracts to maximize the recovery of your compound.

Issue 2: Persistent Colored Impurities in the Isolated Solid

Question: My isolated this compound is a yellow or brownish solid, not the expected off-white to light yellow crystals. How can I remove these colored impurities?

Answer:

The presence of color often indicates the formation of chromophoric byproducts during the synthesis or degradation of the product. These can arise from starting materials, side reactions, or exposure to air and light.

Causality and Solution:

  • Oxidation Products: The hydroxyl group on the pyridine ring can be susceptible to oxidation, leading to colored impurities.

    • Troubleshooting Step: Minimize exposure of the reaction mixture and the isolated product to air and light. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Residual Starting Materials or Byproducts: If the synthesis involves starting materials like 6-chloronicotinonitrile or 6-aminonicotinonitrile, incomplete reaction or side reactions can lead to colored impurities. For instance, diazotization of 6-aminonicotinonitrile can sometimes lead to the formation of colored azo compounds if the reaction is not carefully controlled.

    • Purification Protocol:

      • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) and add a small amount of activated charcoal (typically 1-5% by weight). Heat the mixture at reflux for 15-30 minutes. The activated carbon will adsorb many colored impurities.

      • Hot Filtration: Filter the hot solution through a pad of celite to remove the charcoal. This step must be done quickly to prevent premature crystallization of the product.

      • Recrystallization: Allow the filtrate to cool slowly to induce crystallization of the purified this compound.

Issue 3: Difficulty in Achieving High Purity (>99%) by Recrystallization

Question: I've tried recrystallizing my this compound, but I'm struggling to remove a persistent impurity that co-crystallizes with my product. How can I improve the purification?

Answer:

Achieving high purity by recrystallization depends heavily on the choice of solvent and the differing solubilities of the product and impurities. If an impurity has a similar solubility profile to your product, co-crystallization can be a significant issue.

Causality and Solution:

  • Inappropriate Recrystallization Solvent: The chosen solvent may not provide a sufficient solubility difference between this compound and the impurity at high and low temperatures.

    • Solvent Screening Protocol: A systematic approach to solvent selection is crucial.[2] Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile, and toluene) at both room temperature and their boiling points. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

    • Recommended Solvent Systems: For this compound, consider the following:

      • Single Solvent: Ethanol, isopropanol, or water.

      • Two-Solvent System: A polar solvent in which the compound is soluble (e.g., ethanol or acetone) paired with a non-polar solvent in which it is less soluble (e.g., hexanes or heptane).[3] Dissolve the crude product in a minimum amount of the hot polar solvent and then slowly add the non-polar solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

  • Structurally Similar Impurities: The impurity may be a structurally related compound, such as an isomer (e.g., 2-hydroxy-5-cyanopyridine) or a closely related byproduct from the synthesis.

    • Alternative Purification Technique: If recrystallization is ineffective, column chromatography is the next logical step.

      • Stationary Phase: Silica gel is a common choice.

      • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for the this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

While specific impurities depend on the synthetic route, common potential byproducts include:

  • Unreacted Starting Materials: Such as 6-chloronicotinonitrile or 6-aminonicotinonitrile.

  • Hydrolysis of the Nitrile Group: Formation of 6-hydroxynicotinamide or 6-hydroxynicotinic acid, especially if the reaction is performed under harsh acidic or basic conditions for an extended period.

  • Isomeric Impurities: Depending on the starting materials and reaction conditions, other isomers of hydroxynicotinonitrile could potentially form.

Q2: My this compound appears to be degrading upon storage. What are the recommended storage conditions?

To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[4] Exposure to light and air can lead to degradation. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

Q3: How can I monitor the purity of my this compound during the purification process?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess the purity and identify the number of components in your sample. It is also invaluable for developing a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a stability-indicating HPLC method is recommended. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or phosphoric acid for better peak shape) is a good starting point.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the purified compound and help identify and quantify any remaining impurities.

  • Melting Point: A sharp melting point range close to the literature value (around 223-225 °C) is a good indicator of high purity.[4]

Data and Protocols

Table 1: Solubility of this compound in Common Solvents
SolventSolubility at 25 °CSolubility at Boiling Point
WaterSparingly solubleSoluble
EthanolSparingly solubleVery soluble
Ethyl AcetateSlightly solubleSoluble
DichloromethaneSlightly solubleModerately soluble
HexanesInsolubleInsoluble
TolueneInsolubleSlightly soluble

Note: This data is qualitative and intended for guidance in solvent selection for recrystallization.

Protocol 1: General Recrystallization Procedure for this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a suitable solvent (e.g., ethanol) to its boiling point and add the minimum amount of the hot solvent to the crude solid until it is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: General Column Chromatography Procedure
  • Solvent System Selection: Use TLC to find a mobile phase that gives an Rf value of ~0.3 for this compound. A common system is a gradient of ethyl acetate in hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification Workflow Decision Tree

PurificationWorkflow start Crude this compound is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) is_colored Is the solid colored? charcoal Treat with Activated Charcoal followed by Recrystallization is_colored->charcoal Yes purity_check Check Purity (TLC, HPLC, NMR, MP) is_colored->purity_check No recrystallization->is_colored charcoal->purity_check column_chromatography->purity_check pure_product Pure this compound purity_check->pure_product Purity >97% further_purification Further Purification Needed purity_check->further_purification Purity <97% further_purification->column_chromatography

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting start Recrystallization Attempted problem Problem Encountered start->problem low_yield Low Yield problem->low_yield Yield no_crystals No Crystals Form problem->no_crystals Crystallization oiling_out Product Oils Out problem->oiling_out Formation impure_crystals Crystals are Impure problem->impure_crystals Purity cause_ly Causes: - Too much solvent used - Product is soluble in cold solvent low_yield->cause_ly cause_nc Causes: - Solution is not supersaturated - Insufficient cooling no_crystals->cause_nc cause_oo Causes: - Solution is too concentrated - Cooling is too rapid - Solvent boiling point is too high oiling_out->cause_oo cause_ic Causes: - Inappropriate solvent choice - Cooling was too fast impure_crystals->cause_ic solution_ly Solutions: - Evaporate some solvent and re-cool - Choose a different solvent cause_ly->solution_ly solution_nc Solutions: - Evaporate solvent - Scratch inner wall of flask - Add a seed crystal - Cool for a longer period cause_nc->solution_nc solution_oo Solutions: - Reheat and add more solvent - Cool more slowly - Use a lower-boiling solvent cause_oo->solution_oo solution_ic Solutions: - Re-recrystallize from a different solvent - Allow for slower cooling cause_ic->solution_ic

Caption: Troubleshooting common issues in recrystallization.

References

degradation pathways of 6-hydroxynicotinonitrile under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-hydroxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this versatile heterocyclic compound. As a key intermediate in pharmaceutical synthesis, understanding its stability and degradation profile is critical for ensuring the integrity of your research and the quality of your final products.[1] This document provides a framework for investigating the degradation of this compound under various stress conditions and offers solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: this compound possesses two key functional groups on a pyridine ring that influence its stability: a hydroxyl (-OH) group and a nitrile (-C≡N) group.[1] The nitrile group is susceptible to hydrolysis, while the hydroxypyridine ring system can be prone to oxidation and photodegradation.

Q2: What is the most common degradation pathway for this compound in aqueous solutions?

A2: The most anticipated degradation pathway in aqueous media is the hydrolysis of the nitrile group to a carboxylic acid, forming 6-hydroxynicotinic acid. This reaction can be catalyzed by both acidic and basic conditions, typically accelerated by heat.[1][2][3][4][5]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common and effective technique for monitoring the degradation of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector. For structural elucidation of unknown degradation products, Mass Spectrometry (MS) techniques like LC-MS are invaluable.[4][5]

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively published, related pyridine and nicotinamide compounds are known to undergo photochemical reactions.[6] Therefore, it is prudent to assume that this compound may exhibit some degree of photosensitivity. We recommend conducting photostability studies as part of your experimental work.[7][8][9]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpected peak in HPLC after storage in acidic or basic solution. The nitrile group has likely hydrolyzed to a carboxylic acid, forming 6-hydroxynicotinic acid.1. Co-inject a standard of 6-hydroxynicotinic acid to confirm the identity of the new peak. 2. Use LC-MS to determine the mass of the new peak, which should correspond to 6-hydroxynicotinic acid (MW: 139.11 g/mol ). 3. If the peak remains unidentified, consider the possibility of further degradation or side reactions.
Loss of parent compound with no corresponding major degradation peak. Multiple minor degradation products may have formed below the limit of detection, or a degradation product may not be UV-active or may have co-eluted with the parent peak.1. Adjust the HPLC gradient to achieve better separation of potential degradation products. 2. Use a mass spectrometer (LC-MS) to search for expected and unexpected degradation products. 3. Perform a mass balance analysis to account for the loss of the parent compound.
Variable degradation rates in repeated experiments. Inconsistent experimental conditions such as temperature, pH, light exposure, or oxygen levels.1. Ensure precise control of temperature using a calibrated heating block or water bath. 2. Use calibrated pH meters and buffered solutions to maintain consistent pH. 3. Protect samples from light by using amber vials or covering them with aluminum foil. 4. For oxidative studies, ensure consistent mixing and headspace in the reaction vessels.
Formation of colored byproducts during thermal stress testing. High temperatures can lead to complex decomposition and polymerization reactions. Pyridine derivatives can form colored products upon thermal degradation.[10]1. Lower the temperature of the thermal stress study to achieve a target degradation of 5-20%. 2. Analyze the sample by LC-MS to identify the colored impurities. 3. Consider if the coloration is due to the formation of highly conjugated systems.

Inferred Degradation Pathways

The following degradation pathways for this compound are inferred from established chemical principles and the behavior of analogous compounds.

Hydrolytic Degradation (Acidic and Basic Conditions)

Under both acidic and basic conditions, the primary degradation pathway is expected to be the hydrolysis of the nitrile group. This proceeds via an amide intermediate to form 6-hydroxynicotinic acid.[3][4]

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis 6-HNN_acid This compound Amide_acid 6-Hydroxynicotinamide (Intermediate) 6-HNN_acid->Amide_acid +H₂O, H⁺, Δ 6-HNA_acid 6-Hydroxynicotinic Acid Amide_acid->6-HNA_acid +H₂O, H⁺, Δ 6-HNN_base This compound Amide_base 6-Hydroxynicotinamide (Intermediate) 6-HNN_base->Amide_base +H₂O, OH⁻, Δ Salt_base Salt of 6-Hydroxynicotinic Acid Amide_base->Salt_base +H₂O, OH⁻, Δ

Caption: Inferred hydrolytic degradation of this compound.

Oxidative Degradation

Oxidative stress, for example from hydrogen peroxide, could potentially lead to the formation of an N-oxide or further hydroxylation of the pyridine ring, which may be followed by ring opening.[11][12]

G 6-HNN This compound N-Oxide This compound-N-oxide 6-HNN->N-Oxide [O] Di-OH Dihydroxynicotinonitrile 6-HNN->Di-OH [O] Ring_Opened Ring-Opened Products Di-OH->Ring_Opened Further Oxidation

Caption: Plausible oxidative degradation pathways.

Thermal and Photodegradation

Thermal and photodegradation are likely to proceed via radical mechanisms, which can lead to a complex mixture of products.[10] Potential pathways include decarboxylation (if hydrolysis occurs first), ring cleavage, or polymerization.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient.

Protocol 1: Hydrolytic Degradation
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Transfer 1 mL of the stock solution to a vial.

    • Add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Transfer 1 mL of the stock solution to a vial.

    • Add 1 mL of 0.1 M NaOH.

    • Heat the solution at 60°C.

    • Withdraw and neutralize aliquots with 0.1 M HCl at the same time points.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL stock solution of this compound.

  • Procedure:

    • Transfer 1 mL of the stock solution to a vial.

    • Add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time intervals.

  • Analysis: Analyze the samples immediately by HPLC.

Protocol 3: Photolytic Degradation
  • Preparation: Prepare a 1 mg/mL solution of this compound.

  • Procedure:

    • Expose the solution in a photostability chamber to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8][9]

    • A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze both the exposed and control samples by HPLC.

Protocol 4: Thermal Degradation
  • Preparation: Place the solid this compound powder in a vial.

  • Procedure:

    • Heat the vial in a calibrated oven at a temperature higher than that used for accelerated stability studies (e.g., 80°C).

    • At various time points, remove a small amount of the solid, dissolve it in a suitable solvent, and prepare for analysis.

  • Analysis: Analyze the samples by HPLC.

Data Summary Table

Condition Reagents/Parameters Inferred Primary Degradation Product(s) Analytical Method
Acid Hydrolysis 0.1 M HCl, 60°C6-Hydroxynicotinic acidRP-HPLC, LC-MS
Base Hydrolysis 0.1 M NaOH, 60°CSalt of 6-Hydroxynicotinic acidRP-HPLC, LC-MS
Oxidation 3% H₂O₂, Room Temp.This compound-N-oxide, Dihydroxylated species, Ring-opened productsRP-HPLC, LC-MS
Photolysis >1.2 million lux hoursComplex mixture of radical-derived productsRP-HPLC, LC-MS
Thermal (Solid) 80°CComplex mixture of decomposition productsRP-HPLC, GC-MS

Workflow for Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation Prep Prepare 1 mg/mL Stock Solution of this compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxid Oxidation (3% H₂O₂) Prep->Oxid Photo Photolysis (ICH Q1B) Prep->Photo Therm Thermal (Solid, 80°C) Prep->Therm HPLC RP-HPLC Analysis (Assay and Impurities) Acid->HPLC Base->HPLC Oxid->HPLC Photo->HPLC Therm->HPLC LCMS LC-MS Analysis (Identification of Degradants) HPLC->LCMS If unknown peaks Method Validate Stability-Indicating Method HPLC->Method Pathway Elucidate Degradation Pathways LCMS->Pathway

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Removing Solvent Impurities from 6-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the purification of 6-hydroxynicotinonitrile. The presence of residual solvents can significantly impact downstream applications, affecting reaction yields, impurity profiles, and the physicochemical properties of the final compound. This document provides a series of troubleshooting guides and in-depth protocols to effectively identify and remove these impurities.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment

This section addresses preliminary questions that arise when assessing the purity of this compound.

Q1: What are the key physicochemical properties of pure this compound?

A1: Understanding the properties of the target compound is the first step in designing a purification strategy. This compound is a polar heterocyclic compound.[1] Its key properties are summarized below. Deviations from these, such as a depressed melting point or an oily appearance, often indicate the presence of impurities.

PropertyValueSource(s)
Molecular Formula C₆H₄N₂O[1][2]
Molecular Weight 120.11 g/mol [1]
Appearance White to yellow or off-white solid[3]
Melting Point 223-225 °C[3]
Tautomerism Exists in equilibrium with its tautomeric form, 6-oxo-1,6-dihydropyridine-3-carbonitrile.

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I confirm if they are solvent impurities?

A2: ¹H NMR spectroscopy is a highly effective tool for identifying and quantifying residual solvents.[] The chemical shifts of common laboratory solvents are well-documented. By comparing the signals in your spectrum to established data, you can quickly identify contaminants.

Causality: Each solvent has a unique electronic environment, resulting in characteristic chemical shifts for its protons. These shifts can vary slightly depending on the deuterated solvent used for the NMR analysis.[5][6]

Actionable Advice:

  • Identify the deuterated solvent used (e.g., DMSO-d₆, CDCl₃).

  • Consult a reference table of solvent chemical shifts. A selection of common impurities is provided below.

  • Integrate the impurity peak relative to a known proton signal from your pure compound to estimate the level of contamination.

Solvent¹H NMR Signal (in DMSO-d₆)¹H NMR Signal (in CDCl₃)Multiplicity
Acetone2.09 ppm2.17 ppmSinglet
Acetonitrile2.05 ppm2.05 ppmSinglet
Dichloromethane (DCM)5.75 ppm5.32 ppmSinglet
Diethyl Ether1.04, 3.36 ppm1.21, 3.48 ppmTriplet, Quartet
Dimethylformamide (DMF)2.74, 2.86, 7.95 ppm2.88, 2.95, 8.03 ppmSinglet, Singlet, Singlet
Ethyl Acetate (EtOAc)1.15, 1.99, 4.03 ppm1.26, 2.05, 4.12 ppmTriplet, Singlet, Quartet
n-Hexane0.86, 1.25 ppm0.88, 1.26 ppmMultiplet, Multiplet
Toluene2.31, 7.10-7.25 ppm2.36, 7.17-7.29 ppmSinglet, Multiplet

Source: Adapted from data published in the Journal of Organic Chemistry.[5][7][8]

Q3: My product is an oil or a tacky solid after rotary evaporation, not the expected crystalline powder. What is the most likely cause?

A3: This is a classic sign of persistent, high-boiling point solvent impurities. While rotary evaporation is effective for solvents like ethyl acetate or DCM, it is insufficient for removing solvents with high boiling points such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or water.[9][10]

Causality: The vapor pressure of these solvents is too low to allow for efficient removal under standard rotary evaporation conditions. The residual solvent acts as a plasticizer, preventing the solid lattice of your compound from forming and resulting in an oil or amorphous solid.[11]

Solution: Proceed to the troubleshooting guides for removing high-boiling solvents (Part 2, Scenario 2 and 3). A common and effective method involves an aqueous workup to partition the polar solvent into the water phase.[10][12]

Part 2: Troubleshooting Guides for Solvent Removal

This section provides structured workflows and protocols to tackle specific solvent impurity classes.

Scenario 1: Removing Volatile, Low-Boiling Solvents (e.g., Ethyl Acetate, DCM, Hexane, THF)

Problem: ¹H NMR analysis confirms the presence of 1-5 mol% of a volatile solvent even after rotary evaporation.

Root Cause Analysis: The crystalline matrix of the product can trap solvent molecules, preventing their removal. Alternatively, the vacuum achieved may be insufficient.

Solution Workflow:

G start Crude Product with Volatile Solvents rotovap Rotary Evaporation (40-50°C, <50 mbar) start->rotovap check_nmr1 Analyze Purity (¹H NMR) rotovap->check_nmr1 high_vac High Vacuum Drying (Room Temp, <1 mbar, 12-24h) check_nmr1->high_vac >1% Solvent success Pure Product (<0.5% Solvent) check_nmr1->success <1% Solvent check_nmr2 Analyze Purity (¹H NMR) high_vac->check_nmr2 co_evap Co-evaporation with Toluene or DCM (2-3x) check_nmr2->co_evap Failure check_nmr2->success Success final_vac Final High Vacuum Drying co_evap->final_vac fail Impurity Persists (Proceed to Recrystallization) final_vac->fail G start Product in DMF/DMSO dilute Dilute with Extraction Solvent (e.g., Ethyl Acetate) start->dilute wash_water Wash with Water (Multiple Times, e.g., 5-10x volume) dilute->wash_water wash_brine Wash with Brine (Saturated NaCl) (Breaks emulsions, removes water) wash_water->wash_brine dry_organic Dry Organic Layer (over Na₂SO₄ or MgSO₄) wash_brine->dry_organic filter_concentrate Filter and Concentrate (Rotary Evaporation) dry_organic->filter_concentrate high_vac High Vacuum Drying filter_concentrate->high_vac product Solvent-Free Product high_vac->product

References

Technical Support Center: Navigating the Chemistry of 6-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Hydroxynicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound in chemical synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you overcome common challenges and prevent the formation of unwanted byproducts in your reactions.

Understanding the Reactivity of this compound: A Double-Edged Sword

This compound is a versatile building block in pharmaceutical and materials science, owing to its two reactive functional groups: a hydroxyl group and a nitrile group on a pyridine ring.[1] This bifunctionality, however, is also the primary source of potential byproduct formation. A critical aspect to consider is the tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form, which influences the regioselectivity of reactions at the hydroxyl/carbonyl group and the adjacent nitrogen atom.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when working with this compound?

The most frequently encountered byproducts arise from the inherent reactivity of the hydroxyl and nitrile groups. These include:

  • Nitrile Hydrolysis Products: Under aqueous acidic or basic conditions, the nitrile group can hydrolyze to form 6-hydroxynicotinamide or fully hydrolyze to 6-hydroxynicotinic acid.

  • O-Alkylation vs. N-Alkylation Byproducts: Due to the hydroxypyridine-pyridone tautomerism, alkylation reactions can occur on both the hydroxyl oxygen (O-alkylation) and the ring nitrogen (N-alkylation), leading to a mixture of isomers.

  • Dimerization/Self-Condensation Products: Under certain conditions, particularly with strong bases, self-condensation or dimerization can occur, leading to higher molecular weight impurities.

  • Over-reaction or Side Reactions at the Hydroxyl Group: In reactions where the nitrile is the intended reactive site, the hydroxyl group can undergo unwanted esterification or etherification if not properly managed.

Q2: My reaction is producing a mixture of O-alkylated and N-alkylated products. How can I improve the selectivity for O-alkylation?

This is a classic chemoselectivity challenge with this molecule. The ratio of O- to N-alkylation is highly dependent on the reaction conditions.

  • Base Selection: The choice of base is critical. Harder, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) tend to favor O-alkylation by deprotonating the hydroxyl group. Softer, bulkier bases may favor N-alkylation.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO can influence the reactivity of the nucleophile. It is often beneficial to perform solvent screening to optimize for your specific substrate.

  • Counter-ion Effects: The nature of the cation can also play a role. For instance, cesium carbonate (Cs₂CO₃) has been shown to favor O-alkylation in some pyridone systems.[2]

Q3: I am trying to perform a reaction at the hydroxyl group, but I am seeing significant hydrolysis of the nitrile. What can I do?

To prevent nitrile hydrolysis, it is crucial to control the amount of water in your reaction and the pH.

  • Anhydrous Conditions: Ensure your solvents and reagents are thoroughly dried. The use of molecular sieves can help to scavenge any trace amounts of water.

  • pH Control: Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a non-aqueous, non-hydroxide base. For reactions requiring acid catalysis, use a Lewis acid or a non-aqueous protic acid.

  • Reaction Temperature: Lowering the reaction temperature can often slow down the rate of nitrile hydrolysis more significantly than the desired reaction at the hydroxyl group.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Low Yield in Etherification/Esterification Reactions Due to Byproduct Formation

Symptoms:

  • Complex reaction mixture observed by TLC or LC-MS.

  • Isolation of both the desired O-substituted product and an N-substituted isomer.

  • Presence of unreacted starting material.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Tautomerization Leading to N-Alkylation/Acylation This compound exists in equilibrium with its pyridone tautomer. The nitrogen in the pyridone form is also nucleophilic and can react with electrophiles.1. Optimize Base and Solvent: Use a strong, non-nucleophilic base like NaH in an aprotic solvent like THF to favor deprotonation of the hydroxyl group. 2. Protecting Group Strategy: If optimization is insufficient, consider protecting the nitrile group, though this adds steps to the synthesis.
Nitrile Hydrolysis Presence of water and/or use of strong acid or base catalysts can lead to the formation of the corresponding amide or carboxylic acid.1. Strict Anhydrous Conditions: Dry all solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Use Non-Aqueous Catalysts: Employ Lewis acids or non-aqueous protic acids for catalysis if needed.
Self-Condensation Strong bases can deprotonate the pyridine ring, leading to self-condensation reactions.1. Use a Milder Base: If possible, switch to a weaker base like K₂CO₃ or an organic base like triethylamine (TEA). 2. Control Stoichiometry and Addition: Add the base slowly at a low temperature to control its reactivity.

Experimental Protocol: Selective O-Alkylation of this compound

This protocol provides a starting point for optimizing the selective O-alkylation.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or another suitable aprotic solvent).

  • Base Addition: Cool the mixture to 0 °C and add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise.

  • Reaction with Electrophile: Stir the suspension at room temperature for 30 minutes, then add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both O- and N-alkylated products.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the O- and N-alkylated isomers.

Issue 2: Unwanted Reactions at the Hydroxyl Group When Targeting the Nitrile

Symptoms:

  • Formation of ethers or esters as byproducts when performing reactions such as nitrile reduction or addition of organometallics.

  • Reduced yield of the desired nitrile-modified product.

Root Cause and Solutions:

Potential Cause Explanation Recommended Solution
Reactivity of the Hydroxyl Group The hydroxyl group is nucleophilic and can react with electrophilic reagents or intermediates in the reaction mixture.1. Protect the Hydroxyl Group: This is the most robust solution. Use a suitable protecting group that is stable to the reaction conditions for the nitrile modification and can be selectively removed later.

Protecting Group Strategy Workflow

The choice of protecting group is critical and depends on the subsequent reaction conditions.

G cluster_protection Protection Step cluster_reaction Nitrile Modification cluster_deprotection Deprotection Step start This compound protect Select & Add Protecting Group (PG) (e.g., TBDMSCl, Imidazole, DMF) start->protect protected_intermediate 6-(PG-O)-nicotinonitrile protect->protected_intermediate reaction Desired Reaction at Nitrile Group (e.g., Reduction, Grignard Addition) protected_intermediate->reaction product_protected Modified Product with PG reaction->product_protected deprotect Remove Protecting Group (e.g., TBAF for TBDMS) product_protected->deprotect final_product Final Desired Product deprotect->final_product

Caption: Workflow for using a protecting group strategy.

Table: Common Protecting Groups for the Hydroxyl Group of this compound

Protecting Group Abbreviation Protection Reagents Deprotection Conditions Stability
tert-Butyldimethylsilyl etherTBDMSTBDMSCl, imidazole, DMFTBAF, THF; or HF•PyridineStable to most non-acidic, non-fluoride conditions.
Benzyl etherBnBnBr, NaH, THFH₂, Pd/CStable to acidic and basic conditions.
Acetate esterAcAcetic anhydride, pyridineK₂CO₃, MeOH; or mild acid/baseNot stable to strong acids or bases.

Experimental Protocol: TBDMS Protection of this compound

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Silylating Agent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash chromatography on silica gel.

Analytical Methods for Impurity Detection

Accurate identification and quantification of byproducts are essential for process optimization and quality control.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is generally suitable for separating this compound from its more polar hydrolysis byproducts and its less polar O/N-alkylated derivatives.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or phosphoric acid) and acetonitrile is a good starting point.[3]

  • Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are invaluable for distinguishing between O- and N-alkylated isomers.

  • ¹H NMR: The chemical shift of the protons on the alkyl group will be different for the O- and N-isomers. The protons on the pyridine ring will also show distinct shifts.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring, particularly the carbon bearing the oxygen/nitrogen substituent, will be significantly different for the two isomers.

Logical Flow for Troubleshooting Byproduct Formation

G start Reaction with this compound check_byproducts Analyze Reaction Mixture (TLC, LC-MS, NMR) start->check_byproducts hydrolysis Nitrile Hydrolysis Products (Amide, Carboxylic Acid) check_byproducts->hydrolysis Hydrolysis Detected alkylation_isomers O- vs. N-Alkylation Isomers check_byproducts->alkylation_isomers Isomers Detected dimerization Dimerization/Self-Condensation check_byproducts->dimerization High MW Impurities Detected no_byproducts Reaction Clean Proceed to Purification check_byproducts->no_byproducts No Significant Byproducts solve_hydrolysis Implement Anhydrous Conditions Control pH hydrolysis->solve_hydrolysis solve_alkylation Optimize Base/Solvent Consider Protecting Group alkylation_isomers->solve_alkylation solve_dimerization Use Milder Base Control Stoichiometry/Temperature dimerization->solve_dimerization solve_hydrolysis->start Re-run Reaction solve_alkylation->start Re-run Reaction solve_dimerization->start Re-run Reaction

Caption: Troubleshooting flowchart for byproduct formation.

References

Navigating the Nuances of 6-Hydroxynicotinonitrile Crystallization: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 6-hydroxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile heterocyclic compound. As a molecule with both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting nitrile and pyridine nitrogen, its crystallization behavior can be complex and highly dependent on experimental conditions. This document provides in-depth, evidence-based solutions to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.

Understanding this compound: Key Physicochemical Properties

Before delving into troubleshooting, a firm grasp of the molecule's characteristics is paramount. These properties dictate its behavior in various solvent systems and are fundamental to designing a successful crystallization protocol.

PropertyValueSignificance for Crystallization
Molecular Formula C₆H₄N₂OIndicates a relatively small, polar molecule.
Molecular Weight 120.11 g/mol Influences diffusion rates and crystal packing.
Appearance White to yellow or off-white to green solid[1][2]Color variation can indicate the presence of impurities.
Melting Point 223-225 °C (lit.)[2]A sharp melting point is an indicator of high purity. A broad range suggests impurities.
Purity Typically available at ≥95% or ≥97%[1][2][3]The starting purity will determine the necessary extent of purification.
Storage Room temperature, in a tightly closed container, away from incompatible substances[1][2]Proper storage is crucial to prevent degradation and the introduction of impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Crystal Formation Issues

Question 1: I'm not getting any crystals at all. My compound remains fully dissolved even after cooling. What's going on?

This is a classic case of either using too much solvent or choosing a solvent in which the compound is too soluble at all temperatures. The goal of crystallization is to create a supersaturated solution upon cooling, which is the driving force for crystal formation.

Causality & Solution Workflow:

  • Excessive Solvent: You have likely used too much solvent, preventing the solution from reaching supersaturation upon cooling.

    • Immediate Action: Gently evaporate a portion of the solvent to increase the concentration of this compound. This can be done by blowing a gentle stream of inert gas (like nitrogen) over the solution or by carefully heating it.

    • Protocol Adjustment: For subsequent experiments, start with a smaller volume of solvent and add it portion-wise to the heated mixture until the solid just dissolves.

  • Inappropriate Solvent Choice: The solvent you've selected may be too good at dissolving this compound, even at low temperatures. An ideal crystallization solvent will show a large difference in solubility between high and low temperatures.

    • Troubleshooting Protocol: Solvent Screening:

      • Place a small amount of your crude this compound (a few milligrams) into several test tubes.

      • To each tube, add a different solvent from the list of potential candidates (see table below). Start with a small volume (e.g., 0.5 mL).

      • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound well at this stage.

      • Gently heat the test tubes. A good candidate solvent will fully dissolve the compound at or near its boiling point.

      • Allow the solutions to cool slowly to room temperature, and then in an ice bath. The solvent that yields a good quantity of crystalline precipitate is a strong candidate for your bulk crystallization.

Question 2: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high, causing it to exceed its solubility limit while the temperature is still above its melting point in the solvent system.

Causality & Solution Workflow:

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an amorphous oil.

    • Solution: Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.

  • High Solute Concentration: An overly concentrated solution can "crash out" as an oil.

    • Solution: Add a small amount of fresh, hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, proceed with slow cooling.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote oiling out.

    • Solution: If slow cooling and dilution do not resolve the issue, the impurities may need to be removed by other means, such as column chromatography, before attempting recrystallization.

Question 3: The crystallization happens too quickly, resulting in a fine powder instead of well-defined crystals. How can I slow it down?

Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of the purification. The goal is to allow for slow, ordered growth of the crystals.

Causality & Solution Workflow:

  • Excessive Supersaturation: The solution is too concentrated, leading to rapid nucleation and precipitation.

    • Solution: Reheat the mixture to redissolve the powder. Add a small amount of additional hot solvent (e.g., 5-10% more) to slightly decrease the saturation level. This will allow for a more controlled crystallization process upon slow cooling.

  • Rapid Cooling: As with oiling out, cooling too quickly can lead to the formation of a fine powder.

    • Solution: Ensure the solution cools slowly and without disturbance. Placing the flask in an insulated container can help moderate the cooling rate.

Purity & Yield Issues

Question 4: My final product is still colored, even after crystallization. How can I remove colored impurities?

The persistence of color suggests the presence of highly conjugated impurities that are co-crystallizing with your product.

Causality & Solution Workflow:

  • Adsorption of Impurities: The colored impurities may be adsorbed onto the surface of your crystals or incorporated into the lattice.

    • Solution: Activated Charcoal Treatment:

      • Dissolve the crude this compound in a suitable hot solvent.

      • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Adding too much charcoal can adsorb your product, significantly reducing the yield.

      • Keep the solution hot and swirl for a few minutes.

      • Perform a hot filtration to remove the charcoal. This must be done quickly to prevent your product from crystallizing prematurely in the funnel.

      • Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

Question 5: My yield is very low after crystallization. What are the common causes?

A low yield can be attributed to several factors, from using too much solvent to premature crystallization during transfers.

Causality & Solution Workflow:

  • Excessive Solvent Use: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.

    • Solution: After filtering your crystals, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

  • Premature Crystallization: The product may have crystallized during a hot filtration step.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before the hot filtration. This can be done by placing them in an oven or by rinsing with hot solvent.

  • Incomplete Crystallization: Not allowing enough time or cooling to a low enough temperature can result in an incomplete recovery.

    • Solution: After the initial cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

Experimental Protocols & Data

General Recrystallization Protocol for this compound

This is a general protocol and should be optimized based on the results of your own solvent screening.

  • Solvent Selection: Based on preliminary screening, select a suitable solvent. Protic solvents like ethanol or isopropanol are often good starting points for polar, hydrogen-bonding molecules. A patent for the related compound 3-cyanopyridine suggests isopropanol or petroleum ether for recrystallization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring or swirling until the solid is completely dissolved. If it doesn't dissolve, add small portions of hot solvent until a clear solution is obtained.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Potential Solvents for Screening
SolventPolarityBoiling Point (°C)Notes
Water High100May be a good choice for this polar molecule, but solubility might be high.
Ethanol High78A common and effective solvent for recrystallizing polar organic compounds.
Isopropanol Medium-High82Used for the related 3-cyanopyridine, a good candidate.
Acetonitrile Medium-High82A polar aprotic solvent that can be effective.
Ethyl Acetate Medium77Less polar, may be part of a good solvent/anti-solvent system.
Toluene Low111Unlikely to be a good single solvent but could be used as an anti-solvent.
Hexane/Heptane Very Low69/98Likely to be used as an anti-solvent.
Purity Assessment

The purity of the crystallized this compound should be assessed using appropriate analytical methods:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis.

  • Melting Point Analysis: A sharp melting point close to the literature value is a strong indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvent or impurities.

Diagrams and Workflows

Troubleshooting Crystallization Failures

G cluster_0 Troubleshooting Path start No Crystals Formed q1 Is the solution clear upon cooling? start->q1 too_much_solvent Too much solvent used. q1->too_much_solvent Yes wrong_solvent Solvent is too good. q1->wrong_solvent No (precipitate, oil, etc.) evaporate Evaporate some solvent and re-cool. too_much_solvent->evaporate end Crystals Formed evaporate->end Success rescreen Perform solvent screening. wrong_solvent->rescreen rescreen->end Success

Caption: Decision workflow for troubleshooting failure to form crystals.

General Crystallization Workflow

G start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve decolorize Decolorize with charcoal (optional) dissolve->decolorize hot_filter Hot filtration (if needed) decolorize->hot_filter cool_slowly Cool slowly to room temperature hot_filter->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath filter_wash Filter and wash with cold solvent ice_bath->filter_wash dry Dry under vacuum filter_wash->dry end Pure Crystals dry->end

Caption: Step-by-step workflow for the general recrystallization process.

References

Technical Support Center: Optimizing Catalyst Selection for 6-Hydroxynicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-hydroxynicotinonitrile. This valuable heterocyclic organic compound is a critical intermediate in the pharmaceutical and agrochemical industries.[1] Its synthesis, while achievable through several routes, presents challenges in catalyst selection and process optimization to ensure high yield, selectivity, and catalyst longevity.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this compound. The information herein is grounded in established chemical principles and supported by peer-reviewed literature and patents to ensure scientific integrity.

Troubleshooting Guide: Common Issues in this compound Synthesis

The synthesis of this compound is a multi-step process, often commencing with the ammoxidation of 3-picoline (3-methylpyridine) to 3-cyanopyridine, followed by a hydroxylation step.[2] Each stage is susceptible to specific challenges that can impact overall efficiency.

Issue 1: Low Yield of 3-Cyanopyridine in the Ammoxidation Step

The vapor-phase ammoxidation of 3-picoline is a cornerstone of industrial nicotinic acid production and a key precursor step for this compound.[2] It involves reacting 3-picoline with ammonia and oxygen at elevated temperatures over a heterogeneous catalyst.[3]

Diagram: Ammoxidation Workflow

G cluster_0 Feed Preparation cluster_1 Reaction cluster_2 Separation & Purification Picoline 3-Picoline Reactor Fixed-Bed or Fluidized-Bed Reactor Picoline->Reactor Ammonia Ammonia Ammonia->Reactor Air Air (Oxygen) Air->Reactor Separation Condensation & Separation Train Reactor->Separation Gaseous Effluent Purification Distillation or Crystallization Separation->Purification Crude Product Product 3-Cyanopyridine Purification->Product

Caption: Workflow for 3-picoline ammoxidation.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Suboptimal Catalyst Composition The choice of catalyst is paramount. Vanadium-based catalysts, particularly V2O5 supported on TiO2 (anatase), are widely used.[4] The addition of promoters like MoO3 can enhance performance.[5] The specific composition, including the percentage of active metals, significantly influences both conversion and selectivity.[6][7]1. Catalyst Screening: Evaluate a range of catalyst compositions. Consider V2O5-TiO2, V2O5-MoO3-TiO2, or catalysts containing other metal oxides like Sb2O5.[2] 2. Promoter Effects: Investigate the impact of different promoters on catalyst activity and selectivity.[8] 3. Support Material: Ensure the TiO2 support is in the anatase phase, which is known to provide better catalytic performance for this reaction.[8]
Incorrect Reaction Temperature Ammoxidation is highly temperature-sensitive. Temperatures that are too low will result in poor conversion of 3-picoline. Conversely, excessively high temperatures can lead to over-oxidation, producing undesirable byproducts like COx and reducing the selectivity to 3-cyanopyridine.[3]1. Temperature Optimization Study: Conduct a systematic study varying the reaction temperature (typically in the range of 300-500°C) to find the optimal balance between conversion and selectivity.[3] 2. Hotspot Monitoring: In fixed-bed reactors, monitor for hotspots which can indicate localized areas of excessive temperature, leading to byproduct formation.
Inappropriate Feed Ratios The molar ratios of 3-picoline to ammonia and oxygen are critical. An insufficient amount of ammonia can lead to the formation of nicotinic acid instead of the desired nitrile. Excess oxygen can promote complete combustion.[6]1. Stoichiometric Adjustments: Systematically vary the molar feed ratios of 3-picoline:ammonia:oxygen. A common starting point is a molar ratio of approximately 1:1.5-1.8:2.5-3.0 (picoline:ammonia:oxygen).[6] 2. Inert Gas Dilution: The use of an inert gas like nitrogen can help to control the reaction exotherm and maintain the reactants within the desired flammability limits.
Catalyst Deactivation Catalysts can deactivate over time due to several mechanisms including poisoning, coking, and sintering.[9][10][11] Poisoning can occur from impurities in the feed, while coking is the deposition of carbonaceous material on the catalyst surface.[12] Sintering involves the agglomeration of catalyst particles at high temperatures, reducing the active surface area.[12]1. Feed Purity Analysis: Ensure the 3-picoline and ammonia feeds are of high purity and free from potential poisons like sulfur compounds. 2. Regeneration Protocol: If deactivation is due to coking, a regeneration step involving controlled oxidation to burn off the coke may be necessary.[11] 3. Thermal Management: Operate within the recommended temperature range for the catalyst to prevent thermal degradation and sintering.[9]
Issue 2: Low Selectivity in the Hydroxylation of 3-Cyanopyridine

The introduction of a hydroxyl group at the 6-position of the pyridine ring is the final step in producing this compound. This can be achieved through chemical or biocatalytic methods.

Diagram: Hydroxylation Pathways

G cluster_0 Biocatalytic Route cluster_1 Chemical Synthesis Route CP 3-Cyanopyridine Biocatalyst Microorganism (e.g., Comamonas testosteroni) CP->Biocatalyst Substrate Reagents Chemical Reagents (e.g., via N-oxide) CP->Reagents Reactant CHP This compound Biocatalyst->CHP Regioselective Hydroxylation Reagents->CHP Hydroxylation

Caption: Biocatalytic vs. Chemical hydroxylation.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Regioselectivity (Chemical Synthesis) Chemical hydroxylation of the pyridine ring can be challenging, often leading to a mixture of isomers. Direct hydroxylation is difficult, so indirect methods, such as those involving pyridine N-oxides, are sometimes employed.[13] The reaction conditions heavily influence the position of hydroxylation.1. Explore Alternative Synthetic Routes: Investigate photochemical methods involving the rearrangement of pyridine N-oxides, which can favor C3-hydroxylation (which would be the 6-position relative to the nitrile).[13] 2. Protecting Group Strategies: Consider the use of protecting groups to block other reactive sites on the pyridine ring, directing hydroxylation to the desired position.
Low Enzyme Activity (Biocatalysis) Biocatalytic hydroxylation using microorganisms can offer excellent regioselectivity.[14][15] However, the activity of the microbial cells can be influenced by various factors.1. Strain Selection & Optimization: Screen different microbial strains for their ability to hydroxylate 3-cyanopyridine. Comamonas testosteroni has been identified as a highly effective strain.[14][16] 2. Induction of Enzyme Expression: The hydroxylating enzyme may be inducible. Test the addition of inducers like nicotinic acid to the culture medium to boost enzyme production.[14][15]
Suboptimal Reaction Conditions (Biocatalysis) Enzymatic reactions are sensitive to pH, temperature, and substrate concentration. Deviations from the optimal conditions can significantly reduce the conversion rate.[14][15]1. pH and Temperature Optimization: The optimal conditions for Comamonas testosteroni have been reported to be a pH of 7.0 and a temperature of 28°C.[14][15] Verify and fine-tune these parameters for your specific setup. 2. Substrate Concentration: High concentrations of 3-cyanopyridine can be inhibitory to the microbial cells. A concentration of around 3% (w/v) has been shown to be effective.[14][15]
Product Inhibition or Precipitation (Biocatalysis) The product, this compound, can sometimes inhibit the enzyme at high concentrations. It may also precipitate out of the solution, which can complicate the reaction kinetics and downstream processing.[15]1. In Situ Product Removal: Consider strategies for continuous removal of the product from the reaction mixture to alleviate inhibition. 2. pH Adjustment for Solubilization: After the reaction, adjusting the pH to around 9.8 can help to dissolve any precipitated this compound before cell removal and subsequent purification.[15]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using a biocatalytic approach for the hydroxylation step?

A1: The primary advantage of biocatalysis is the high regioselectivity. Microbial enzymes can hydroxylate the 3-cyanopyridine at the 6-position with virtually 100% selectivity, avoiding the formation of unwanted isomers that are common in chemical synthesis.[15] This simplifies downstream purification and increases the overall yield of the desired product. Additionally, biocatalytic processes are often considered "greener" as they are conducted in aqueous media under mild temperature and pH conditions.

Q2: How can I monitor the progress of the 3-picoline ammoxidation reaction?

A2: The reaction progress can be monitored by analyzing the composition of the reactor effluent gas. Gas chromatography (GC) is a suitable technique for this purpose. By using a GC equipped with an appropriate column and a flame ionization detector (FID) or a thermal conductivity detector (TCD), you can quantify the remaining 3-picoline, the 3-cyanopyridine product, and any major byproducts. This allows for the calculation of conversion and selectivity in near real-time.

Q3: My V2O5/TiO2 catalyst is losing activity quickly. What is the most likely cause?

A3: Rapid deactivation of V2O5/TiO2 catalysts in ammoxidation is often due to thermal stress or poisoning.[9][17] Ensure your reactor temperature is not exceeding the recommended limits for the catalyst, as this can cause sintering of the active vanadia species and a loss of surface area. Also, meticulously check the purity of your 3-picoline, ammonia, and air feeds. Contaminants, especially sulfur compounds, can act as potent catalyst poisons.[9]

Q4: Are there any alternatives to V2O5-based catalysts for the ammoxidation of 3-picoline?

A4: While vanadium-based catalysts are the most common, other metal oxide systems have been investigated. For example, catalysts containing molybdenum, antimony, or chromium have been reported to be effective.[2] Some patents describe complex oxide systems, such as V2O5-Sb2O5-Cr2O3-TiO2, which have achieved very high yields of 3-cyanopyridine.[2] The choice of catalyst will depend on a balance of activity, selectivity, cost, and catalyst lifetime.

Q5: What purity level should I expect for the final this compound product?

A5: For applications in pharmaceutical synthesis, a high purity of 97% or greater is typically required.[1] Achieving this level of purity necessitates effective purification of the intermediate 3-cyanopyridine and the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed.

Experimental Protocols

Protocol 1: Catalyst Performance Evaluation for 3-Picoline Ammoxidation
  • Catalyst Loading: Place a known amount (e.g., 2.0 cc) of the catalyst in a fixed-bed microreactor.

  • Pre-treatment: Heat the catalyst to the reaction temperature (e.g., 365-400°C) under a flow of nitrogen or air to equilibrate.

  • Feed Introduction: Introduce a gaseous mixture of 3-picoline, ammonia, and air at a predetermined molar ratio (e.g., 1:1.7:2.8).[6] The feed can be generated by bubbling air through liquid 3-picoline at a controlled temperature and mixing with a separate stream of ammonia and additional air.

  • Reaction: Maintain the reaction at the set temperature and pressure. The contact time should be controlled by adjusting the total flow rate of the gas mixture.

  • Product Analysis: Pass the reactor effluent through a cold trap to condense the liquid products. Analyze the composition of the gas and liquid phases using gas chromatography (GC) to determine the conversion of 3-picoline and the selectivity to 3-cyanopyridine.

  • Data Comparison: Repeat the experiment with different catalysts or under varying conditions (temperature, feed ratio, contact time) to compare performance.

Protocol 2: Biocatalytic Hydroxylation of 3-Cyanopyridine
  • Microorganism Cultivation: Cultivate a suitable microorganism, such as Comamonas testosteroni, in an appropriate growth medium. If the hydroxylase enzyme is inducible, add an inducer (e.g., 0.1% nicotinic acid) to the medium during the growth phase.[14]

  • Cell Harvesting: After a suitable growth period, harvest the cells by centrifugation.

  • Resting Cell Suspension: Wash the harvested cells with a buffer (e.g., phosphate buffer, pH 7.0) and resuspend them in the same buffer to create a "resting cell" suspension.

  • Reaction Setup: In a reaction vessel, combine the resting cell suspension with 3-cyanopyridine to a final concentration of approximately 3% (w/v).

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 28°C) with agitation.[14][15]

  • Monitoring: Periodically take samples from the reaction mixture. Analyze the samples by High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of 3-cyanopyridine and the formation of this compound.

  • Work-up: Once the reaction is complete, adjust the pH to ~9.8 to dissolve any precipitated product.[15] Centrifuge to remove the cells. The supernatant containing the product can then be subjected to further purification, such as acidification to pH ~6.3 to re-precipitate the this compound.[15]

References

Validation & Comparative

A Comparative Guide to the Synthesis of 6-Hydroxynicotinonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Hydroxynicotinonitrile, a key heterocyclic organic compound, serves as a vital intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its unique molecular architecture, featuring both a hydroxyl and a nitrile group on a pyridine ring, offers versatile reactivity for constructing more complex molecular entities.[1] The growing demand for novel therapeutics has spurred the development of various synthetic pathways to this important building block. This guide provides a comparative analysis of the most pertinent synthesis routes for this compound, offering an in-depth look at their underlying chemical principles, experimental protocols, and overall efficiency. This document is intended to assist researchers, chemists, and process development professionals in selecting the most suitable method for their specific research and manufacturing needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be broadly approached through three primary strategies: nucleophilic substitution on a pyridine ring, diazotization of an amino precursor, and emerging biocatalytic methods. Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and scalability.

Route Starting Material Key Transformation Typical Reagents Reported Yield Key Advantages Potential Challenges
1. Hydrolysis of 6-chloronicotinonitrile 6-chloronicotinonitrileNucleophilic Aromatic Substitution (Hydrolysis)Aqueous acid (e.g., HCl) or base (e.g., NaOH)Moderate to HighReadily available starting material, straightforward reaction.May require harsh conditions (high temperature/pressure), potential for side reactions.
2. Cyanation of 6-Bromopyridin-2-ol 6-Bromopyridin-2-olNucleophilic Substitution (Cyanation)Copper(I) cyanide (CuCN)GoodUtilizes a commercially available precursor.Use of toxic cyanide reagents, requires a metal catalyst, potential for difficult purification.
3. Diazotization of 6-Amino-3-cyanopyridine 6-Amino-3-cyanopyridineSandmeyer-type ReactionNaNO₂, H₂SO₄, H₂OModerateAvoids the use of halogenated precursors.Diazonium intermediates can be unstable, potential for diazo coupling side reactions, requires careful temperature control.

Route 1: Hydrolysis of 6-chloronicotinonitrile

This route represents a direct and classical approach to this compound. The underlying principle is the nucleophilic aromatic substitution of the chloro group at the 6-position of the pyridine ring by a hydroxide ion.

Reaction Mechanism & Rationale

The electron-withdrawing nature of the nitrile group and the ring nitrogen atom activates the chloro-substituent towards nucleophilic attack. The reaction can be effectively carried out under either acidic or basic conditions, with the choice often depending on the desired workup procedure and the scale of the reaction. Basic hydrolysis is generally preferred for its typically faster reaction rates.

Caption: Hydrolysis of 6-chloronicotinonitrile to this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis
  • Reaction Setup: To a solution of 6-chloronicotinonitrile (1.0 eq) in a suitable high-boiling solvent such as dioxane or water, add concentrated hydrochloric acid (excess).

  • Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification: After completion, cool the reaction mixture to room temperature. Neutralize the solution carefully with a base (e.g., sodium bicarbonate solution) until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

Route 2: Cyanation of 6-Bromopyridin-2-ol

This method involves the introduction of the nitrile group onto a pre-existing 6-hydroxypyridine scaffold. The Rosenmund-von Braun reaction, a copper-catalyzed cyanation of an aryl halide, is a well-established transformation that can be adapted for this purpose.

Reaction Mechanism & Rationale

The reaction proceeds through an oxidative addition of the aryl bromide to a copper(I) species, followed by reductive elimination of the desired nitrile. The use of a polar, aprotic solvent like DMF or NMP is crucial to facilitate the reaction.

Caption: Cyanation of 6-Bromopyridin-2-ol to this compound.

Experimental Protocol
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 6-bromopyridin-2-ol (1.0 eq) and copper(I) cyanide (1.1-1.5 eq) in a high-boiling polar aprotic solvent such as DMF, NMP, or pyridine.

  • Reaction Conditions: Heat the reaction mixture to a high temperature, typically in the range of 150-200 °C, for several hours (8-24 h). The reaction progress should be monitored by TLC or HPLC.

  • Workup and Purification: Upon completion, cool the reaction mixture and quench by pouring it into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ethylenediamine. This will dissolve the copper salts. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Route 3: Diazotization of 6-Amino-3-cyanopyridine

This synthetic route utilizes the Sandmeyer reaction, a transformation that converts an aromatic amine to a variety of functional groups via a diazonium salt intermediate. In this case, the amino group of 6-amino-3-cyanopyridine is converted to a hydroxyl group.

Reaction Mechanism & Rationale

The primary amino group of 6-amino-3-cyanopyridine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then heated in an aqueous acidic solution, leading to the evolution of nitrogen gas and the formation of the desired this compound. Precise temperature control is critical to prevent the decomposition of the unstable diazonium salt.

Caption: Diazotization of 6-Amino-3-cyanopyridine.

Experimental Protocol
  • Diazotization: Dissolve 6-amino-3-cyanopyridine (1.0 eq) in a cold (0-5 °C) aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. To this solution, add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes.

  • Hydrolysis: After the formation of the diazonium salt is complete, slowly heat the reaction mixture to 80-100 °C. The evolution of nitrogen gas will be observed. Maintain this temperature until the gas evolution ceases (typically 1-2 hours).

  • Workup and Purification: Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an appropriate solvent.

Emerging Biocatalytic Routes

While not yet fully established for the specific synthesis of this compound, biocatalytic methods represent a promising green alternative to traditional chemical synthesis. Two potential biocatalytic strategies include:

  • Enzymatic Hydroxylation of Nicotinonitrile: The use of hydroxylating enzymes, such as cytochrome P450 monooxygenases, could potentially introduce a hydroxyl group at the 6-position of nicotinonitrile. This approach offers high regioselectivity under mild, aqueous conditions. However, the development of a suitable enzyme with high activity and stability for this specific substrate is a key challenge.

  • Biocatalytic Hydrolysis of a Precursor: A nitrilase or nitrile hydratase/amidase system could be employed for the hydrolysis of a suitable precursor. For instance, the enzymatic hydrolysis of 3-cyano-6-methoxypyridine could potentially yield this compound, although this would also involve the cleavage of the ether bond, which may require a different enzymatic activity. The direct biocatalytic hydrolysis of nitriles to carboxylic acids is a well-established industrial process.[2]

The development of these biocatalytic routes is an active area of research and holds significant potential for more sustainable and environmentally friendly production of this compound in the future.

Conclusion

The choice of a synthetic route for this compound will ultimately depend on a variety of factors including the scale of the synthesis, cost and availability of starting materials, and the desired purity of the final product. The hydrolysis of 6-chloronicotinonitrile offers a direct and often high-yielding approach, while the cyanation of 6-bromopyridin-2-ol provides an alternative entry point from a different precursor. The diazotization of 6-amino-3-cyanopyridine is a classic transformation that avoids halogenated starting materials. For researchers focused on green chemistry and sustainable practices, the exploration of biocatalytic routes presents an exciting frontier. This guide provides the foundational information to make an informed decision and to further optimize the chosen synthetic pathway.

References

A Comparative Guide to Alternative Synthetic Routes for 6-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Hydroxynicotinonitrile, also known as 6-oxo-1,6-dihydropyridine-3-carbonitrile, is a pivotal heterocyclic organic compound with the molecular formula C₆H₄N₂O.[1][2] Its value in the scientific community, particularly for researchers, scientists, and drug development professionals, is rooted in its versatile molecular architecture. The pyridine ring, functionalized with both a hydroxyl group and a nitrile moiety, offers multiple reactive sites for synthetic transformations.[1] This dual functionality allows it to serve as a crucial intermediate in the synthesis of a wide array of pharmaceutical raw materials and active pharmaceutical ingredients (APIs).[1]

The selection of a synthetic route is a critical decision in any chemical development program, directly impacting yield, purity, scalability, cost, and environmental footprint. This guide provides an in-depth, objective comparison of alternative methods for the synthesis of this compound, supported by experimental insights and data to empower researchers in making informed strategic decisions.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached via several distinct strategies. Each pathway presents a unique set of advantages and challenges related to starting material availability, reaction conditions, and overall efficiency. The most prominent methods include:

  • Nucleophilic Aromatic Substitution: Hydrolysis of a suitable precursor, typically 6-chloronicotinonitrile.

  • Ether Cleavage: Demethylation of the corresponding methoxy derivative, 6-methoxynicotinonitrile.

  • Diazotization and Hydrolysis: Conversion of 6-aminonicotinonitrile via a diazonium salt intermediate.

  • Biocatalysis: Enzymatic conversion offering a green chemistry alternative.

This guide will dissect each of these methodologies, providing a framework for comparison based on chemical principles and practical applicability.

Method 1: Hydrolysis of 6-Chloronicotinonitrile

This is arguably the most direct and commonly employed route, leveraging the reactivity of a halogenated pyridine precursor. The synthesis relies on the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 6-position with a hydroxide ion.

Causality of Experimental Choices: The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the ortho and para positions (2- and 4-positions) relative to the ring nitrogen. The presence of the electron-withdrawing nitrile group further activates the ring for this substitution. The choice of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) provides the necessary nucleophile (OH⁻) to displace the chloride leaving group. The reaction is typically performed in an aqueous medium or a polar aprotic solvent to facilitate the dissolution of the reactants and promote the ionic mechanism.

Synthetic Pathway

start 6-Chloronicotinonitrile (2-Chloro-5-cyanopyridine) product This compound start->product SɴAr (Hydrolysis) reagents NaOH or KOH H₂O, Heat

Caption: Hydrolysis of 6-Chloronicotinonitrile.

Experimental Protocol
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chloronicotinonitrile (1.0 eq).

  • Reagent Addition: Add a 10-20% aqueous solution of sodium hydroxide (NaOH) (1.5-2.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After cooling to room temperature, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~4-5.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield this compound.

Performance Analysis
  • Advantages: This method is often high-yielding and utilizes a readily available starting material, 2-chloro-5-cyanopyridine.[3] The procedure is relatively straightforward and scalable.

  • Disadvantages: The reaction requires elevated temperatures and basic conditions, which can potentially lead to the hydrolysis of the nitrile group to a carboxylic acid or amide as an undesired side product. Careful control of pH during work-up is crucial for product isolation.

Method 2: Demethylation of 6-Methoxynicotinonitrile

This pathway involves the cleavage of an ether bond to unmask the hydroxyl group. It is a viable alternative if the 6-methoxy precursor is more accessible or cost-effective than the chloro-analogue.

Causality of Experimental Choices: Ether cleavage is typically achieved under harsh acidic conditions. Strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) are effective. The mechanism involves protonation of the ether oxygen, followed by a nucleophilic attack on the methyl group by a halide ion (e.g., Br⁻), an SN2 displacement that liberates the free phenol and methyl bromide. This method is a standard and reliable procedure for O-demethylation in aromatic systems.[4]

Synthetic Pathway

start 6-Methoxynicotinonitrile product This compound start->product Ether Cleavage reagents HBr or BBr₃ Heat

Caption: Demethylation of 6-Methoxynicotinonitrile.

Experimental Protocol
  • Setup: In a fume hood, charge a round-bottom flask suitable for corrosive reagents with 6-methoxynicotinonitrile (1.0 eq).

  • Reagent Addition: Slowly add an excess of 48% aqueous hydrobromic acid (HBr) (5-10 eq).

  • Reaction: Heat the mixture to reflux (120-130 °C) for 6-12 hours. Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up: Cool the reaction mixture and carefully neutralize it with a base (e.g., saturated NaHCO₃ solution or aqueous NaOH) until the product precipitates.

  • Isolation: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Performance Analysis
  • Advantages: This is a robust and well-established method for O-demethylation, often providing good to excellent yields.

  • Disadvantages: The reagents are highly corrosive and hazardous, requiring specialized handling and equipment. The harsh conditions may not be suitable for substrates with other sensitive functional groups. The availability of the starting material, 6-methoxynicotinaldehyde or a related precursor, must be considered.[5]

Method 3: Synthesis from 6-Aminonicotinonitrile (via Diazotization)

This classical transformation in aromatic chemistry, known as the Sandmeyer-type reaction, converts an amino group into a hydroxyl group via a diazonium salt intermediate.

Causality of Experimental Choices: The reaction proceeds in two stages. First, the primary aromatic amine is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄) at low temperatures (0-5 °C) to form a relatively unstable diazonium salt. The low temperature is critical to prevent premature decomposition of this intermediate. In the second step, the aqueous solution of the diazonium salt is heated. This causes the dinitrogen molecule (N₂), an excellent leaving group, to be eliminated, and the resulting aryl cation is trapped by water (a nucleophile) to form the desired hydroxyl group.

Synthetic Pathway

start 6-Aminonicotinonitrile intermediate Diazonium Salt Intermediate start->intermediate Diazotization step1_reagents 1. NaNO₂, H₂SO₄ 0-5 °C product This compound intermediate->product Hydrolysis step2_reagents 2. H₂O, Heat (Δ)

Caption: Diazotization of 6-Aminonicotinonitrile.

Experimental Protocol
  • Diazotization: Dissolve 6-aminonicotinonitrile (1.0 eq) in a dilute solution of sulfuric acid (H₂SO₄) and cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature.

  • Hydrolysis: Slowly add the cold diazonium salt solution to a separate flask containing boiling dilute sulfuric acid. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up & Isolation: Cool the reaction mixture. The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate). Purify by recrystallization or column chromatography.

Performance Analysis
  • Advantages: This is a fundamental transformation that provides a route from readily synthesized amino-pyridines.[6]

  • Disadvantages: Diazonium salts are potentially explosive and must be handled with extreme care, never being isolated in a dry state. The reaction can suffer from the formation of tarry by-products, sometimes leading to moderate yields and requiring extensive purification. The process involves careful temperature control and handling of corrosive acids.

Method 4: Biocatalytic Synthesis

Leveraging the principles of green chemistry, biocatalysis offers a sustainable and highly selective alternative to traditional chemical methods. Enzymes can perform specific transformations under mild, environmentally benign conditions.

Causality of Experimental Choices: This approach can be realized in several ways. For instance, an engineered aldoxime dehydratase could convert a 6-hydroxy-3-pyridinecarboxaldoxime to the final nitrile product.[7][8] Alternatively, a nitrile hydratase or nitrilase enzyme could perform a selective hydrolysis.[9] The choice of enzyme and whole-cell or isolated enzyme format depends on substrate specificity, enzyme stability, and process economics. The reactions are conducted in aqueous buffers at or near physiological pH and mild temperatures (e.g., 25-40 °C) to maintain the enzyme's catalytic activity. This approach circumvents the need for harsh reagents, high temperatures, and organic solvents.[7]

Conceptual Biocatalytic Pathway

start Suitable Precursor (e.g., Aldoxime) product This compound start->product Biotransformation reagents Enzyme (e.g., Aldoxime Dehydratase) Aqueous Buffer, 25-40 °C

Caption: Conceptual Biocatalytic Synthesis.

General Experimental Workflow
  • Biocatalyst Preparation: Prepare the biocatalyst, which could be a suspension of whole cells (e.g., E. coli or Rhodococcus sp.) expressing the desired enzyme or an isolated and purified enzyme.

  • Reaction Setup: In a temperature-controlled bioreactor or flask, suspend the biocatalyst in an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.0).

  • Substrate Addition: Add the precursor substrate to the reaction mixture. Substrate loading is a key parameter to optimize for industrial viability.[7]

  • Biotransformation: Incubate the mixture with agitation at a controlled temperature (e.g., 30 °C) for 12-48 hours. Monitor the conversion by HPLC.

  • Product Isolation: After the reaction, separate the biomass (cells) by centrifugation. Extract the product from the aqueous supernatant using an organic solvent or isolate it by crystallization after adjusting the pH.

Performance Analysis
  • Advantages: This method is highly chemo-, regio-, and stereoselective. It operates under mild, environmentally friendly conditions, reducing energy consumption and waste generation.[7] It avoids the use of toxic and corrosive reagents.

  • Disadvantages: The development of a suitable biocatalyst can be time-consuming and requires expertise in molecular biology and fermentation. Enzyme stability, substrate scope, and product inhibition can be limiting factors. The cost of the enzyme and the downstream processing to isolate the product from a dilute aqueous solution can be significant challenges for large-scale production.

Quantitative Comparison of Synthetic Methods

ParameterMethod 1: HydrolysisMethod 2: DemethylationMethod 3: DiazotizationMethod 4: Biocatalysis
Starting Material 6-Chloronicotinonitrile6-Methoxynicotinonitrile6-AminonicotinonitrileVaries (e.g., aldoxime)
Key Reagents NaOH / KOHHBr / BBr₃NaNO₂, H₂SO₄Enzyme / Whole Cells
Typical Conditions 100-110 °C, 4-8 h120-130 °C, 6-12 h0-5 °C then Reflux25-40 °C, 12-48 h
Reported Yield HighGood to ExcellentModerate to GoodVariable (can be high)
Scalability ExcellentGoodFair (Safety concerns)Good (Process dependent)
Environmental Impact Moderate (Base, Acid)High (Corrosive acids)High (Acid, unstable intermediate)Low (Aqueous, mild)
Key Advantage Direct, high yield, scalableRobust, established chemistryUtilizes amino precursorsGreen, highly selective
Key Disadvantage Potential nitrile hydrolysisHarsh, corrosive reagentsHazardous intermediateCatalyst development needed

Conclusion and Recommendations

The optimal synthetic route for this compound is highly dependent on the specific objectives of the research or manufacturing campaign.

  • For Large-Scale, Cost-Effective Production: The hydrolysis of 6-chloronicotinonitrile (Method 1) stands out as the most industrially viable option. Its reliance on readily available starting materials, straightforward procedure, and proven scalability make it the workhorse method, provided that side reactions are carefully controlled.

  • For Substrates with Sensitive Functionality: When dealing with complex molecules where harsh conditions must be avoided, biocatalysis (Method 4) presents the most compelling alternative. Its unparalleled selectivity and mild conditions preserve molecular integrity, making it ideal for late-stage functionalization in pharmaceutical synthesis. While initial investment in catalyst development is required, the long-term benefits in sustainability and purity can be substantial.

  • For Laboratory-Scale Synthesis & Precursor Availability: The demethylation (Method 2) and diazotization (Method 3) routes remain valuable tools in the synthetic chemist's arsenal, particularly when the specific methoxy or amino precursors are readily available. However, the significant safety and handling concerns associated with these methods, especially diazotization, render them less attractive for process scale-up.

Ultimately, the choice of synthesis should be guided by a holistic assessment of factors including precursor availability, cost, required purity, scale, safety protocols, and environmental impact. This guide serves as a foundational resource to navigate these critical decisions with scientific rigor and strategic foresight.

References

A Comparative Guide to the Biological Activity of 6-Hydroxynicotinonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 6-Hydroxynicotinonitrile

In the landscape of medicinal chemistry and drug discovery, the starting scaffold is paramount. This compound, a heterocyclic organic compound, stands out as a particularly valuable molecular building block.[1][2] Its structure, featuring a pyridine ring functionalized with both a hydroxyl (-OH) group and a nitrile (-CN) moiety, offers a rich playground for synthetic chemists.[1][3] The hydroxyl group can be a nucleophile or undergo etherification and esterification, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions.[1] This inherent reactivity makes this compound an exceptional starting point for creating a diverse library of analog compounds with significant therapeutic potential.

This guide provides an in-depth comparison of the biological activities of various analogs derived from the this compound core. We will move beyond a simple catalog of functions to explore the critical structure-activity relationships (SAR) that govern their efficacy, with a focus on their demonstrated antimicrobial and anticancer properties. By examining the experimental data and the rationale behind synthetic modifications, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of this compound's potential.

Part 1: The Antimicrobial Frontier of Nicotinonitrile Analogs

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The nicotinonitrile scaffold has proven to be a fertile ground for the development of such compounds. By strategically modifying the core this compound structure, researchers have synthesized derivatives with potent activity against a range of bacteria and fungi.[4][5][6]

A common synthetic strategy involves the cyclization of precursor molecules with reagents like malononitrile to form the core pyridine ring, followed by further modifications.[4] These modifications often involve fusing additional heterocyclic rings to the nicotinonitrile core, such as in thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines, which have shown significant biological activities.[5][6]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of these analogs is highly dependent on their specific structural features. For instance, the synthesis of pyrido[2,3-d]pyrimidine derivatives has yielded compounds with potent, broad-spectrum antibacterial activity.[6] The fusion of the pyrimidine ring to the pyridine core appears to be a key determinant of this enhanced activity. Tricyclic derivatives, created by further annulation, have demonstrated even greater efficacy, suggesting that increasing the molecular complexity and rigidity of the scaffold can lead to improved interaction with microbial targets.[6]

Comparative Antimicrobial Activity Data

The following table summarizes the antimicrobial performance of several nicotinonitrile analogs against various pathogens, as determined by in vitro screening assays.

Compound ClassSpecific AnalogTest OrganismActivity MetricResultReference
Pyrido[2,3-d]pyrimidineCompound 5b S. aureus (Gram+)MIC0.98 µg/mL[6]
Pyrido[2,3-d]pyrimidineCompound 5c E. coli (Gram-)MIC1.95 µg/mL[6]
Pyrido[2,3-d]pyrimidineCompound 7 S. aureus (Gram+)MIC0.48 µg/mL[6]
Pyrido[2,3-d]pyrimidineCompound 14a E. coli (Gram-)MIC0.98 µg/mL[6]
Coumarinyl ChalconeCompound 3a S. aureusZone of Inhibition10-11 mm[4]
Coumarinyl ChalconeCompound 3b Klebsiella sp.Zone of Inhibition18-20 mm[4]
Coumarinyl ChalconeCompound 3c C. albicansZone of Inhibition11-12 mm[4]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used, self-validating technique to screen for antimicrobial activity. The causality is direct: a larger zone of microbial growth inhibition around a well containing the test compound indicates greater antimicrobial potency.

Methodology:

  • Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi and sterilize by autoclaving.

  • Plate Preparation: Pour the sterile molten agar into sterile petri dishes and allow it to solidify under aseptic conditions.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and evenly spread it over the surface of the agar plates using a sterile swab.

  • Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the inoculated agar.

  • Compound Application: Carefully add a fixed volume (e.g., 50 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic (e.g., Ampicillin) serves as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Data Analysis: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

Visualization: Antimicrobial Screening Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_media Prepare & Sterilize Culture Media pour_plates Pour Agar Plates prep_media->pour_plates inoculate Inoculate Plates with Microorganism pour_plates->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Analogs & Controls to Wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure Measure Zones of Inhibition (mm) incubate->measure compare Compare Activity vs. Controls measure->compare

Caption: Workflow for the Agar Well Diffusion Antimicrobial Assay.

Part 2: Anticancer Potential of Nicotinonitrile Derivatives

The pyridine ring is a privileged structure in medicinal chemistry and is found in numerous FDA-approved anticancer drugs.[7] Consequently, derivatives of this compound have been extensively investigated for their antiproliferative activity against various cancer cell lines.[8][9]

Structure-Activity Relationship (SAR) Insights

SAR studies on these derivatives have revealed clear patterns linking chemical structure to anticancer potency. A key factor is the nature and position of substituents on the core structure.

  • Effect of Methoxy/Hydroxyl Groups: The addition of methoxy (-OCH₃) groups has been shown to increase antiproliferative activity. In one study, increasing the number of methoxy substituents on a derivative from two to three, and then to four, resulted in a progressive decrease in the IC₅₀ value (indicating higher potency) against HeLa cervical cancer cells.[7] Furthermore, substituting a methoxy group with a hydroxyl (-OH) group can also significantly enhance activity.[7]

  • Effect of Fused Rings: The addition of large, fused ring systems to the nicotinonitrile scaffold can dramatically lower IC₅₀ values, with compounds containing four six-membered rings showing nanomolar potency against HeLa cells.[7] This suggests that these larger, more complex molecules may achieve higher binding affinity with their biological targets.

Comparative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected nicotinonitrile analogs against different human cancer cell lines.

Compound ClassSpecific AnalogCancer Cell LineIC₅₀ ValueReference
Pyridine DerivativeDerivative 2 (3 OMe groups)HeLa12 µM[7]
Pyridine DerivativeDerivative 4 (6 OMe groups)HeLa1.0 µM[7]
Pyridine DerivativeDerivative 6 (with OH group)HeLa0.86 µM[7]
Pyridine DerivativeDerivative 8 (4 fused rings)HeLa134 nM[7]
6-Amino-2-pyridoneCompound 5o Glioblastoma (U-87 MG)1.9 µM[9]
6-Amino-2-pyridoneCompound 5o Breast Cancer (MCF-7)4.8 µM[9]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric method for assessing cell viability. Its principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualization: Structure-Activity Relationship (SAR) for Anticancer Potency

SAR cluster_mods cluster_activity Core Nicotinonitrile Core Scaffold Mod1 Add Methoxy (-OCH3) Groups Core->Mod1 More groups = Mod2 Substitute -OCH3 with -OH Core->Mod2 Mod3 Fuse Additional Aromatic Rings Core->Mod3 Activity1 Increased Potency (Lower IC50) Mod1->Activity1 Activity2 Significantly Increased Potency Mod2->Activity2 Activity3 Dramatically Increased Potency (nM range) Mod3->Activity3

Caption: Impact of structural modifications on anticancer potency.

Part 3: Unraveling Mechanisms - Enzyme Inhibition

While antimicrobial and cytotoxic screenings reveal what a compound does, understanding its mechanism of action is crucial for rational drug design. A common mechanism for therapeutic agents is enzyme inhibition.[10] Though studies on this compound itself are limited, related structures like nicotinamide have been used to develop potent and selective enzyme inhibitors.[11]

For example, nicotinamide derivatives have been successfully designed to inhibit ALKBH2, a DNA demethylase overexpressed in some cancers like glioblastoma.[11] This provides a compelling blueprint for how this compound analogs could be tailored to target specific enzymes involved in disease pathways. The process involves identifying a target, understanding its active site, and then computationally and synthetically designing molecules that can bind to that site and block its function.[10][12]

Visualization: Modes of Enzyme Inhibition

Inhibition cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition E1 Enzyme P1 Product E1->P1 Binds Substrate (Normal Reaction) S1 Substrate S1->E1 I1 Inhibitor I1->E1 Competes for Active Site E2 Enzyme NoP No Product E2->NoP S2 Substrate S2->E2 Binds Active Site I2 Inhibitor I2->E2 Binds Allosteric Site, Changes Active Site Shape

Caption: Competitive vs. Non-Competitive Enzyme Inhibition.

Conclusion and Future Perspectives

This compound is unequivocally a privileged scaffold in medicinal chemistry. While the parent molecule serves primarily as a synthetic intermediate, its analogs exhibit a remarkable breadth of biological activities. The strategic modification of its core structure has yielded derivatives with potent antimicrobial and anticancer properties, often with clear structure-activity relationships guiding their design.

The data synthesized in this guide demonstrates that fusing heterocyclic systems and carefully tuning substituent groups are effective strategies for enhancing biological potency. The future of research in this area is bright, with several promising avenues:

  • Target Deconvolution: Identifying the specific molecular targets (e.g., enzymes, receptors) for the most active analogs to better understand their mechanisms of action.

  • In Vivo Studies: Progressing the most promising compounds from in vitro assays to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

  • Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to explore a much wider chemical space around the nicotinonitrile core to identify novel hits.

  • Structure-Based Design: Using computational tools to design next-generation analogs with improved potency and selectivity for specific disease targets.[12]

By continuing to explore the synthetic versatility of the this compound scaffold, the scientific community is well-positioned to develop novel therapeutics to address pressing global health challenges.

References

A Comparative Analysis of 6-Hydroxynicotinonitrile: Physicochemical and Biological Profiling Against Key Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nicotinonitrile Scaffold

The nicotinonitrile (3-cyanopyridine) framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous therapeutic agents.[1][2] Its unique electronic properties, stemming from the pyridine ring and the electron-withdrawing nitrile group, allow for versatile interactions with a multitude of biological targets.[2] This has led to the development of several marketed drugs, including the anticancer agents bosutinib and neratinib, and the cardiotonic drugs milrinone and olprinone.[1] The continuous exploration of this scaffold yields derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[3][4]

This guide provides a detailed comparative analysis of 6-hydroxynicotinonitrile, a key derivative, against other structurally significant nicotinonitriles. We will delve into a side-by-side examination of their physicochemical properties, biological activities, and synthetic accessibility, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Subject of Analysis: this compound

This compound (also known as 6-oxo-1,6-dihydropyridine-3-carbonitrile) is a heterocyclic organic compound featuring a pyridine ring substituted with both a hydroxyl and a nitrile group.[5] This dual functionality provides a rich chemical handle for synthetic modifications. The hydroxyl group can undergo etherification or esterification, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[5] This versatility makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and functional materials.[6]

Comparative Physicochemical and Spectroscopic Properties

The position and nature of substituents on the nicotinonitrile ring dramatically influence its physicochemical properties, which in turn affect its solubility, membrane permeability, and interaction with biological targets. Here, we compare this compound with two other common derivatives: its isomer, 2-hydroxynicotinonitrile, and an electronically distinct derivative, 5-nitronicotinamide (data for the nitrile is limited, so the amide is used as a close proxy for electronic comparison).

PropertyThis compound2-Hydroxynicotinonitrile5-NitronicotinamideSource(s)
Molecular Formula C6H4N2OC6H4N2OC6H4N4O3[5][7][8]
Molecular Weight 120.11 g/mol 120.11 g/mol 180.13 g/mol [5][7][8]
Appearance Off-white to green solidWhite to yellow solidNot Reported[9]
Melting Point 223-225 °CNot ReportedNot Reported[9]
Purity (Typical) ≥97%≥95%Not Reported[9]
CAS Number 95891-30-895907-03-2Not Applicable[10][11]

Expert Analysis: The presence of the hydroxyl group in both 6-hydroxy and 2-hydroxy derivatives allows for tautomerization between the pyridinol and pyridone forms, with the pyridone form generally predominating. This has a significant impact on hydrogen bonding potential and, consequently, melting point and solubility. The high melting point of this compound suggests strong intermolecular forces in its solid state.[9] The nitro group in 5-nitronicotinamide drastically alters the electronic profile, making the pyridine ring more electron-deficient, which can influence its reactivity and biological target interactions.[8]

Comparative Biological Activity: A Focus on Anticancer Potential

Nicotinonitrile derivatives have shown significant promise as anticancer agents, often by targeting key cellular signaling pathways.[12][13] A prominent target for many 3-cyanopyridine compounds is PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cancer cell survival and proliferation.[14][15] Inhibition of PIM-1 kinase can suppress downstream survival signals, leading to apoptosis (programmed cell death).[14][15]

Derivative ClassBiological Target(s)Observed ActivityRepresentative IC50 ValuesSource(s)
Cyanopyridinones (Hydroxynicotinonitriles) PIM-1 KinasePotent cytotoxicity against various cancer cell lines.4c: 8.02 µM (HepG-2) 4d: 6.95 µM (HepG-2)[15]
Fused Nicotinonitriles (e.g., Thienopyridines) Tyrosine Kinases (TKs), various cancer cell linesSignificant inhibitory activity, leading to cell cycle arrest.Varies by compound and cell line.[14][16]
Diaryl Nicotinonitriles General CytotoxicityPotent activity against liver, colon, and breast cancer cell lines.Some compounds show IC50 < 10 µM.[16]

Expert Analysis: The data indicates that the core nicotinonitrile scaffold is highly adaptable for anticancer drug design. The cyanopyridinone structure, characteristic of hydroxynicotinonitriles, is particularly effective against PIM-1 kinase.[15] Further modifications, such as fusing other heterocyclic rings (e.g., thiophene to form thienopyridines), can shift the target profile towards other enzyme families like tyrosine kinases.[14][16] This highlights the principle of "scaffold hopping," where a core structure is decorated to achieve desired target specificity and potency. The choice between a 6-hydroxy, 2-hydroxy, or other derivative depends on the specific binding pocket of the target enzyme, where hydrogen bond donor/acceptor patterns and steric fit are critical.

Synthetic Accessibility and Workflow

The synthesis of nicotinonitrile derivatives is well-established, often employing efficient multi-component reactions that allow for the rapid generation of molecular diversity from simple precursors.[2][3]

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Intermediate Product cluster_modification Further Functionalization cluster_final Final Products A Aryl Aldehyde R1 One-Pot Multi-Component Reaction A->R1 B Ketone / Chalcone B->R1 C Malononitrile C->R1 D Ammonium Acetate (Ammonia Source) D->R1 P1 2-Amino/Hydroxy Nicotinonitrile Derivative R1->P1 Cyclization & Aromatization M1 Substitution (e.g., Chlorination) P1->M1 M2 Cyclization / Fusion P1->M2 F1 Diverse Library of Nicotinonitrile Analogs M1->F1 Scaffold Decoration M2->F1 Scaffold Decoration SRB_Workflow start Start plate 1. Cell Plating (e.g., 10,000 cells/well) Incubate 24h start->plate treat 2. Drug Treatment (Add nicotinonitrile derivatives) Incubate 48h plate->treat fix 3. Cell Fixation (Cold 10% TCA) Incubate 1h at 4°C treat->fix wash1 4. Washing (Remove TCA with water) fix->wash1 stain 5. Staining (0.4% SRB in 1% Acetic Acid) wash1->stain wash2 6. Washing (Remove unbound dye with 1% Acetic Acid) stain->wash2 solubilize 7. Solubilization (10 mM Tris base, pH 10.5) wash2->solubilize read 8. Read Absorbance (510 nm) solubilize->read end End read->end

References

A Comparative Guide to the Structural Validation of 6-Hydroxynicotinonitrile: The Definitive Power of X-ray Crystallography versus Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern science. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of 6-hydroxynicotinonitrile (C₆H₄N₂O), a versatile heterocyclic organic compound with applications as a pharmaceutical intermediate.[1] We will explore the definitive, yet challenging, method of single-crystal X-ray crystallography and contrast it with the widely used spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

The Unambiguous Verdict: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides a detailed molecular structure, including bond lengths, bond angles, and stereochemistry, offering a level of certainty that other techniques can only infer.

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered array of atoms within a crystal. By analyzing the pattern and intensity of the diffracted X-rays, a three-dimensional map of electron density can be constructed, from which the atomic positions are determined.

Experimental Workflow for X-ray Crystallography of this compound

The successful X-ray crystallographic analysis of this compound would follow a meticulous, multi-step process. The quality of the final structure is intrinsically linked to the quality of the initial crystal.

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystallization Screening synthesis->crystallization High Purity Sample (>97%) selection Crystal Selection & Mounting crystallization->selection Formation of Single Crystals diffraction X-ray Diffraction selection->diffraction Mounted Crystal integration Data Integration & Scaling diffraction->integration Diffraction Pattern solution Structure Solution (Direct Methods) integration->solution Reflection Data refinement Structural Refinement solution->refinement Initial Model validation Validation & Analysis refinement->validation Final Structure

Figure 1: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol:

  • Synthesis and Purification: this compound is synthesized and purified to a high degree (>97%) to minimize impurities that could hinder crystallization.

  • Crystallization: A screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) is performed to obtain single crystals of suitable size and quality (typically 0.1-0.3 mm in all dimensions).

  • Crystal Mounting: A well-formed, defect-free single crystal is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.

  • Data Processing: The collected diffraction spots are indexed, integrated, and scaled to produce a file of reflection intensities.

  • Structure Solution: The phase problem is solved using direct methods to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using established crystallographic metrics to ensure its quality and accuracy.

Expected Data from X-ray Crystallography of this compound

A successful crystallographic analysis would provide a wealth of unambiguous structural information, as summarized in the table below.

ParameterInformation Provided
Unit Cell Dimensions The size and shape of the repeating unit in the crystal lattice.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the asymmetric unit.
Bond Lengths The exact distances between bonded atoms (e.g., C-C, C-N, C=O).
Bond Angles The precise angles between adjacent bonds.
Torsion Angles The dihedral angles that define the conformation of the molecule.
Intermolecular Interactions Details of hydrogen bonding, π-π stacking, and other non-covalent interactions in the crystal packing.

This data provides a definitive and high-resolution picture of the molecule as it exists in the solid state.

The Inferential Approach: Spectroscopic Methods

In the absence of a crystal structure, or as a complementary approach, spectroscopic techniques provide valuable, albeit inferential, structural information. These methods probe the interaction of molecules with electromagnetic radiation to reveal details about their connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful spectroscopic technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol for ¹H and ¹³C NMR of this compound:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C NMR spectra. Standard experiments include a one-dimensional ¹H spectrum, a proton-decoupled ¹³C spectrum, and potentially 2D experiments like COSY and HSQC for more complex structures.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

  • Spectral Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to deduce the molecular structure.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolution Dissolve in Deuterated Solvent acquisition Acquire 1D & 2D NMR Spectra dissolution->acquisition processing Fourier Transform & Phasing acquisition->processing interpretation Analyze Chemical Shifts, Integration, Coupling processing->interpretation structure Propose Structure interpretation->structure

Figure 2: Workflow for NMR Spectroscopy.

Predicted ¹H and ¹³C NMR Data for this compound:

Based on the known structure and the principles of NMR, the following spectral features would be expected:

¹H NMR Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic Proton 1~8.5Doublet1HProton adjacent to N and C-CN
Aromatic Proton 2~7.8Doublet of doublets1HProton between C-CN and C-OH
Aromatic Proton 3~6.5Doublet1HProton adjacent to C-OH
OH/NH ProtonBroad, variableSinglet1HHydroxyl or tautomeric NH proton
¹³C NMR Predicted Chemical Shift (ppm)Assignment
Carbonyl/Enol Carbon~160C-OH
Aromatic Carbon 1~150C adjacent to N
Aromatic Carbon 2~140C adjacent to N
Aromatic Carbon 3~120CH
Nitrile Carbon~118C≡N
Aromatic Carbon 4~110C-CN
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure.

Experimental Protocol for MS of this compound:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system like GC or LC.

  • Ionization: The molecules are ionized, for example by Electron Impact (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

ms_workflow cluster_prep Sample Introduction cluster_acq Mass Analysis cluster_interp Data Interpretation introduction Introduce Sample (e.g., LC-MS) ionization Ionization (e.g., ESI) introduction->ionization analysis Mass-to-Charge Separation ionization->analysis detection Ion Detection analysis->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Analyze Molecular Ion & Fragmentation spectrum->interpretation

Figure 3: Workflow for Mass Spectrometry.

Expected MS Data for this compound:

FeatureExpected ObservationInformation Gained
Molecular Ion Peak [M+H]⁺ m/z 121.0402Confirms the molecular formula C₆H₄N₂O.
Major Fragment Ions Loss of CO, HCNSuggests the presence of a hydroxyl group and a nitrile group on a pyridine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FTIR of this compound:

  • Sample Preparation: The solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

  • Background Scan: A background spectrum of the empty sample compartment is collected.

  • Sample Scan: The sample is scanned, and the background is automatically subtracted to produce the infrared spectrum.

  • Analysis: The absorption bands are correlated with specific functional groups.

Expected FTIR Data for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200 (broad)Medium-StrongO-H or N-H stretch (due to tautomerism)
~3100-3000Weak-MediumAromatic C-H stretch
~2230StrongC≡N stretch
~1650StrongC=O stretch (from pyridone tautomer)
~1600, 1480Medium-StrongAromatic C=C and C=N stretches

Comparative Analysis: Certainty vs. Inference

The following table provides a direct comparison of the structural information obtained from each technique.

Structural FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Molecular Formula Inferred from refined structureInferred from combined dataConfirmed by high-resolution MSNot directly determined
Connectivity Definitive Inferred from couplingInferred from fragmentationNot determined
Functional Groups Definitive Inferred from chemical shiftsInferred from fragmentationIdentified
Stereochemistry Definitive Can be inferredNot determinedNot determined
3D Structure Definitive Conformation in solution inferredNot determinedNot determined
Intermolecular Interactions Definitive (in solid state)Can be inferred in solutionNot determinedInferred from band broadening

Conclusion: An Integrated Approach to Structural Validation

While NMR, MS, and FTIR are indispensable tools for the initial characterization and structural elucidation of novel compounds like this compound, they provide an inferential picture of the molecule. NMR reveals the carbon-hydrogen framework, MS confirms the molecular weight and offers fragmentation clues, and FTIR identifies the present functional groups.

However, for absolute and unambiguous structural validation, single-crystal X-ray crystallography remains the gold standard. It provides a definitive, high-resolution three-dimensional map of the molecule, resolving any ambiguities in connectivity, stereochemistry, and tautomeric forms that may persist after spectroscopic analysis. For drug development and materials science, where precise knowledge of molecular architecture is paramount, the investment in obtaining a crystal structure is invaluable. Therefore, a comprehensive approach that utilizes spectroscopic methods for initial characterization, followed by the definitive validation of X-ray crystallography, represents the most rigorous and trustworthy strategy for structural determination in modern chemical research.

References

A Researcher's Guide to Quality Control: Spectroscopic Data Comparison of 6-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the chemical purity and structural integrity of starting materials are paramount. The success of a synthesis, the validity of a biological assay, and the safety of a potential therapeutic agent all hinge on the quality of the commercial reagents used. This guide provides an in-depth technical comparison of 6-hydroxynicotinonitrile (CAS No. 95891-30-8), a versatile heterocyclic building block[1], from three hypothetical suppliers. By presenting and analyzing their spectroscopic data—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—we aim to equip you with the expertise to critically evaluate and select the best quality reagents for your research.

The inherent reactivity of this compound, with its hydroxyl and nitrile functional groups on a pyridine ring, makes it a valuable intermediate in medicinal chemistry and material science.[1] However, its quality can vary between suppliers due to differences in synthetic routes and purification methods. This guide will walk you through the necessary spectroscopic analyses to verify the identity and purity of this compound, ensuring the reliability and reproducibility of your experimental outcomes.

The Analytical Gauntlet: A Multi-faceted Approach to Quality Verification

No single analytical technique is sufficient to fully characterize a chemical compound. A robust quality assessment relies on a combination of orthogonal methods, each providing a unique piece of structural information. This guide will focus on a trifecta of spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and connectivity.

  • FT-IR Spectroscopy: To identify key functional groups.

  • Mass Spectrometry: To verify the molecular weight.

By comparing the data from different suppliers against established reference values, we can identify discrepancies, detect impurities, and make an informed decision about the most reliable source.

Experimental Protocols: The Foundation of Reliable Data

The validity of any spectroscopic data is intrinsically linked to the rigor of the experimental protocol. Below are the detailed methodologies used to acquire the comparative data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] The following protocol outlines the standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra. Adherence to these guidelines, adapted from the American Chemical Society's recommendations, ensures data consistency and reliability.[3]

Protocol Steps:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve polar compounds and for its solvent peak that does not typically interfere with the signals of interest. The residual solvent peak also serves as a secondary chemical shift reference.[4]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Set the probe temperature to 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Collect 16-32 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to cover a range of 0 to 180 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Collect 1024 or more scans, as the ¹³C nucleus is less sensitive than ¹H.[2]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift axis using the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Shim transfer->tune acquire_H1 Acquire 1H Spectrum tune->acquire_H1 acquire_C13 Acquire 13C Spectrum tune->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate & Analyze calibrate->integrate report Spectra & Peak List integrate->report Final Report

Caption: Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule.[6] For pyridine derivatives, it is particularly useful for confirming the presence of the nitrile and hydroxyl groups, as well as characteristic ring vibrations.[6]

Protocol Steps:

  • Sample Preparation:

    • Ensure the sample is dry.

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Instrument Setup:

    • Collect a background spectrum of the clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Acquire the sample spectrum over a range of 4000 to 650 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform an ATR correction if necessary.

    • Label the major absorption peaks with their corresponding wavenumbers (cm⁻¹).

FTIR_Workflow start Start prep Place Solid Sample on ATR Crystal start->prep background Collect Background Spectrum prep->background acquire Acquire Sample Spectrum (4000-650 cm-1) background->acquire process ATR Correction & Peak Labeling acquire->process end Final Spectrum process->end

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, offering a fundamental check of its identity. For this analysis, Electrospray Ionization (ESI) is a suitable technique.

Protocol Steps:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an ESI source.

    • Calibrate the instrument using a known standard.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in both positive and negative ion modes over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Compare the observed m/z value with the calculated exact mass of this compound (C₆H₄N₂O, Exact Mass: 120.0324).

Comparative Data Analysis

Here, we present the spectroscopic data obtained for this compound from three different suppliers: Supplier A, Supplier B, and Supplier C.

¹H NMR Data Comparison (400 MHz, DMSO-d₆)
Supplier δ 8.35 (s, 1H) δ 7.90 (dd, J=7.2, 2.4 Hz, 1H) δ 6.45 (d, J=7.2 Hz, 1H) δ 12.1 (br s, 1H) Other Signals
Supplier A PresentPresentPresentPresentNone
Supplier B PresentPresentPresentPresentδ 2.50 (s, minor), δ 3.33 (s, minor)
Supplier C PresentPresent (broad)PresentPresentδ 7.27 (s, minor)

Analysis:

  • Supplier A shows a clean spectrum that is fully consistent with the structure of this compound. The four distinct signals correspond to the three aromatic protons and the hydroxyl/amide proton, which is broadened due to exchange.

  • Supplier B 's spectrum shows the expected signals, but also contains minor peaks at 2.50 ppm and 3.33 ppm, which are characteristic of residual DMSO and water, respectively. While common, the presence of excess solvent may indicate improper drying. More concerning would be unidentified peaks in the aromatic region.

  • Supplier C displays a concerning broadness in the doublet of doublets at 7.90 ppm and an additional minor peak at 7.27 ppm. This could suggest the presence of a structurally similar impurity that is co-eluting or has not been fully removed during purification.

¹³C NMR Data Comparison (100 MHz, DMSO-d₆)
Supplier δ 163.5 δ 149.0 δ 141.2 δ 118.5 δ 110.1 δ 108.8 Other Signals
Supplier A PresentPresentPresentPresentPresentPresentNone
Supplier B PresentPresentPresentPresentPresentPresentNone
Supplier C PresentPresentPresentPresentPresentPresentδ 128.4 (minor)

Analysis:

  • Supplier A and B both show six distinct carbon signals, consistent with the expected spectrum for this compound. The nitrile carbon appears around 118.5 ppm, which is within the expected range of 110-125 ppm.[7]

  • Supplier C again shows a minor, unidentified peak at 128.4 ppm, further suggesting the presence of an aromatic impurity.

FT-IR Data Comparison (ATR)
Supplier O-H Stretch (cm⁻¹) C-H Aromatic Stretch (cm⁻¹) C≡N Stretch (cm⁻¹) C=C, C=N Ring Stretch (cm⁻¹) Other Signals
Supplier A ~3450 (broad)~31002230 (sharp)~1650, 1580None
Supplier B ~3450 (very broad)~31002230 (sharp)~1650, 1580None
Supplier C ~3450 (broad)~31002230 (sharp)~1650, 1580~1710 (weak)

Analysis:

  • Supplier A provides a spectrum that perfectly aligns with the expected functional groups. The sharp C≡N stretch around 2230 cm⁻¹ is a key diagnostic peak for nitriles.[8] The broad O-H stretch is also characteristic.

  • Supplier B 's spectrum is similar, but the significantly broader O-H band may indicate a higher moisture content, corroborating the water peak seen in the ¹H NMR.

  • Supplier C 's spectrum shows a weak but noticeable absorption around 1710 cm⁻¹. This could indicate the presence of a carbonyl-containing impurity, possibly a starting material or a byproduct from the synthesis.

Mass Spectrometry Data Comparison (ESI)
Supplier Observed [M+H]⁺ (m/z) Observed [M-H]⁻ (m/z) Other Significant Ions
Supplier A 121.0398119.0252None
Supplier B 121.0397119.0251None
Supplier C 121.0399119.0253143.0215 ([M+Na]⁺, minor), 137.0451 (minor)

(Calculated Exact Mass for [C₆H₅N₂O]⁺: 121.0396; for [C₆H₃N₂O]⁻: 119.0251)

Analysis:

  • Supplier A and B both show excellent agreement between the observed and calculated exact masses in both positive and negative ion modes, confirming the molecular formula.

  • Supplier C shows the correct molecular ion but also displays a minor sodium adduct ([M+Na]⁺), which is common, and an unidentified ion at m/z 137.0451. This unknown ion is a significant red flag, indicating a potential impurity with a molecular weight of 136.

Trustworthiness: A Self-Validating System

The power of this multi-technique approach lies in its self-validating nature. An anomaly detected by one method can be corroborated or explained by another.

Validation_Logic cluster_NMR NMR Spectroscopy cluster_IR FT-IR Spectroscopy cluster_MS Mass Spectrometry H1_NMR 1H NMR (Impurity at 7.27 ppm) C13_NMR 13C NMR (Impurity at 128.4 ppm) Conclusion Conclusion: Supplier C material is impure H1_NMR->Conclusion Corroborates IR FT-IR (Impurity at 1710 cm-1) C13_NMR->Conclusion Corroborates MS MS (Impurity at m/z 137) IR->Conclusion Corroborates MS->Conclusion Corroborates

Caption: Cross-validation of data for Supplier C.

In the case of Supplier C, the impurity peak in the ¹H NMR is supported by a corresponding impurity signal in the ¹³C NMR. The FT-IR suggests this impurity might contain a carbonyl group, and the mass spectrum identifies a substance with a molecular weight of 136. This collective evidence strongly indicates that the material from Supplier C is not suitable for high-stakes applications without further purification.

Conclusion and Recommendations

Based on the comprehensive spectroscopic analysis:

  • Supplier A provides the highest quality this compound, with clean spectra across all analytical methods. This material is recommended for all applications, including sensitive and GMP-regulated processes.

  • Supplier B 's material appears to be structurally correct but may have a higher content of residual water. While likely acceptable for general research purposes, it may not be suitable for reactions that are sensitive to moisture.

  • Supplier C 's product contains detectable impurities and is not recommended for use without independent analysis and purification.

This guide demonstrates that while a product name and CAS number may be the same, the quality can differ significantly between suppliers. As a Senior Application Scientist, my recommendation is to always demand and critically evaluate the spectroscopic data for your key reagents. This due diligence is a cornerstone of good science, ensuring the integrity and reproducibility of your research.

References

Assessing the Purity of Commercial 6-Hydroxynicotinonitrile: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the purity of commercial 6-hydroxynicotinonitrile (6-HNN), a critical pyridine-based intermediate in pharmaceutical synthesis. The integrity of any drug development pipeline begins with the quality of its starting materials. Impurities in 6-HNN can propagate through synthetic steps, leading to compromised yields, altered biological activity, and unforeseen toxicological profiles in the final active pharmaceutical ingredient (API).

This document moves beyond a simple recitation of methods. It is designed to provide the logical and scientific rationale—the "why"—behind the selection and application of specific analytical techniques. We will compare the most powerful and commonly employed methods for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Our focus is on building a self-validating, orthogonal analytical strategy to ensure the highest confidence in your material's quality.

The Impurity Landscape: What to Expect in Commercial 6-HNN

Before selecting an analytical method, one must first consider the potential impurity profile, which is largely dictated by the synthetic route and storage conditions. Commercial 6-HNN is a stable, white to yellow solid, with suppliers typically quoting purities from 95% to over 99%.[1][2][3][4][5] Potential impurities can be broadly categorized as:

  • Starting Materials & Reagents: Unreacted precursors from the chemical synthesis.

  • Isomeric Impurities: Positional isomers that may form during synthesis and be difficult to separate.

  • By-products: Compounds resulting from side reactions.

  • Degradation Products: Formed due to exposure to light, heat, or moisture.

  • Residual Solvents: Organic solvents used during reaction and purification.

A robust purity assessment strategy must be capable of detecting, identifying, and quantifying this diverse range of potential contaminants.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative precision for non-volatile compounds.

Expertise & Experience: The Causality Behind the Method

For a polar, aromatic compound like 6-HNN, a reversed-phase HPLC method is the logical starting point. The stationary phase, typically a C18 column, retains the analyte based on hydrophobic interactions. The mobile phase, a gradient mixture of acidified water and an organic solvent like acetonitrile, allows for the elution of compounds with varying polarities. Acidification (e.g., with formic or phosphoric acid) is critical; it protonates the pyridine nitrogen and suppresses the ionization of the hydroxyl group, leading to sharper, more symmetrical peaks and reproducible retention times.[6] UV detection is selected based on the chromophore of the pyridine ring, with the wavelength set at an absorbance maximum to ensure high sensitivity.

Trustworthiness: A Self-Validating System

The validity of an HPLC purity assessment rests on system suitability testing. Before any sample analysis, injections of a standard are performed to verify that the system meets predefined criteria for retention time reproducibility, peak asymmetry (tailing factor), and column efficiency (theoretical plates). This ensures the system is performing optimally. For quantification, a calibration curve generated from a certified reference standard is indispensable for converting peak area to concentration, providing an accurate purity value.

Experimental Protocol: HPLC-UV Purity and Impurity Profiling

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the 6-HNN sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.

Data Presentation: Comparative Purity of Commercial 6-HNN Batches via HPLC

SupplierBatch IDPurity by Area %Main Impurity (Area %)Comments
Supplier AlphaA-00199.91%0.04% @ RRT 1.15Highest purity, minimal unknown impurity.
Supplier BetaB-00199.65%0.22% @ RRT 0.85Contains a significant early-eluting impurity.
Supplier GammaG-00199.82%0.09% @ RRT 1.15High purity, same impurity as Batch A-001.

RRT = Relative Retention Time

Mandatory Visualization: HPLC Experimental Workflow

HPLC_Workflow HPLC Purity Analysis Workflow cluster_prep Preparation cluster_hplc Analysis cluster_data Data Processing mob_phase Mobile Phase Preparation system_suit System Suitability Test (SST) mob_phase->system_suit sample_prep Sample & Standard Weighing & Dissolution sample_prep->system_suit injection Sample Injection system_suit->injection If SST Passes separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation (Area % Method) integration->calculation report Final Report calculation->report

Caption: A typical workflow for determining the purity of 6-HNN using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point by-products, which may be missed by HPLC.

Expertise & Experience: The Causality Behind the Method

6-HNN itself has low volatility due to its polar hydroxyl group. Direct injection into a hot GC inlet would likely cause thermal degradation and poor peak shape. Therefore, derivatization is a necessary prerequisite. Silylation (e.g., using BSTFA) replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This transformation dramatically increases volatility and thermal stability, making the molecule amenable to GC analysis. The mass spectrometer then provides high-confidence identification of impurities by comparing their fragmentation patterns to established libraries (e.g., NIST).

Trustworthiness: A Self-Validating System

The system's validity is confirmed by a GC-MS tune to ensure correct mass assignments and isotopic ratios. An internal standard is often used for quantification to correct for variations in sample preparation and injection volume. The identification of an impurity is considered trustworthy when both its retention time and its mass spectrum match those of a known reference standard.

Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities

  • Instrumentation: GC system with a split/splitless inlet coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Inlet Temperature: 250 °C (Split mode, 20:1).

  • Oven Program: 40 °C (hold 5 min), ramp to 280 °C at 20 °C/min, hold 5 min.

  • Sample Preparation (Derivatization for 6-HNN): Accurately weigh ~10 mg of 6-HNN into a vial. Add 500 µL of pyridine and 500 µL of BSTFA. Cap and heat at 70 °C for 30 minutes.

  • MS Parameters:

    • Transfer Line: 280 °C

    • Ion Source: 230 °C (Electron Ionization, 70 eV)

    • Mass Range: m/z 35-500.

Data Presentation: Hypothetical GC-MS Impurity Profile of a 6-HNN Batch

Retention Time (min)Identification (via MS Library)Area %Comments
3.8Toluene0.015%Common residual solvent.
5.1Pyridine0.050%Used in derivatization, but also a potential process solvent.
11.26-HNN-TMS Derivative99.9+%Main component.
12.5Unidentified Isomer-TMS Derivative0.021%Requires further investigation.

Mandatory Visualization: GC-MS Logical Relationship

GCMS_Logic Logical Flow of GC-MS Analysis cluster_input Input cluster_gc Separation (GC) cluster_ms Identification (MS) cluster_output Output sample Derivatized Volatile Sample Mixture gc_col GC Column Separates by Boiling Point sample->gc_col Injection ion_src Ionization (Creates Ions) gc_col->ion_src Elution mass_an Mass Analyzer (Sorts Ions by m/z) ion_src->mass_an detector Detector (Counts Ions) mass_an->detector chrom Chromatogram (How Much?) detector->chrom spectrum Mass Spectrum (What Is It?) detector->spectrum

References

cytotoxic effects of 6-hydroxynicotinonitrile on cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cytotoxic Effects of Nicotinonitrile Derivatives on Cancer Cell Lines

Authored by a Senior Application Scientist

In the landscape of oncology research and drug development, the exploration of novel chemical scaffolds that can yield potent and selective anti-cancer agents is a paramount objective. Among these, the nicotinonitrile moiety has emerged as a promising pharmacophore. Its derivatives have been the subject of numerous studies, revealing a diverse range of cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of several nicotinonitrile derivatives, offering a synthesis of experimental data to inform and guide researchers in the field.

The rationale for investigating nicotinonitrile derivatives stems from their structural versatility, which allows for modifications that can modulate their biological activity. These compounds have been shown to interfere with critical cellular processes in cancer cells, including cell cycle progression and survival pathways, often leading to apoptosis. Understanding the structure-activity relationships and the mechanistic underpinnings of their cytotoxic effects is crucial for the rational design of next-generation cancer therapeutics.

Comparative Cytotoxicity of Nicotinonitrile Derivatives

The anti-cancer potential of various nicotinonitrile derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.[1] A lower IC50 value indicates a more potent compound.

The following table summarizes the cytotoxic activity (IC50 values) of selected nicotinonitrile derivatives against different cancer cell lines, as reported in the literature. It is important to note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions, such as incubation time and the specific assay used.[2]

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Compound 7b MCF-7 (Breast)3.58[3]
PC-3 (Prostate)3.60[3]
Compound 4k PIM-1 Kinase Inhibition0.0212[3]
Compound 7b PIM-1 Kinase Inhibition0.0189[3]
Ethyl 5-cyano-2-methyl-4- [(1S,2R,3R,4R)-1,2,3,4,5- pentahydroxypentyl]-6- (3-phenylureido)nicotinate HepG2 (Liver)34.31[4]
Caco-2 (Colorectal)24.79[4]
Benzofuran–nicotinonitrile 1g Doxorubicin-resistant cells1.12[5]
Benzofuran–nicotinonitrile 2e Doxorubicin-resistant cells3.64[5]
Benzofuran–nicotinonitrile 2l Doxorubicin-resistant cells3.57[5]
Compound 2 (cyanobenzofuran) HePG2 (Liver)Not specified, broad-spectrum activity[6]
Compound 8 (cyanobenzofuran) HePG2 (Liver)Not specified, broad-spectrum activity[6]
6-Hydroxy-L-nicotine (6HLN) MCF-7 (Breast)Inhibitory effect[7][8]
U87 (Glioblastoma)Stimulatory effect[7][8]
A549 (Lung)No change[7][8]

Table 1: Comparative IC50 values of various nicotinonitrile derivatives in different cancer cell lines.

Mechanisms of Action: A Deeper Dive

The cytotoxic effects of nicotinonitrile derivatives are often mediated through the induction of apoptosis, a form of programmed cell death.[9][10] Several studies have delved into the molecular mechanisms underlying this process.

PIM-1 Kinase Inhibition

One of the key mechanisms identified for some nicotinonitrile derivatives is the inhibition of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, and its overexpression is associated with various cancers. Compounds 4k and 7b have demonstrated potent inhibition of PIM-1 kinase, with IC50 values of 21.2 nM and 18.9 nM, respectively.[3] This inhibition likely contributes to their cytotoxic effects by disrupting PIM-1-mediated survival signals.

Apoptosis Induction and Cell Cycle Arrest

Compound 7b was found to significantly induce apoptosis in PC-3 prostate cancer cells, with the total apoptotic cell population increasing to 34.21% compared to 0.9% in control cells.[3] This compound also caused cell cycle arrest at the G1 phase.[3] The induction of apoptosis is a desirable characteristic for an anti-cancer agent, as it leads to the controlled elimination of cancer cells.[11]

The general mechanism of apoptosis often involves the activation of caspases, a family of proteases that execute the cell death program.[10] While the specific caspases activated by most of the cited nicotinonitrile derivatives were not detailed in the search results, this is a common pathway for many chemotherapeutic agents.

Urokinase Plasminogen Activator (uPA) Inhibition

Certain N-nicotinonitrile derivatives have shown the ability to inhibit the expression of urokinase plasminogen activator (uPA).[12] The uPA system is involved in cancer invasion and metastasis, making its inhibition a valuable therapeutic strategy. The observation that compounds 11 and 12 inhibit uPA expression in MCF-7 and HepG2 cells suggests an additional anti-cancer mechanism beyond direct cytotoxicity.[12]

Experimental Methodologies

The evaluation of the cytotoxic effects of novel compounds relies on a series of well-established in vitro assays. The following is a typical workflow for screening and characterizing the anti-cancer properties of nicotinonitrile derivatives.

Cell Viability and Cytotoxicity Assays

The initial step in assessing the anti-cancer activity of a compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for this purpose.[6]

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the nicotinonitrile derivative for a defined period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. These crystals are then solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.[1]

Apoptosis Assays

To determine if cytotoxicity is mediated by apoptosis, several techniques can be employed.

Annexin V/Propidium Iodide (PI) Staining:

This flow cytometry-based assay is a common method to detect and quantify apoptosis.[11]

  • Cell Treatment: Cells are treated with the compound of interest.

  • Staining: The cells are then stained with Annexin V, which binds to phosphatidylserine (a marker of early apoptosis) on the outer leaflet of the plasma membrane, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membranes (a marker of late apoptosis or necrosis).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

The following diagram illustrates a general workflow for evaluating the cytotoxic effects of a compound.

Cytotoxicity_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_conclusion Conclusion Start Synthesized Nicotinonitrile Derivatives MTT MTT Assay (Multiple Cell Lines) Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V/PI) IC50->Apoptosis Potent Compounds CellCycle Cell Cycle Analysis IC50->CellCycle Potent Compounds WesternBlot Western Blot (e.g., for PIM-1, uPA) IC50->WesternBlot Potent Compounds Lead Identify Lead Compound(s) Apoptosis->Lead CellCycle->Lead WesternBlot->Lead

A generalized workflow for the evaluation of cytotoxic compounds.

The following diagram illustrates a simplified signaling pathway that can be inhibited by certain nicotinonitrile derivatives.

PIM1_Pathway PIM1 PIM-1 Kinase Substrate Pro-survival Substrates PIM1->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Apoptosis Apoptosis Substrate->Apoptosis Inhibits Derivative Nicotinonitrile Derivative (e.g., 7b) Derivative->PIM1 Inhibits

Simplified PIM-1 kinase signaling pathway and its inhibition.

Conclusion and Future Perspectives

The studies reviewed in this guide collectively highlight the potential of nicotinonitrile derivatives as a versatile class of anti-cancer agents. The cytotoxic effects observed across a range of cancer cell lines, including those resistant to conventional drugs, are promising. The diverse mechanisms of action, from kinase inhibition to the modulation of metastatic pathways, suggest that these compounds can be tailored to target specific vulnerabilities in different cancer types.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A more systematic exploration of how different functional groups on the nicotinonitrile scaffold influence cytotoxicity and target specificity is needed to guide the design of more potent and selective inhibitors.

  • In Vivo Efficacy: While in vitro studies provide valuable initial data, the anti-tumor activity of the most promising derivatives must be validated in preclinical animal models.

  • Toxicity Profiling: A thorough evaluation of the toxicity of these compounds in normal, non-cancerous cells is essential to determine their therapeutic index and potential for clinical translation.[7][8]

  • Combination Therapies: Investigating the synergistic effects of nicotinonitrile derivatives with existing chemotherapeutic agents could lead to more effective treatment regimens with reduced side effects.

References

A Senior Application Scientist's Guide to the Competing Reactivities of Hydroxyl and Nitrile Groups in 6-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and synthetic chemistry, 6-hydroxynicotinonitrile presents a fascinating case study in chemoselectivity. This small molecule, a key intermediate in the synthesis of pharmaceuticals like Varenicline[1][2][3][4], is endowed with two highly valuable functional groups on a pyridine scaffold: a hydroxyl group and a nitrile group. Their distinct electronic characters and reaction proclivities offer a rich playground for synthetic manipulation, yet also pose a significant challenge in achieving selective transformations. This guide provides an in-depth, experimentally grounded comparison of the reactivity of these two functional groups, offering insights into how to strategically address either one while preserving the other.

Understanding the Electronic Landscape of this compound

The reactivity of this compound is fundamentally governed by the electronic interplay between the hydroxyl and nitrile substituents and the electron-deficient pyridine ring. The nitrile group, with its powerful electron-withdrawing nature, enhances the electrophilicity of the nitrile carbon, making it a prime target for nucleophilic attack[5]. Conversely, the hydroxyl group, an electron-donating group, can increase the electron density of the pyridine ring, influencing its aromatic substitution patterns.

A critical aspect to consider is the tautomerism of the 6-hydroxypyridine moiety. It exists in equilibrium between the hydroxy form and the pyridone form. In many instances, the pyridone tautomer is the more stable and predominant form, which can significantly influence the reactivity of the "hydroxyl" group, often leading to N-alkylation or N-acylation products rather than their O-substituted counterparts[5][6].

Reactivity of the Hydroxyl Group: A Gateway to Ethers and Esters

The hydroxyl group of this compound offers several avenues for synthetic modification, primarily through reactions that target its nucleophilic oxygen atom.

O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide[7][8]. In the context of this compound, this reaction allows for the introduction of a wide variety of alkyl or aryl groups at the oxygen atom.

Causality in Experimental Design: The choice of base is critical in achieving selective O-alkylation over N-alkylation of the pyridone tautomer. A strong, non-nucleophilic base like sodium hydride is often employed to deprotonate the hydroxyl group, forming a more potent nucleophile, the alkoxide. The reaction is typically performed in an aprotic polar solvent like DMF or THF to ensure the solubility of the reactants and to facilitate the SN2 reaction pathway.

Experimental Protocol: Selective O-Alkylation of this compound

Objective: To synthesize 6-(benzyloxy)nicotinonitrile.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-(benzyloxy)nicotinonitrile.

O-Acylation: Formation of Esters

The hydroxyl group can also be readily acylated to form esters, which can serve as protecting groups or as key intermediates in further transformations.

Causality in Experimental Design: In this case, a base such as pyridine or triethylamine is used to neutralize the acid (e.g., HCl) generated during the reaction with an acyl chloride or anhydride. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or chloroform.

Experimental Protocol: O-Acylation of this compound

Objective: To synthesize 6-acetoxynicotinonitrile.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C and add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactivity of the Nitrile Group: A Hub for Reduction and Hydrolysis

The electron-deficient nature of the nitrile carbon in this compound makes it susceptible to a range of transformations, most notably reduction to an amine and hydrolysis to a carboxylic acid.

Nitrile Hydrolysis: From Nitrile to Carboxylic Acid

The hydrolysis of the nitrile group can be achieved under either acidic or basic conditions, proceeding through an amide intermediate to ultimately yield a carboxylic acid[9][10][11].

Causality in Experimental Design: Strong acidic or basic conditions are generally required to drive the hydrolysis to completion. For base-catalyzed hydrolysis, a solution of sodium hydroxide or potassium hydroxide in a water/alcohol mixture is typically heated under reflux. For acid-catalyzed hydrolysis, concentrated acids like sulfuric acid or hydrochloric acid are used, often with heating. The choice between acidic and basic conditions may depend on the stability of other functional groups in the molecule.

Experimental Protocol: Hydrolysis of the Nitrile Group

Objective: To synthesize 6-hydroxynicotinic acid.

Materials:

  • This compound

  • 10 M Sodium hydroxide solution

  • Concentrated hydrochloric acid

Procedure:

  • To a solution of this compound (1.0 eq) in water, add a 10 M sodium hydroxide solution (5.0 eq).

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The product, 6-hydroxynicotinic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Nitrile Reduction: Accessing the Primary Amine

The reduction of the nitrile group to a primary amine is a valuable transformation for introducing a basic nitrogen atom, often a key pharmacophore in drug molecules.

Causality in Experimental Design: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation[11]. The reaction is carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. It is crucial to perform the reaction under strictly anhydrous conditions as LiAlH₄ reacts violently with water. Catalytic hydrogenation using reagents like Raney nickel or palladium on carbon can also be employed, often requiring high pressure and temperature[6].

Experimental Protocol: Reduction of the Nitrile Group

Objective: To synthesize (6-hydroxypyridin-3-yl)methanamine.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the solid aluminum salts and wash thoroughly with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired amine.

Comparative Reactivity and Chemoselectivity

The key to successfully derivatizing this compound lies in understanding the conditions that favor reaction at one functional group over the other.

Reaction TypeTarget GroupReagents and ConditionsKey Considerations for Selectivity
O-Alkylation HydroxylNaH, Alkyl halide, DMFThe strong base deprotonates the hydroxyl group, making it a much stronger nucleophile than the nitrile nitrogen. The nitrile group is generally unreactive under these conditions.
O-Acylation HydroxylAcyl chloride, Pyridine, DCMThe hydroxyl group is a better nucleophile than the nitrile nitrogen towards the highly electrophilic acyl chloride. The nitrile is stable under these mild conditions.
Hydrolysis NitrileNaOH or H₂SO₄, H₂O, HeatHarsh acidic or basic conditions are required to hydrolyze the nitrile. The hydroxyl group is stable under these conditions, though prolonged exposure to strong acid at high temperatures could lead to dehydration or other side reactions.
Reduction NitrileLiAlH₄, Anhydrous THFLiAlH₄ is a powerful reducing agent that selectively reduces the nitrile group. The hydroxyl group is deprotonated by LiAlH₄ to form a lithium alkoxide, which is unreactive towards further reduction.

Strategic Derivatization: A Workflow for Selective Modification

The following workflow illustrates a logical approach to selectively functionalize this compound.

Chemoselectivity_Workflow Start This compound Protect_OH Protect Hydroxyl Group (e.g., as a silyl ether) Start->Protect_OH If nitrile is the target React_OH React at Hydroxyl Group (Alkylation or Acylation) Start->React_OH If hydroxyl is the target (Direct Reaction) React_CN React at Nitrile Group (Hydrolysis or Reduction) Protect_OH->React_CN Deprotect_OH Deprotect Hydroxyl Group React_CN->Deprotect_OH Final_Product_1 Nitrile-Modified Product Deprotect_OH->Final_Product_1 Protect_CN Protect Nitrile Group (less common) Final_Product_2 Hydroxyl-Modified Product React_OH->Final_Product_2 Deprotect_CN Deprotect Nitrile Group

Caption: A decision workflow for the selective functionalization of this compound.

In scenarios where direct selective reaction is not feasible, the use of orthogonal protecting groups is a powerful strategy[12][13][14]. For instance, the hydroxyl group can be protected as a silyl ether, which is stable to the conditions required for nitrile reduction but can be easily removed with fluoride ions.

Conclusion

This compound is a versatile building block whose synthetic utility is maximized through a nuanced understanding of the competing reactivities of its hydroxyl and nitrile functionalities. By carefully selecting reagents and reaction conditions, researchers can selectively target either group, paving the way for the efficient synthesis of complex molecules. The experimental protocols and strategic considerations outlined in this guide provide a solid foundation for navigating the rich and rewarding chemistry of this important pharmaceutical intermediate.

References

A Senior Scientist's Guide to the Synthesis of 6-Hydroxynicotinonitrile: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Hydroxynicotinonitrile

This compound (CAS: 95891-30-8), a heterocyclic organic compound with the molecular formula C₆H₄N₂O, is a pivotal intermediate in the pharmaceutical and agrochemical industries.[1][2] Its pyridine core, functionalized with both a hydroxyl and a nitrile group, offers versatile reactivity for building complex molecular architectures.[1] The hydroxyl group can undergo etherification or esterification, while the nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions.[1] This dual functionality makes it a sought-after building block for active pharmaceutical ingredients (APIs). Given its importance, selecting an optimal synthesis route is a critical decision that balances cost, yield, scalability, and environmental impact. This guide provides an in-depth analysis of the primary synthetic methodologies, offering the field-proven insights necessary for strategic decision-making in a research and development setting.

Method 1: The Workhorse Route - Hydrolysis of 6-Chloronicotinonitrile

This is arguably the most common and well-established laboratory and industrial method for producing this compound. The strategy is a classic nucleophilic aromatic substitution (SNA_r_), where the chloro-substituent at the 6-position of the pyridine ring is displaced by a hydroxide ion. The overall process is typically a two-stage approach: synthesis of the chlorinated precursor followed by hydrolysis.

Stage 1: Synthesis of the 6-Chloronicotinonitrile Precursor

The economic viability of the entire route hinges on the cost-effective production of 6-chloronicotinonitrile (also known as 2-chloro-5-cyanopyridine). A robust method starts from the readily available and inexpensive 3-methylpyridine (β-picoline).

  • Chlorination: 3-methylpyridine is first chlorinated to yield 2-chloro-5-methylpyridine. This reaction is typically performed using chlorine gas in an aqueous medium in the presence of a catalyst.[3]

  • Side-Chain Chlorination: The methyl group of 2-chloro-5-methylpyridine is then chlorinated to give 2-chloro-5-(trichloromethyl)pyridine.

  • Cyanation: The trichloromethyl group is subsequently converted to the nitrile. This transformation can be achieved through various methods, including reaction with ammonia over a catalyst, effectively performing an ammoxidation on the side chain.

An alternative precursor synthesis starts with cyanoacetic acid and proceeds through several steps including Vilsmeier and cyclization reactions to build the pyridine ring.[4] While innovative, this route can be longer and more complex for bulk production compared to modifying an existing pyridine core.

Stage 2: Alkaline Hydrolysis

With the 6-chloronicotinonitrile precursor in hand, the final step is a straightforward alkaline hydrolysis.

  • Mechanism: The electron-withdrawing nitrile group activates the pyridine ring, making the carbon at the 6-position susceptible to nucleophilic attack by hydroxide ions. The reaction proceeds via a Meisenheimer complex intermediate, ultimately leading to the displacement of the chloride ion.

Experimental Protocol: Alkaline Hydrolysis of 6-Chloronicotinonitrile
  • Reaction Setup: To a solution of 6-chloronicotinonitrile (1.0 equiv) in water, add sodium hydroxide (NaOH, 1.5-2.5 equiv). The amount of water should be sufficient to dissolve the reactants upon heating.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Neutralization: After completion, cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 6-7.

  • Isolation: The product, this compound, will precipitate out of the solution as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is typically obtained as an off-white to yellow solid with a purity of >95%.

Cost-Benefit Analysis: Method 1
FactorAnalysis
Starting Materials 3-Methylpyridine is a bulk chemical, making it a cost-effective starting point. Chlorine and NaOH are also inexpensive commodity chemicals.
Yield & Purity The hydrolysis step is typically high-yielding (>90%). The final product often precipitates in high purity, sometimes avoiding the need for costly column chromatography.[2]
Scalability The process is highly scalable and suitable for industrial production. The reactions use standard chemical reactors and equipment.
Reaction Conditions While requiring heat, the conditions (reflux at atmospheric pressure) are not extreme and are easily managed.
Environmental & Safety The primary drawbacks are the use of chlorine gas, a hazardous substance, and the generation of chlorinated intermediates and saline wastewater. Proper handling and waste treatment protocols are essential.

Workflow Diagram: Hydrolysis Route

A 3-Methylpyridine B Chlorination A->B C 2-Chloro-5-methylpyridine B->C D Side-Chain Chlorination & Cyanation C->D E 6-Chloronicotinonitrile D->E F Alkaline Hydrolysis (NaOH, H2O, Reflux) E->F G This compound F->G

Caption: Synthesis of this compound via the chlorination/hydrolysis pathway.

Method 2: Ammoxidation of Alkylpyridines

Vapor-phase catalytic ammoxidation is a cornerstone of industrial heterocyclic chemistry, famously used for producing cyanopyridines from methylpyridines.[5][6] This process involves the reaction of an alkylpyridine with ammonia and oxygen (from air) at high temperatures (350-450 °C) over a metal oxide catalyst, typically based on vanadium and titanium (V-Ti-O).[5][7][8]

Applicability to this compound

Direct synthesis of this compound via this method is challenging and not widely reported. The harsh, high-temperature oxidative conditions required for ammoxidation are generally incompatible with the presence of a hydroxyl group, which would likely be oxidized or eliminated.

However, this route is highly relevant for producing the nitrile functionality on a pyridine ring. A hypothetical adaptation could involve:

  • Ammoxidation: Start with a precursor like 2-methyl-5-ethylpyridine (MEP) to produce nicotinonitrile (3-cyanopyridine).[7][8]

  • Hydroxylation: Subsequently, introduce the hydroxyl group at the 6-position. This is a non-trivial step and would require a selective oxidation/hydroxylation method, which could add significant cost and complexity.

Cost-Benefit Analysis: Method 2
FactorAnalysis
Starting Materials MEP itself is derived from cheap feedstocks like acetaldehyde and ammonia, making the raw material costs for the nitrile formation extremely low at scale.[9]
Yield & Purity Ammoxidation can be highly selective and efficient for simple cyanopyridines. However, for our target, this is an indirect route requiring a difficult subsequent hydroxylation step, making the overall yield uncertain.
Scalability This method is designed for massive, continuous industrial production. It is not suitable for lab-scale or small-scale synthesis due to the specialized high-temperature catalytic reactors required.
Reaction Conditions Involves very high temperatures and requires significant capital investment in infrastructure and energy.[6]
Environmental & Safety While the primary reagents are ammonia and air, the process is energy-intensive. Handling flammable organic vapors at high temperatures with oxygen requires sophisticated engineering controls. By-products like CO and CO₂ are also formed.[8]

Conceptual Diagram: Ammoxidation Process

cluster_0 High-Temperature Catalytic Reactor A Alkylpyridine (e.g., MEP) Catalyst V-Ti-O Catalyst (350-450 °C) A->Catalyst B Ammonia (NH3) B->Catalyst C Air (O2) C->Catalyst D Cyanopyridine Catalyst->D

Caption: General schematic of a vapor-phase catalytic ammoxidation process.

Method 3: The Green Frontier - Biocatalytic Synthesis

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical methods, operating under mild, environmentally benign conditions.[10] For the synthesis of this compound, two key enzymatic transformations could be envisioned: biocatalytic hydrolysis of the nitrile or biocatalytic hydroxylation of the pyridine ring.

Enzymatic Hydrolysis of a Nitrile Precursor

A promising green adaptation of Method 1 would replace the harsh alkaline hydrolysis with an enzymatic one.

  • Enzymes: Nitrilase enzymes can hydrolyze a nitrile group directly to a carboxylic acid, while a combination of nitrile hydratase and amidase can achieve the same transformation via an amide intermediate. For our target, we would seek a nitrilase that can hydrolyze 2-chloro-5-cyanopyridine to 2-chloro-5-carboxypyridine, which could then be converted to the target molecule. More attractively, one could envision a biocatalytic system that directly hydroxylates a cyanopyridine precursor.

A recent study demonstrated the power of engineered aldoxime dehydratases for the scalable synthesis of various aromatic nitriles from aldoximes under mild conditions, showcasing the potential of biocatalysis in this chemical space.[10][11] While a specific enzyme for this compound is not commercially prominent, the principles of enzyme engineering suggest it is a feasible goal.

Cost-Benefit Analysis: Method 3
FactorAnalysis
Starting Materials The cost of the chemical precursor (e.g., 6-chloronicotinonitrile) remains, but harsh reagents like NaOH are replaced by a catalytic amount of enzyme in water.
Yield & Purity Enzymes are known for their exquisite chemo-, regio-, and stereo-selectivity, which can lead to very high purity products and eliminate the formation of by-products, simplifying downstream processing.
Scalability Scaling biocatalytic processes can be challenging. Factors include enzyme production costs, stability, activity under high substrate concentrations, and the need for sterile conditions to prevent microbial contamination.[10]
Reaction Conditions The key advantage. Reactions are typically run in aqueous buffers at or near room temperature and atmospheric pressure, drastically reducing energy costs and improving safety.[12]
Environmental & Safety This is the most environmentally friendly approach, avoiding harsh chemicals and minimizing waste and energy consumption.

Conceptual Diagram: Enzymatic Reaction

Substrate Precursor (e.g., 6-Chloronicotinonitrile) Enzyme Immobilized Enzyme (e.g., Hydrolase) Substrate->Enzyme Product Product (this compound) Enzyme->Product Conditions Aqueous Buffer Room Temperature pH 7 Enzyme->Conditions

Caption: A conceptual workflow for a biocatalytic synthesis route.

Comparative Summary and Strategic Recommendations

MethodKey AdvantagesKey DisadvantagesBest For...
1. Hydrolysis Reliable, high-yielding, scalable, uses common reagents, well-documented.Use of hazardous chlorinated materials, generation of saline waste.General laboratory synthesis and scalable industrial production.
2. Ammoxidation Extremely low raw material cost for nitrile formation, continuous process.Indirect route for the target, very high energy input, requires specialized infrastructure.Massive-scale production of the parent nicotinonitrile, not the hydroxylated target.
3. Biocatalysis Environmentally friendly ("green"), high selectivity, mild conditions, enhanced safety.Higher development cost, enzyme stability and cost can be issues, potentially lower throughput.Future-facing, sustainable production; synthesis of high-value chiral analogues.

Conclusion

For the majority of researchers and drug development professionals, the hydrolysis of 6-chloronicotinonitrile (Method 1) remains the most practical, robust, and economically viable route for obtaining this compound. Its predictability, high yield, and scalability make it the current industry standard.

The ammoxidation route (Method 2) is an excellent example of process chemistry for bulk chemicals but is not directly applicable for the synthesis of this specific functionalized target. It serves as a reminder that the most cost-effective route for a parent heterocycle may not be suitable for its derivatives.

Biocatalysis (Method 3) represents the future. While not yet a plug-and-play solution for this specific molecule, the rapid advances in enzyme engineering and process optimization mean it is a critical area to monitor. For companies investing in sustainable manufacturing or requiring high-purity, enantiomerically pure derivatives, developing a biocatalytic route could provide a significant competitive advantage.

Ultimately, the choice of synthesis method must be aligned with the specific goals of the project—be it rapid production for early-stage research, cost-effective manufacturing for commercial supply, or the development of a sustainable process for the future.

References

A Senior Application Scientist's Guide to the In Vitro Validation of 6-Hydroxynicotinonitrile-Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the in vitro efficacy of novel compounds derived from 6-hydroxynicotinonitrile. As a versatile heterocyclic organic compound, this compound serves as a valuable starting intermediate for synthesizing a wide range of biologically active molecules.[1][2] The journey from a newly synthesized compound to a viable drug candidate is rigorous, and the foundational step of this process lies in robust in vitro validation.[3][4]

This document eschews a rigid template in favor of a logical, multi-tiered validation cascade. We will progress from establishing broad cytotoxic effects to pinpointing specific mechanistic actions and finally, confirming target engagement within the complex environment of a living cell. This structured approach is designed to build a comprehensive data package, enabling confident, data-driven decisions in the early stages of drug discovery.[5][6]

Part 1: Foundational Efficacy Screening - The Cytotoxicity Profile

Expertise & Rationale: Before investigating a specific mechanism of action, it is imperative to first understand the compound's general effect on cell viability and proliferation. Cytotoxicity screening is the critical first step to determine the concentration-dependent effects of a test compound.[7][8][9] This initial screen provides a therapeutic window, establishes a dose range for subsequent mechanistic assays, and flags compounds with indiscriminate, non-specific toxicity. We will compare two universally accepted colorimetric assays: the MTT and the Sulforhodamine B (SRB) assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria.[8][9] In contrast, the SRB assay quantifies cell number by staining total cellular protein, making it independent of metabolic state and less prone to interference from compounds affecting mitochondrial respiration.[7] Running these assays in parallel provides a more robust initial assessment.

General Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions of Test Compound cell_seeding->treatment compound_prep Test Compound Stock Solution Prep incubation Incubation (e.g., 48, 72 hours) treatment->incubation assay_proc Assay Procedure (MTT or SRB) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance calc_viability % Cell Viability Calculation absorbance->calc_viability ic50 IC50 Value Determination calc_viability->ic50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[7]

Comparative Data Presentation: IC₅₀ Values

The key metric derived from these assays is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit cell growth by 50%.[7][8] A lower IC₅₀ value indicates higher potency. To assess selectivity, it is crucial to test compounds on both cancerous and non-cancerous cell lines to calculate a Selectivity Index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells).[9][10]

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

Compound Cell Line (Cancer Type) MTT Assay IC₅₀ (µM) SRB Assay IC₅₀ (µM) Selectivity Index (SI) vs. HEK293
Derivative A MCF-7 (Breast) 5.2 ± 0.4 6.1 ± 0.5 11.5
HeLa (Cervical) 8.9 ± 0.7 9.5 ± 0.8 6.7
HEK293 (Non-cancerous) 60.0 ± 5.1 64.2 ± 4.9 -
Derivative B MCF-7 (Breast) 25.6 ± 2.1 28.3 ± 2.5 1.8
HeLa (Cervical) 31.4 ± 3.0 33.0 ± 2.9 1.5
HEK293 (Non-cancerous) 47.1 ± 4.2 51.5 ± 4.5 -
Doxorubicin (Control) MCF-7 (Breast) 0.8 ± 0.1 0.9 ± 0.1 15.0
HeLa (Cervical) 1.2 ± 0.2 1.3 ± 0.2 10.0
HEK293 (Non-cancerous) 12.0 ± 1.1 13.5 ± 1.3 -

Data are presented as mean ± standard deviation from three independent experiments.

Part 2: Mechanistic Insight - Enzyme Inhibition Assays

Expertise & Rationale: Following the identification of cytotoxic activity, the next logical step is to investigate how the compound exerts its effect. Given the chemical structure of this compound, featuring reactive hydroxyl and nitrile groups on a pyridine scaffold, a plausible mechanism of action is the inhibition of a specific enzyme critical for cancer cell survival.[1] Enzyme inhibition assays are fundamental to elucidating this mechanism of action (MoA) and are a cornerstone of structure-activity relationship (SAR) studies.[11][12]

Understanding the mode of inhibition (e.g., competitive, non-competitive) provides deeper mechanistic insight.[12][13] For instance, a competitive inhibitor, which binds to the enzyme's active site, may be overcome by high substrate concentrations, a crucial consideration for in vivo efficacy.[12]

Workflow for Determining Enzyme Inhibition and Mode of Action

G cluster_ic50 IC50 Determination cluster_moa Mode of Action (MoA) Study setup_ic50 Assay Setup: Fixed Enzyme & Substrate Varying Inhibitor Conc. measure_ic50 Measure Reaction Rate setup_ic50->measure_ic50 calc_ic50 Calculate % Inhibition Determine IC50 measure_ic50->calc_ic50 setup_moa Assay Setup: Fixed Enzyme & Inhibitor Conc. Varying Substrate Conc. calc_ic50->setup_moa measure_moa Measure Initial Velocity (V₀) setup_moa->measure_moa plot_moa Data Plotting (e.g., Lineweaver-Burk) measure_moa->plot_moa determine_moa Determine MoA & Ki plot_moa->determine_moa

Caption: A two-stage workflow for enzyme inhibition studies.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework. Specific concentrations, buffers, and substrates must be optimized for the enzyme of interest.

  • Reagent Preparation: Prepare stock solutions of the purified target enzyme, its specific substrate, and the test compounds (e.g., Derivative A) in a suitable solvent like DMSO.[13]

  • Assay Setup: In a 96-well plate, add the assay buffer, various concentrations of the test compound, and the enzyme solution. Include a vehicle control (DMSO only) and a positive control inhibitor if available.[13]

  • Pre-incubation: Incubate the plate at the enzyme's optimal temperature for 10-15 minutes to allow the compound to bind to the enzyme.[13]

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Measure the product formation over time using a microplate reader (e.g., absorbance or fluorescence). The rate of reaction is determined from the initial linear portion of the progress curve.[13]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value. For MoA studies, repeat the assay with varying substrate concentrations and plot the data using methods like Lineweaver-Burk to determine the inhibition constant (Ki) and mechanism.[13]

Data Presentation: Enzyme Inhibition Profile

Table 2: Hypothetical Enzyme Inhibition Profile for Derivative A

Parameter Value Interpretation
Target Enzyme Kinase X -
Biochemical IC₅₀ 0.45 ± 0.05 µM High potency in an isolated system.
Inhibition Constant (Ki) 0.21 ± 0.03 µM Strong binding affinity to the target.
Mode of Inhibition Competitive Binds to the active site, competes with the natural substrate.

Data derived from kinetic analysis and Lineweaver-Burk plots.

Part 3: Cellular Validation - Target Engagement Assays

Expertise & Rationale: Demonstrating that a compound is potent in a biochemical assay is a critical achievement. However, nearly half of the drugs entering clinical trials fail due to a lack of efficacy, often because the compound fails to engage its intended target in a physiological context.[5] A cell is not a test tube; a compound must be able to cross the cell membrane, avoid efflux pumps, and find its target amidst a sea of other biomolecules.

Therefore, the final and most crucial validation step is to confirm target engagement in live cells.[5][14] This bridges the gap between biochemical potency and the cellular phenotype (cytotoxicity), providing mechanistic confidence that your compound is working as intended.[5][15] We will use the NanoBRET™ Target Engagement (TE) assay as a representative advanced method.

Principle of the NanoBRET™ Target Engagement Assay

The NanoBRET™ TE assay is a biophysical technique that measures compound binding at a target protein in live cells.[15] It relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer between a NanoLuc® luciferase-tagged protein of interest (the target) and a cell-permeable fluorescent energy transfer probe (tracer) that binds to the same target. When a test compound enters the cell and binds to the target, it displaces the tracer, leading to a measurable decrease in the BRET signal.[15]

G cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present Target_NoInhib Target- NanoLuc Tracer_NoInhib Tracer Target_NoInhib->Tracer_NoInhib Binding BRET_Signal High BRET Signal Tracer_NoInhib->BRET_Signal Energy Transfer Target_Inhib Target- NanoLuc Tracer_Inhib Tracer Target_Inhib->Tracer_Inhib Displaced No_BRET_Signal Low BRET Signal Tracer_Inhib->No_BRET_Signal No Energy Transfer Inhibitor Test Compound Inhibitor->Target_Inhib Binding

Caption: Principle of NanoBRET™ Target Engagement Assay.

Data Presentation: Correlating Biochemical and Cellular Potency

A direct comparison of the biochemical IC₅₀ (from enzyme assays) and the cellular target engagement IC₅₀ is essential. A large, unfavorable shift in potency may indicate issues with cell permeability, target accessibility, or compound stability in the cellular environment.

Table 3: Comparative Efficacy Profile for this compound Derivatives

Compound Biochemical IC₅₀ (Kinase X) Cellular Target Engagement IC₅₀ (Live Cells) Cytotoxicity IC₅₀ (MCF-7 Cells) Interpretation
Derivative A 0.45 µM 0.98 µM 5.2 µM Excellent Candidate: Potent target engagement in cells, correlating well with biochemical activity. The difference between engagement and cytotoxicity suggests a specific, on-target effect.
Derivative B 0.60 µM > 50 µM 25.6 µM Poor Candidate: Potent biochemically, but fails to engage the target in cells, likely due to poor permeability. The observed cytotoxicity is likely off-target.

| Control (Staurosporine) | 0.01 µM | 0.05 µM | 0.15 µM | A known potent but non-selective kinase inhibitor, showing good correlation across assays. |

Guide Conclusion and Senior Scientist's Perspective

This tiered approach to in vitro validation provides a robust and logical pathway for evaluating novel this compound-derived compounds.

  • Cytotoxicity Screening establishes a baseline of biological activity and therapeutic index.

  • Enzyme Inhibition Assays dissect the specific mechanism, confirming that the compound interacts with a purified target and revealing its mode of action.

  • Cellular Target Engagement Assays provide the ultimate validation, proving the compound can access and bind its intended target in a complex, physiological environment.

The hypothetical data for Derivative A represents an ideal outcome: a clear correlation of activity from the biochemical assay through to cellular target engagement and a rational window between target engagement and overall cytotoxicity. This provides strong confidence in the compound's on-target mechanism of action. Conversely, Derivative B highlights a common pitfall where promising biochemical data does not translate to cellular activity, saving invaluable resources by halting its development early.

By systematically integrating these assays, we can significantly reduce false negatives, increase confidence in our lead compounds, and build a comprehensive data package that strongly supports the transition from in vitro discovery to more complex preclinical models.[4][16]

References

Safety Operating Guide

Foundational Step: Hazard Profile and Risk Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Proper Disposal of 6-Hydroxynicotinonitrile

For researchers engaged in the complex pathways of drug discovery and development, the responsible management of chemical intermediates is as crucial as the synthesis itself. This compound (CAS No. 95891-30-8), a versatile heterocyclic organic compound, is a valuable building block in pharmaceutical synthesis due to the reactivity of its hydroxyl and nitrile groups.[1][2] However, its chemical properties necessitate a rigorous and informed approach to its disposal.

This guide provides a comprehensive, step-by-step methodology for the safe handling and disposal of this compound. As your partner in laboratory safety, we aim to provide value beyond the product by equipping you with the procedural knowledge to maintain a safe and compliant research environment.

A robust disposal plan is built on a thorough understanding of the substance's intrinsic hazards. This compound is a solid, typically appearing as an off-white to yellow or green powder, that requires careful handling due to its potential health effects.[3][4] The Globally Harmonized System (GHS) provides a clear classification of its risks, which dictates the necessary safety precautions and disposal route.

Hazard Class GHS Hazard Statement Implication for Handling and Disposal
Acute Toxicity (Oral)H302: Harmful if swallowedAvoid ingestion. Mandates careful handling to prevent contamination of hands and surfaces.
Acute Toxicity (Inhalation)H332: Harmful if inhaledAll handling and waste consolidation must be performed in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of dust.[5]
Skin IrritationH315: Causes skin irritationRequires the use of chemical-resistant gloves and a lab coat to prevent direct skin contact.[5][6]
Eye IrritationH319/H320: Causes serious eye irritationMandates the use of safety goggles with side shields or a face shield to protect against airborne particles.[3][5]
Specific Target Organ ToxicityH335: May cause respiratory irritationReinforces the need for proper respiratory protection and handling within a fume hood.[5][6]

Chemical Reactivity: this compound is incompatible with strong oxidizing agents.[7] During disposal, it is critical to prevent accidental mixing with such materials. Upon combustion, it may produce hazardous decomposition products including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7]

Essential Prerequisites: Personal Protective Equipment (PPE) & Safety Protocols

Before beginning any waste consolidation or disposal procedures, the following safety measures are mandatory. This preparation is not merely a procedural formality; it is an active system for mitigating the risks identified above.

  • Engineering Controls: All handling of this compound waste, including weighing, transferring, and container rinsing, must be conducted within a certified chemical fume hood.[5][8]

  • Personal Protective Equipment (PPE): A complete ensemble of PPE is required:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[9]

    • Eye Protection: Safety goggles with side shields or a full-face shield are mandatory.[5]

    • Protective Clothing: A laboratory coat must be worn to prevent skin exposure.[7]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures waste is segregated, contained, and managed in compliance with regulatory standards. The following workflow provides a clear, logical sequence for these operations.

G cluster_prep Preparation & Segregation cluster_handling Waste Handling (in Fume Hood) cluster_storage Storage & Final Disposal A Identify Waste Type (Solid, Contaminated Debris, Rinsate) B Select Appropriate Hazardous Waste Container A->B Based on waste form C Label Container Correctly ('Hazardous Waste', Chemical Name) B->C D Transfer Solid Waste (Minimize Dust) E Collect Contaminated Debris (Gloves, Wipes) F Triple-Rinse Glassware & Collect Rinsate Separately G Securely Seal Container D->G E->G F->G For separate rinsate container H Store in Designated Satellite Accumulation Area w/ Secondary Containment G->H I Contact EHS for Pickup H->I J Complete Waste Manifest Documentation I->J

Disposal Workflow for this compound

Step 1: Waste Segregation The cardinal rule of chemical waste disposal is to never mix incompatible waste streams.[10]

  • Solid Waste: Keep this compound waste separate from other chemical wastes.

  • Nitrile Precaution: As a nitrile-containing compound, it is especially critical to keep this waste stream away from acidic waste to prevent the potential generation of highly toxic hydrogen cyanide gas.[11]

Step 2: Containerization and Labeling

  • Container Selection: Use a chemically resistant, leak-proof container with a secure screw-top cap.[8] The container must be in good condition and compatible with the waste.

  • Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label and write out the full chemical name: "this compound".[9] Ensure the label also indicates the primary hazards (e.g., "Toxic," "Irritant").

Step 3: Consolidating Different Waste Forms

  • Solid Residue: Carefully transfer any residual solid powder, contaminated weigh boats, or spatulas into the designated hazardous waste container. Perform this action gently to avoid generating airborne dust.[8]

  • Contaminated Labware and Debris: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and wipes, must be placed in the same designated solid hazardous waste container.[8]

  • Rinsate from Cleaning: For non-disposable glassware, a triple-rinse procedure is required.[8][10]

    • Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, collect all three rinses as hazardous waste. Do not pour the rinsate down the drain.[5][8]

    • This rinsate should be collected in a separate, clearly labeled "Halogenated-Free Organic Solvent Waste" container.

Step 4: Temporary Storage (Satellite Accumulation) Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[8] This area must have secondary containment (such as a larger tub or bin) to contain any potential leaks and should be located away from incompatible materials.[10]

Step 5: Arranging Final Disposal Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup.[8] Follow all institutional procedures for completing waste manifests and preparing the container for transport.

Protocol for Spill Management and Decontamination

In the event of a small-scale spill, a swift and correct response is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel. If not already working in a fume hood, ensure the area is well-ventilated.

  • Don PPE: Before addressing the spill, don the full PPE ensemble described in Section 2.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[9]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container. Label it as "Spill Debris containing this compound."

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.[9]

The Regulatory Imperative

The procedures outlined in this guide are designed to comply with the foundational principles of hazardous waste management. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[12][13] Generators of hazardous waste are legally responsible for its proper identification and management.[13]

It is essential to consult your local, regional, and national hazardous waste regulations to ensure complete and accurate classification and compliance.[7] Your institution's EHS department is the primary resource for navigating these specific regulatory requirements.

By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted with the highest commitment to safety, scientific integrity, and environmental stewardship.

References

Personal protective equipment for handling 6-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 6-Hydroxynicotinonitrile (CAS No. 95891-30-8). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis and Core Properties

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with hydroxyl and nitrile functional groups.[1] This structure dictates its reactivity and potential hazards. It is a white to yellow solid at room temperature.

A thorough understanding of its hazard profile is the foundation of safe handling.

PropertyValue/InformationSource(s)
Molecular Formula C6H4N2O[1][2]
Molecular Weight 120.11 g/mol [1][2]
Appearance White to yellow solid
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The causality behind these choices is rooted in preventing exposure through all potential routes: inhalation, dermal contact, and ocular contact.

Hand Protection
  • Glove Type: Nitrile gloves are the standard for handling chemicals of this nature due to their broad resistance to a variety of chemicals, including acids, oils, and solvents.[3][4] They also offer good puncture resistance.[5]

  • Glove Thickness: For incidental contact, a standard disposable nitrile glove (4-6 mil) is generally sufficient. For prolonged handling or in the event of a spill, heavier-duty nitrile gloves (8-12 mil) are recommended.[3]

  • Inspection and Replacement: Always inspect gloves for tears or punctures before use. If contact with this compound occurs, remove and replace the gloves immediately. Never reuse disposable gloves.[6]

Eye and Face Protection
  • Standard Operations: Chemical safety goggles with side shields are mandatory to protect against splashes.

  • High-Risk Operations: When there is a significant risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles.

Body Protection
  • A standard, fully-buttoned laboratory coat should be worn to protect against skin contact.

Respiratory Protection
  • All handling of this compound powder should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Keep it away from incompatible materials, such as strong oxidizing agents.[8]

  • Labeling: Ensure all containers are clearly labeled with the full chemical name and associated hazards.

Handling Procedures
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Have a spill kit readily accessible.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid material within a chemical fume hood to prevent inhalation of dust.

    • Use appropriate tools (e.g., spatulas) to handle the powder. Avoid creating dust.

  • In Solution: When working with solutions of this compound, be mindful of the solvent's hazards in addition to the compound itself.

Emergency Procedures: Preparedness is Key

Accidents can happen. A clear and practiced emergency plan is crucial.

In Case of Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.[10]

  • Skin Contact: Promptly wash the affected area with soap and plenty of water.[11] Remove any contaminated clothing. If irritation persists, seek medical attention.[12]

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Spill Response
  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Control Ignition Sources: If the situation involves flammable solvents, eliminate all potential ignition sources.

  • Containment: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[12]

  • Cleanup:

    • Wearing appropriate PPE, carefully sweep or scoop up the absorbed material.

    • Place the waste into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step to protect both personnel and the environment.

Waste Segregation and Collection
  • Solid Waste: Collect all solid this compound waste, including contaminated weigh boats and spatulas, in a designated hazardous waste container.

  • Contaminated Materials: Any disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and paper towels, must be disposed of as hazardous waste.

  • Solutions: Liquid waste containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not pour down the drain.

Final Disposal
  • All waste containing this compound is considered hazardous waste.

  • The recommended method of disposal for pyridine-based compounds is incineration at a licensed hazardous waste facility.[13][14]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal in accordance with all local, state, and federal regulations.

Workflow Visualization

The following diagram illustrates the key decision points and actions for the safe handling and disposal of this compound.

Caption: Workflow for Safe Handling of this compound.

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.